molecular formula C8H15ClO B077192 2-Methylheptanoyl chloride CAS No. 13751-83-2

2-Methylheptanoyl chloride

Cat. No.: B077192
CAS No.: 13751-83-2
M. Wt: 162.66 g/mol
InChI Key: YKPOJBPJGIYSCL-UHFFFAOYSA-N
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Description

2-Methylheptanoyl chloride is a versatile and valuable branched-chain acid chloride extensively used in organic synthesis as a potent acylating agent. Its primary research value lies in its reactivity, where it readily undergoes nucleophilic acyl substitution reactions with a wide range of substrates. This mechanism allows researchers to efficiently introduce the 2-methylheptanoyl moiety, a branched aliphatic chain, to construct more complex molecules. Key applications include the synthesis of novel amides and esters for pharmaceutical intermediate development, the creation of specialized polymers with tailored properties, and the preparation of lipid analogs for biochemical and biophysical studies of membrane structure and function. The steric and electronic influence of the alpha-methyl branch modulates the compound's reactivity and the properties of the resulting derivatives, making it an indispensable tool for probing structure-activity relationships in medicinal chemistry and for designing advanced materials with specific characteristics. This reagent is essential for chemists and researchers focused on expanding chemical space in drug discovery, materials science, and synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOJBPJGIYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557780
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13751-83-2
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylheptanoyl Chloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-Methylheptanoyl Chloride

Welcome to a comprehensive exploration of this compound (CAS No. 13751-83-2), a reactive acyl chloride that serves as a versatile building block in modern organic synthesis.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth perspective on its properties, synthesis, reactivity, and, most importantly, its application in the creation of complex molecules with therapeutic potential. As a chiral acylating agent, this compound provides a unique lipophilic side chain that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document moves beyond a simple recitation of facts to provide a field-proven understanding of how to effectively synthesize, handle, and utilize this valuable chemical intermediate.

Core Physicochemical and Structural Characteristics

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 13751-83-2[1][2]
Molecular Formula C₈H₁₅ClO[1][2]
Molecular Weight 162.66 g/mol [1]
Boiling Point 32-34 °C at 0.6 torrLiterature value. The boiling point at atmospheric pressure is expected to be significantly higher.
Density Not experimentally determined. Predicted to be ~0.9-1.0 g/mL.Based on similar aliphatic acyl chlorides.
Refractive Index Not experimentally determined.
IUPAC Name This compound[1]
Synonyms Heptanoyl chloride, 2-methyl-; 2-methyl-heptanoic acid chloride[1]

Spectroscopic Signature: Identification and Characterization

While a comprehensive public database of experimental spectra for this compound is not available, its structure allows for a detailed prediction of its spectral characteristics. These predictions are invaluable for reaction monitoring and product confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

  • δ ~2.9-3.1 ppm (quartet, 1H): The methine proton at the C2 position, deshielded by the adjacent carbonyl group and split by the C2-methyl group and the C3 methylene protons.

  • δ ~1.4-1.7 ppm (multiplet, 2H): The methylene protons at the C3 position.

  • δ ~1.2-1.4 ppm (multiplet, 6H): The methylene protons at the C4, C5, and C6 positions.

  • δ ~1.2 ppm (doublet, 3H): The methyl protons at the C2 position, coupled to the C2 methine proton.

  • δ ~0.9 ppm (triplet, 3H): The terminal methyl protons of the heptanoyl chain.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

  • δ ~175-178 ppm: The highly deshielded carbonyl carbon.

  • δ ~50-55 ppm: The methine carbon at the C2 position.

  • δ ~30-35 ppm: The methylene carbons of the aliphatic chain.

  • δ ~22-29 ppm: The remaining methylene carbons.

  • δ ~18-22 ppm: The C2-methyl carbon.

  • δ ~14 ppm: The terminal methyl carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong, characteristic absorption from the carbonyl group.

  • ~1790-1815 cm⁻¹ (strong, sharp): C=O stretching vibration of the acyl chloride. This is a key diagnostic peak and its high frequency is characteristic of acyl chlorides.

  • ~2850-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic chain.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show characteristic fragmentation patterns for an aliphatic acyl chloride.

  • Molecular Ion (M⁺): A pair of peaks at m/z 162 and 164 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.[3] The molecular ion peak itself may be weak.

  • [M-Cl]⁺: A strong peak at m/z 127, corresponding to the loss of the chlorine atom to form the stable acylium ion.

  • Other Fragments: A series of fragment ions resulting from the cleavage of the alkyl chain.

Synthesis of this compound: A Comparative Protocol Analysis

The synthesis of this compound is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-methylheptanoic acid. The choice of chlorinating agent is a critical experimental parameter, influencing reaction conditions, selectivity, and work-up procedures.

Method 1: The Oxalyl Chloride Approach

This method is often favored in laboratory settings for its mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. A literature procedure reports the successful synthesis of this compound using this reagent.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylheptanoic acid (5.0 g).

  • Reagent Addition: Under a nitrogen atmosphere, add oxalyl chloride (7.6 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

  • Work-up and Purification: Following the completion of the reaction, the excess oxalyl chloride and solvent (if used) can be removed under reduced pressure. The product can then be purified by vacuum distillation, with a reported boiling point of 32°-34 °C at 0.6 torr.

Causality and Expertise: The use of oxalyl chloride is advantageous as the byproducts (CO₂, CO, HCl) are gases, driving the reaction to completion and simplifying purification. This method avoids the high temperatures and potentially harsh conditions of other chlorinating agents, which is beneficial for substrates with sensitive functional groups.

Method 2: The Thionyl Chloride Alternative

Thionyl chloride (SOCl₂) is another common and cost-effective reagent for the synthesis of acyl chlorides.[4] While no specific protocol for this compound was found, a general and reliable procedure can be adapted.[5]

Reaction Scheme:

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-methylheptanoic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (2.0 eq) to the flask. The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[5]

  • Catalyst (Optional): For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (typically around 80 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gases ceases.[5]

  • Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the vacuum pump). The crude this compound can then be purified by vacuum distillation.

Trustworthiness and Self-Validation: The completion of the reaction is visually confirmed by the cessation of gas evolution. The purity of the final product should be verified by the spectroscopic methods outlined previously. The characteristic IR stretch of the acyl chloride carbonyl and the disappearance of the broad -OH stretch of the carboxylic acid are strong indicators of a successful conversion.

Synthesis_Comparison cluster_0 Method 1: Oxalyl Chloride cluster_1 Method 2: Thionyl Chloride 2-Methylheptanoic Acid_1 2-Methylheptanoic Acid Product_1 This compound 2-Methylheptanoic Acid_1->Product_1 (COCl)₂ Oxalyl_Chloride Oxalyl Chloride Byproducts_1 Gaseous Byproducts (CO, CO₂, HCl) Product_1->Byproducts_1 Formation 2-Methylheptanoic Acid_2 2-Methylheptanoic Acid Product_2 This compound 2-Methylheptanoic Acid_2->Product_2 SOCl₂ Thionyl_Chloride Thionyl Chloride Byproducts_2 Gaseous Byproducts (SO₂, HCl) Product_2->Byproducts_2 Formation

Caption: Comparative workflows for the synthesis of this compound.

Reactivity and Synthetic Utility in Drug Development

This compound, as a reactive acyl chloride, is an excellent electrophile for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the formation of amides. This is arguably its most significant application in the context of drug development, as the amide bond is a fundamental linkage in a vast array of pharmaceuticals, including peptides.

Amide_Formation Acyl_Chloride 2-Methylheptanoyl Chloride Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Nucleophilic Attack Amide N-substituted Amide Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl Base Base (e.g., Pyridine, Et₃N) Base->HCl Neutralization

Caption: Generalized workflow for amide synthesis via acylation.

A Finnish patent discloses the use of this compound in the preparation of therapeutically useful peptides that contain acylglutamic acid.[6] This suggests its role in acylating an amino group, likely the N-terminus of a peptide or an amino acid side chain, to introduce the 2-methylheptanoyl moiety. The introduction of this lipophilic group can enhance membrane permeability and oral bioavailability of peptide-based drugs.

Ester Formation

In a similar fashion, this compound reacts readily with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-methylheptanoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and provides a direct route to aryl ketones. These ketones can then be further functionalized or reduced to the corresponding alkyl group.

Safety, Handling, and Storage: A Protocol for Safe Laboratory Practice

Acyl chlorides are corrosive, lachrymatory, and react violently with water.[7][8] Therefore, strict adherence to safety protocols is paramount.

Table 2: Hazard and Safety Information

HazardPrecautionFirst Aid
Corrosive Causes severe skin burns and eye damage.[8]In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8] For eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention.
Lachrymator Substance which increases the flow of tears.[7]Move to fresh air.
Reacts with Water Reacts violently with water, releasing corrosive HCl gas.Use CO₂, dry chemical, or foam for extinction. Do not use water.
Inhalation Hazard May cause respiratory irritation.[8]Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]

  • Keep the container tightly sealed to prevent exposure to moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful reagent for the introduction of a chiral, lipophilic acyl group into a wide range of molecules. Its predictable reactivity, particularly in the formation of amides and esters, makes it a valuable intermediate in the synthesis of complex organic compounds, including those with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential. By adhering to rigorous safety protocols and employing the detailed methodologies described herein, scientists can confidently integrate this versatile building block into their synthetic strategies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). FI86858B - FOERFARANDE FOER FRAMSTAELLNING AV TERAPEUTISKT ANVAENDBARA PEPTIDER, VILKA INNEHAOLLER ACYLGLUTAMINSYRA.
  • Appchem. (n.d.). Heptanoyl chloride, 2-methyl- | 13751-83-2. Retrieved from [Link]

  • . (n.d.). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the m+2 peak. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methylheptanoyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methylheptanoyl chloride, a reactive acyl chloride of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its molecular structure, physicochemical properties, synthesis protocols, reactivity profile, and potential applications, with a focus on providing practical insights and methodologies.

Molecular Structure and Identification

This compound is a chiral acyl chloride featuring a seven-carbon chain with a methyl group at the second position. The presence of the reactive acyl chloride functional group makes it a valuable intermediate in a variety of chemical transformations.

Chemical Identity
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 13751-83-2[1]
Molecular Formula C₈H₁₅ClO[1]
SMILES CCCCCC(C)C(=O)Cl[1]
InChIKey YKPOJBPJGIYSCL-UHFFFAOYSA-N[1]
Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table includes experimentally determined and computed values.

PropertyValueSource
Molecular Weight 162.66 g/mol [1]
Boiling Point 32°-34 °C at 0.6 torr[2]
Computed XLogP3 3.8[1]
Computed Topological Polar Surface Area 17.1 Ų[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2-methylheptanoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.

Synthesis cluster_reagents Reagents 2-Methylheptanoic Acid 2-Methylheptanoic Acid Reaction Reaction 2-Methylheptanoic Acid->Reaction Oxalyl Chloride Oxalyl Chloride Chlorinating Agent Chlorinating Agent Chlorinating Agent->Oxalyl Chloride Chlorinating Agent->Reaction This compound This compound Byproducts Byproducts Reaction->this compound Reaction->Byproducts

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is based on a reported synthesis of this compound.[2]

Materials:

  • 2-Methylheptanoic acid (5.0 g)

  • Oxalyl chloride (7.6 mL)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanoic acid in an anhydrous solvent.

  • Slowly add oxalyl chloride to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to yield the final product.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methine proton adjacent to the carbonyl group will be deshielded and appear as a multiplet. The terminal methyl group of the heptanoyl chain will appear as a triplet, while the methyl group at the second position will be a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon will be the most downfield signal. The chiral center (C2) will also have a characteristic chemical shift. The remaining carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the acyl chloride functional group. A strong absorption band is expected in the region of 1780-1815 cm⁻¹ due to the C=O stretching vibration. C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion, and subsequent loss of carbon monoxide.

Reactivity and Chemical Profile

This compound, as a typical acyl chloride, is a highly reactive compound susceptible to nucleophilic acyl substitution.

Reactivity This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral Intermediate Substituted Product Substituted Product Tetrahedral Intermediate->Substituted Product Elimination of Cl- Chloride Ion Chloride Ion Tetrahedral Intermediate->Chloride Ion

Caption: General mechanism of nucleophilic acyl substitution.

  • Hydrolysis: Reacts readily with water to form 2-methylheptanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Stability and Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Applications in Research and Drug Development

While specific examples of the use of this compound in marketed drugs are not readily found, its structural motifs and reactivity make it a potentially valuable building block in medicinal chemistry.

  • Introduction of Lipophilic Moieties: The 2-methylheptanoyl group can be introduced into a lead compound to increase its lipophilicity, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The methyl group can also play a role in modulating the compound's binding to its biological target.

  • Peptide Synthesis: Acyl chlorides are used in peptide synthesis to couple amino acids. This compound could be used to introduce a lipophilic N-terminal cap to a peptide, potentially enhancing its membrane permeability and stability.

  • Synthesis of Chiral Building Blocks: As a chiral molecule, this compound can be used in the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers can have vastly different pharmacological activities.

The presence of a chlorine atom in a molecule can also influence its biological activity and metabolic stability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its reactivity as an acyl chloride allows for the straightforward introduction of the 2-methylheptanoyl moiety into a wide range of molecules. While detailed experimental data for this specific compound is limited, its properties and reactivity can be largely inferred from related structures. Further research into the applications of this compound, particularly in the synthesis of novel bioactive compounds, is warranted.

References

  • PrepChem.com. Synthesis of D2. This compound. [Link]

  • PubChem. This compound | C8H15ClO | CID 14234519. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methylheptanoyl Chloride from 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<-33>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 2-methylheptanoic acid to its corresponding acyl chloride, 2-methylheptanoyl chloride, is a critical step in the synthesis of numerous pharmaceutical and fine chemical products. This guide provides an in-depth analysis of this transformation, focusing on the underlying chemical principles, reagent selection, a detailed experimental protocol, and critical safety considerations. By elucidating the causality behind experimental choices and grounding the protocol in established chemical literature, this document serves as a practical and authoritative resource for laboratory professionals.

Introduction: The Significance of Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. Their enhanced electrophilicity, compared to the parent carboxylic acid, allows for facile nucleophilic acyl substitution reactions. This reactivity makes them indispensable in the formation of esters, amides, and other carbonyl compounds. This compound, specifically, is a key building block in the synthesis of various target molecules where the 2-methylheptanoyl moiety is required.

Mechanistic Insights and Reagent Selection

The synthesis of this compound from 2-methylheptanoic acid is fundamentally a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The choice of the chlorinating agent is a critical parameter that influences reaction efficiency, by-product profile, and the ease of purification.

Common Chlorinating Agents: A Comparative Analysis

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.

  • Thionyl Chloride (SOCl₂): This is a widely used reagent due to its effectiveness and the convenient nature of its by-products. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] The gaseous nature of these by-products simplifies the work-up procedure, as they can be easily removed from the reaction mixture.[1]

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is often considered milder and more selective than thionyl chloride.[2] The reaction produces the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), which are all gaseous by-products.[2] This reaction is often catalyzed by N,N-dimethylformamide (DMF).[3]

  • Other Reagents: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be used but are generally less favored due to the formation of non-volatile phosphorus-based by-products, which can complicate purification.[4][5]

For the synthesis of this compound, thionyl chloride represents a robust and economically viable choice, consistently providing high yields and a straightforward purification process.

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through a well-established mechanism:

  • Formation of a Chlorosulfite Intermediate: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of a chloride ion.

  • Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • Decomposition: The resulting tetrahedral intermediate collapses, yielding the final acyl chloride, sulfur dioxide, and hydrogen chloride.

Caption: Mechanism of this compound synthesis using thionyl chloride.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Material/ReagentPuritySupplierNotes
2-Methylheptanoic Acid≥98.5% (GC)[6]e.g., Sigma-AldrichEnsure it is dry.
Thionyl Chloride≥99%e.g., Sigma-AldrichHandle with extreme care in a fume hood.
Anhydrous TolueneReagent Grade---As a solvent and for azeotropic removal.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Gas trap/scrubber (containing a dilute NaOH solution)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet for an inert atmosphere, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to eliminate any moisture.

  • Charging the Flask: Charge the flask with 2-methylheptanoic acid (1.0 equivalent).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 2.0 equivalents) to the stirred carboxylic acid via the dropping funnel.[7] The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (oil bath temperature around 80-90 °C) for 2-3 hours.[7] The evolution of HCl and SO₂ gases will be observed. These gases should be vented through a gas trap.

  • Removal of Excess Thionyl Chloride: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation. For more efficient removal, add anhydrous toluene and remove the solvent under reduced pressure using a rotary evaporator. This azeotropic removal can be repeated 2-3 times to ensure all residual thionyl chloride is gone.[8]

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.[9]

Caption: A streamlined workflow for the synthesis of this compound.

Safety Considerations: A Self-Validating System

The reagents and products involved in this synthesis are hazardous, necessitating strict adherence to safety protocols.

  • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water.[10][11][12][13] It should always be handled in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Gaseous By-products: Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction apparatus must be equipped with a gas scrubber to neutralize these fumes before they are released into the atmosphere.

  • This compound: The product is also corrosive and will react with moisture. It should be handled with care and stored under an inert atmosphere to prevent hydrolysis.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[12] In case of skin contact, wash the affected area immediately and thoroughly with water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

Characterization and Expected Results

The purity of the synthesized this compound can be assessed by standard analytical techniques such as Gas Chromatography (GC), and its identity confirmed by ¹H and ¹³C NMR spectroscopy and Infrared (IR) spectroscopy (strong C=O stretch around 1800 cm⁻¹). The expected yield for this reaction is typically high, often exceeding 90%.

Conclusion

The synthesis of this compound from 2-methylheptanoic acid using thionyl chloride is a reliable and efficient transformation. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a well-defined and safe experimental protocol, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of D2. This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2 Methylheptanoic Acid For Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Davis, M., & Scanlon, D. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of 2-Methylheptanoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylheptanoyl chloride is a branched-chain acyl chloride, a class of organic compounds known for their high reactivity and utility as chemical intermediates.[1] This guide provides an in-depth analysis of the reactivity of this compound with a variety of common nucleophiles. We will explore the underlying principles of nucleophilic acyl substitution, detail specific reaction classes, provide experimentally-grounded protocols, and discuss the influence of steric and electronic factors on reaction outcomes. This document is intended for researchers, chemists, and drug development professionals who utilize acyl chlorides in synthetic applications.

Introduction: The Nature of this compound

This compound (C8H15ClO) is a derivative of 2-methylheptanoic acid.[2] Like all acyl chlorides, its chemistry is dominated by the highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms, which creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[3]

The presence of a methyl group at the α-carbon (C2 position) introduces steric hindrance around the reactive center. This feature can modulate the reactivity of the molecule compared to its straight-chain analog, heptanoyl chloride, a factor that must be considered in experimental design.

Key Molecular Features:

  • Electrophilic Carbonyl Carbon: The primary site of reactivity.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and an excellent leaving group, which facilitates the second step of the substitution mechanism.[4]

  • α-Methyl Group: Introduces steric bulk, potentially slowing reaction rates with sterically demanding nucleophiles.

Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles overwhelmingly proceed via a nucleophilic acyl substitution mechanism.[5] This is a two-step process, often described as an addition-elimination pathway.[6][7]

  • Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion.[7]

The net result is the substitution of the chloride with the incoming nucleophile.[5]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Nitrogen Nucleophiles (Aminolysis)

The reaction of this compound with primary or secondary amines is a robust and common method for forming N-substituted amides.[8] The reaction is typically rapid and exothermic.[9]

Causality Behind Experimental Choices:

  • Stoichiometry: Two equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Alternative Base: Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[4]

Exemplary Protocol: Synthesis of N-Benzyl-2-methylheptanamide

This protocol details the acylation of a primary amine, benzylamine, with this compound.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add benzylamine (2.0 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[11]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintaining a slow addition rate prevents a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl (aq.) to neutralize the excess amine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-2-methylheptanamide.

ReactantProductConditionsYieldSpectroscopic Data (Expected)
BenzylamineN-Benzyl-2-methylheptanamideDCM, 0°C to RT, 3h~90%IR (cm⁻¹): ~3300 (N-H), ~1640 (C=O, Amide I). ¹H NMR (δ, ppm): ~7.3 (Ar-H), ~6.0 (br s, N-H), ~4.4 (d, N-CH₂), 2.2-2.4 (m, α-CH), 0.8-1.5 (alkyl chain).
Reactions with Oxygen Nucleophiles
4.1 Alcohols (Esterification)

This compound reacts readily with alcohols to form esters.[12] The reaction is vigorous and produces steamy fumes of HCl.[13][14]

Causality Behind Experimental Choices:

  • Base Catalyst: While the reaction can proceed without a catalyst, it is often performed in the presence of a weak, non-nucleophilic base like pyridine. Pyridine serves two purposes: it neutralizes the HCl byproduct, and it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Exemplary Protocol: Synthesis of Ethyl 2-methylheptanoate
  • Setup: In a fume hood, combine ethanol (1.2 eq.) and pyridine (1.2 eq.) in a round-bottom flask with a magnetic stirrer and cool to 0 °C.

  • Addition: Add this compound (1.0 eq.) dropwise to the cooled solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Dilute the mixture with diethyl ether and wash with water, 5% HCl (aq.), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting ester can be further purified by distillation.

ReactantProductConditionsYieldSpectroscopic Data (Expected)
EthanolEthyl 2-methylheptanoatePyridine, 0°C to RT, 1.5h>95%IR (cm⁻¹): ~1740 (C=O, Ester). ¹H NMR (δ, ppm): ~4.1 (q, O-CH₂), 2.2-2.4 (m, α-CH), 1.25 (t, O-CH₂-CH₃), 0.8-1.5 (alkyl chain).
4.2 Water (Hydrolysis)

Acyl chlorides are highly sensitive to moisture and readily hydrolyze to the corresponding carboxylic acid upon contact with water.[15][16] This reaction is generally considered a decomposition pathway and must be avoided by using anhydrous conditions for other syntheses.[1]

R-COCl + H₂O → R-COOH + HCl

Reactions with Carbon Nucleophiles
5.1 Organocuprates (Gilman Reagents)

For the synthesis of ketones, Gilman reagents (lithium dialkylcuprates, R'₂CuLi) are the nucleophiles of choice. They are "softer" and less reactive than Grignard or organolithium reagents.[17] This moderated reactivity allows them to react with the highly reactive acyl chloride but not with the resulting ketone product, thus preventing over-addition.[18]

2-Methylheptanoyl-Cl + (CH₃)₂CuLi → 3-Methyl-2-octanone + CH₃Cu + LiCl

5.2 Grignard Reagents

Grignard reagents (R'MgX) are highly reactive "hard" nucleophiles.[17][19] They react twice with acyl chlorides. The first reaction produces a ketone.[20] This ketone is also reactive towards the Grignard reagent, leading to a second nucleophilic addition that, after acidic workup, yields a tertiary alcohol where two identical alkyl groups have been added.[21][22]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to control the high reactivity and prevent side reactions.

  • Excess Reagent: At least two equivalents of the Grignard reagent are required to form the tertiary alcohol.

Grignard Reaction Workflow start Start: 2-Methylheptanoyl Chloride in Anhydrous Ether cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_grignard Dropwise Addition of Grignard Reagent (2.2 eq.) cool->add_grignard react Stir at -78 °C for 1h, then warm to RT add_grignard->react quench Quench with Saturated NH4Cl (aq.) react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4), Filter, and Concentrate wash->dry purify Purify via Column Chromatography dry->purify end_node Product: Tertiary Alcohol purify->end_node

Caption: Experimental Workflow for Grignard Reaction.

5.3 Friedel-Crafts Acylation

This compound can acylate aromatic rings, such as benzene or toluene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[23] This is an electrophilic aromatic substitution reaction. The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion.[24]

Key Considerations:

  • The aromatic ring must not contain strongly deactivating substituents.

  • The reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations.[23]

Safety and Handling

Acyl chlorides, including this compound, are corrosive, toxic, and highly reactive substances that demand careful handling.[15][16]

  • Moisture Sensitivity: They react violently with water, releasing corrosive HCl gas. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][25]

  • Corrosivity: Contact with skin and eyes can cause severe burns. The vapor is a severe respiratory tract irritant.[26]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][25]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water, alcohols, and bases.[16][25]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the principles of nucleophilic acyl substitution. The outcome of its reactions can be precisely controlled by the judicious choice of nucleophile and reaction conditions. Softer nucleophiles like organocuprates lead to ketone formation, while hard nucleophiles like Grignard reagents produce tertiary alcohols. Reactions with amines and alcohols provide efficient routes to amides and esters, respectively. Understanding the interplay between the nucleophile's reactivity, steric factors, and experimental parameters is paramount for achieving desired synthetic transformations while ensuring safe laboratory practice.

References
  • Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube. [Link]

  • Sciencemadness Wiki. (2025). Acyl chloride. [Link]

  • Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]

  • TMP Chem. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Chemistry Stack Exchange. (2021). Why do we take two moles of amines in the reaction of amine with an acid chloride?. [Link]

  • jOeCHEM. (2019). Attacking Acid Halides with Hard & Soft Nucleophiles. YouTube. [Link]

Sources

Introduction: Understanding the Chemistry and Application of 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Handling and Storage of 2-Methylheptanoyl Chloride

This compound (CAS No. 13751-83-2) is a reactive acyl chloride used in organic synthesis, particularly within research and drug development sectors for the creation of complex molecules.[1][2] Its utility stems from the highly electrophilic carbonyl carbon, making it an efficient acylating agent for introducing the 2-methylheptanoyl moiety into a target structure.[3] However, this high reactivity is also the source of its significant handling challenges.

Like all acyl chlorides, its primary hazard lies in its extreme sensitivity to moisture.[4] It reacts violently with water, including atmospheric humidity, in a rapid hydrolysis reaction. This process is not only exothermic but also liberates highly corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe respiratory and tissue damage.[4] Therefore, the successful and safe use of this reagent is entirely dependent on the rigorous exclusion of water and the implementation of robust safety protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding every recommendation in the fundamental principles of chemical reactivity and laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of a robust safety plan. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, its hazard profile can be reliably inferred from the well-documented behavior of analogous acyl chlorides.[4][5][6]

Physicochemical and Hazard Data

The following tables summarize the known properties and expected hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₅ClO[3]
Molecular Weight 162.66 g/mol [3]
CAS Number 13751-83-2[3]
Appearance Colorless to yellow liquid (Expected)General knowledge
Odor Pungent, sharp, irritating (Expected)General knowledge
Boiling Point Data not available in literatureN/A
Density Data not available in literatureN/A
Flash Point Data not available in literatureN/A

Table 2: GHS Hazard Classification (Inferred)

Note: This classification is based on structurally similar acyl chlorides, such as 2-methylhexanoyl chloride and 4-chloro-2-methylbutanoyl chloride, and should be treated as a minimum standard.[4][6]

PictogramGHS ClassHazard Statement

Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.

Acute Toxicity (Oral)H302: Harmful if swallowed.

Specific Target Organ ToxicityH335: May cause respiratory irritation.
Core Reactivity Hazards
  • Hydrolysis: The defining hazardous reaction. The acyl chloride functional group reacts exothermically with water, alcohols, and other protic solvents. The primary byproducts are 2-methylheptanoic acid and corrosive hydrogen chloride gas. This reaction is the root cause of the "fuming" appearance in humid air.[4]

  • Incompatibilities: It is critical to avoid contact with:

    • Water, steam, and moist air.

    • Alcohols and Amines.

    • Strong bases (e.g., sodium hydroxide).

    • Strong oxidizing agents.[5]

  • Corrosivity: Both the parent compound and its hydrolysis byproduct (HCl) are highly corrosive to metals and biological tissues.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by creating multiple barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain the corrosive vapors and toxic HCl gas produced upon accidental exposure to moisture.[5]

  • Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (dry nitrogen or argon) is mandatory to prevent degradation of the reagent and ensure the safety of the procedure. A glove box provides the highest level of protection.[4]

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory for all personnel handling the reagent:

Table 3: Personal Protective Equipment (PPE) Selection

Body PartEquipmentRationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A face shield, worn over goggles, protects the entire face from splashes.[4]
Hands Impermeable GlovesNitrile gloves may offer splash protection, but for prolonged handling, heavier butyl or Viton™ gloves are recommended. Always double-glove and change gloves immediately upon contamination.[4]
Body Flame-Resistant Lab CoatA lab coat made of a flame-resistant material like Nomex should be worn, fully buttoned, with sleeves rolled down.[5]
Respiratory N/A for standard hood useA respirator (e.g., self-contained breathing apparatus) should only be necessary in emergency situations like a large spill and used only by trained personnel.[4]

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for safety and experimental success.

SOP: Transferring Reagent from Supplier Bottle

This protocol describes the safe transfer of this compound from a supplier bottle to a reaction vessel using an inert atmosphere technique.

Methodology:

  • Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height and the work area is clear of incompatible materials, especially water and alcohols.

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and sealed with a rubber septum. Purge the flask with dry nitrogen or argon for several minutes using an inlet needle and an outlet needle.

  • Reagent Preparation: Place the supplier bottle of this compound in the fume hood and allow it to equilibrate to ambient temperature if it was stored cold.

  • Pressure Equalization: Insert a dry nitrogen/argon inlet needle into the septum of the supplier bottle to create a slight positive pressure. This prevents air from entering when the liquid is withdrawn.

  • Syringe Transfer: Using a clean, dry, gas-tight syringe with a long needle, carefully pierce the septum of the supplier bottle. Slowly withdraw the desired volume of the liquid.

    • Causality Check: The use of a dry syringe and inert atmosphere prevents hydrolysis of the reagent both in the bottle and in the syringe, which would otherwise generate HCl gas and pressure buildup.[5]

  • Dispensing: Swiftly and carefully transfer the needle to the prepared reaction flask's septum and dispense the reagent.

  • Cleanup: Immediately rinse the syringe and needle by drawing up and expelling a suitable, dry, inert solvent (e.g., anhydrous dichloromethane) into a dedicated waste container. Then, carefully quench the rinse solvent as described in SOP 3.2.

SOP_Transfer cluster_prep Preparation cluster_transfer Transfer Operation cluster_cleanup Cleanup PPE Don PPE Hood Prepare Fume Hood PPE->Hood Flask Purge Reaction Flask (N2/Ar) Hood->Flask Bottle Equilibrate & Pressurize Supplier Bottle (N2/Ar) Withdraw Withdraw Reagent (Dry Syringe) Bottle->Withdraw Dispense Dispense into Reaction Flask Withdraw->Dispense Rinse Rinse Syringe (Anhydrous Solvent) Quench Quench Rinse Waste Rinse->Quench

Caption: Workflow for the safe transfer of this compound.

SOP: Quenching and Disposal of Unused Reagent

Unused or waste this compound must be neutralized before disposal. This protocol describes a safe quenching procedure.

Methodology:

  • Preparation: In a fume hood, prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution).

  • Quenching Solution: Place a suitable nucleophilic solvent, such as isopropanol or methanol, in the flask. Cool the flask in an ice/water bath.

    • Causality Check: Using an alcohol as the quenching agent results in a less vigorous reaction than using water, forming a stable ester and HCl.[7] The ice bath manages the exothermic nature of the reaction.

  • Dilution: Dilute the waste this compound with an inert, dry solvent (e.g., THF, Toluene) in the dropping funnel.

  • Slow Addition: Slowly add the diluted acyl chloride solution dropwise to the stirring, cooled alcohol. Monitor the reaction temperature and the rate of gas evolution.

  • Neutralization: After the addition is complete, allow the mixture to slowly warm to room temperature. Once gas evolution has ceased, slowly add a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (check with pH paper).

    • Self-Validation: This step ensures all generated HCl has been neutralized, making the final waste solution safer to handle.

  • Disposal: The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.

Section 4: Long-Term Storage and Stability

Proper storage is critical to maintain reagent purity and prevent hazardous situations.

  • Atmosphere: Store under an inert atmosphere of nitrogen or argon.[4] Supplier bottles are often sealed this way. Once opened, the bottle should be re-purged with inert gas before re-sealing.

  • Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[4] Recommended storage temperature is often 2-8 °C to minimize vapor pressure and degradation.[4]

  • Location: Store in a dedicated cabinet for corrosive and water-reactive materials. Do not store with or above incompatible materials like bases or oxidizing agents.

  • Container Integrity: Use only the original supplier container or a suitable alternative designed for corrosive materials. Ensure the cap is tightly sealed. Parafilm® can be wrapped around the cap/bottle neck junction as an extra barrier against moisture ingress.

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Minor Minor Spill (<100 mL & Contained in Hood) Assess->Minor Minor Major Major Spill (>100 mL or Outside Hood) Assess->Major Major Cleanup Don Full PPE. Cover with Dry Absorbent (Sand, Vermiculite). Collect in Sealed Container. Minor->Cleanup Call Call Emergency Response (e.g., EH&S) Major->Call Decontaminate Decontaminate Area Cleanup->Decontaminate Waste Label as Hazardous Waste Decontaminate->Waste

Caption: Decision tree for responding to a this compound spill.

Key Principles for Spill Cleanup:

  • DO NOT USE WATER or combustible materials like paper towels to clean up the initial spill.[5]

  • Use a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for reactive chemicals.

  • Collect the absorbed material using non-sparking tools and place it in a heavy-duty, sealable plastic container.

  • Label the container clearly as "Hazardous Waste: this compound Spill Debris" and arrange for professional disposal.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14234519, this compound. Available: [Link]

  • ChemBK (2024). 2-methylbutanoyl chloride. Available: [Link]

  • Matrix Fine Chemicals (Date N/A). 2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7. Available: [Link]

  • Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3458543, 2-methylhexanoyl Chloride. Available: [Link]

Sources

An In-Depth Technical Guide to the Research Applications of 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoyl chloride, a chiral acyl chloride, presents a versatile yet underexplored building block in synthetic chemistry. Its unique structural feature—a methyl group at the α-position—introduces chirality and steric hindrance that can be strategically exploited in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and, most importantly, the potential research applications of this compound. By examining the established reactivity of acyl chlorides and the known biological activities of related 2-methyl-branched fatty acid derivatives, we delineate promising avenues for its use in medicinal chemistry, fine chemical synthesis, and the development of novel materials. This document serves as a technical resource to inspire and facilitate the innovative application of this intriguing chiral reagent.

Introduction: The Synthetic Potential of a Chiral Acyl Chloride

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. This compound (C8H15ClO) belongs to this important class of compounds, with the distinguishing feature of a stereocenter at the second carbon of the heptanoyl chain. This chirality, coupled with the reactivity of the acyl chloride functional group, makes it a valuable tool for introducing a specific chiral lipophilic moiety into a target molecule. The presence of the α-methyl group can significantly influence the pharmacological and physicochemical properties of the resulting derivatives, offering a subtle yet powerful handle for molecular design and optimization in drug discovery and materials science.

This guide will navigate through the core chemical principles governing the utility of this compound, from its synthesis and handling to its potential deployment in cutting-edge research.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe use in a research setting.

Physicochemical Data
PropertyValueSource
Molecular Formula C8H15ClOPubChem[1][2]
Molecular Weight 162.66 g/mol PubChem[1][2]
CAS Number 13751-83-2PubChem[1][2]
Appearance Colorless to light yellow liquid (inferred)General knowledge of acyl chlorides
Boiling Point 32°-34°C at 0.6 torrPrepChem
Synthesis of this compound

The most direct and common method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2-methylheptanoic acid, with a chlorinating agent. Oxalyl chloride is a particularly effective reagent for this transformation, yielding the desired acyl chloride with gaseous byproducts that are easily removed.

Experimental Protocol: Synthesis of this compound from 2-Methylheptanoic Acid

Materials:

  • 2-Methylheptanoic acid

  • Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanoic acid in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess (typically 1.2-1.5 equivalents) of oxalyl chloride to the stirred solution via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound 2_methylheptanoic_acid 2-Methylheptanoic Acid reaction_plus + 2_methylheptanoic_acid->reaction_plus oxalyl_chloride Oxalyl Chloride (COCl)₂ oxalyl_chloride->reaction_plus 2_methylheptanoyl_chloride This compound byproducts_plus + 2_methylheptanoyl_chloride->byproducts_plus byproducts CO + CO₂ + HCl byproducts->byproducts_plus reaction_plus->2_methylheptanoyl_chloride Anhydrous Solvent

Caption: General reaction scheme for the synthesis of this compound.

Core Reactivity and Mechanistic Considerations

As a typical acyl chloride, this compound is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the chlorine and oxygen atoms. This makes it susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

Diagram: Nucleophilic Acyl Substitution Mechanism

G cluster_1 Nucleophilic Acyl Substitution acyl_chloride This compound reaction_plus_1 + acyl_chloride->reaction_plus_1 nucleophile Nucleophile (Nu-H) nucleophile->reaction_plus_1 tetrahedral_intermediate Tetrahedral Intermediate product Acylated Product tetrahedral_intermediate->product Elimination reaction_plus_2 + product->reaction_plus_2 hcl HCl hcl->reaction_plus_2 reaction_plus_1->tetrahedral_intermediate Addition G cluster_2 Synthesis of N-Aryl-2-methylheptanamide start Start dissolve_amine Dissolve Aryl Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Slowly Add this compound cool->add_acyl_chloride react Warm to RT and Stir add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification workup->purify end N-Aryl-2-methylheptanamide purify->end

Sources

An In-Depth Technical Guide to 2-Methylheptanoyl Chloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. This guide focuses on 2-methylheptanoyl chloride, a versatile and valuable chiral synthon. We will delve into its synthesis, properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. This document is designed not merely as a set of protocols, but as a strategic manual, explaining the causality behind experimental choices to empower scientists in their synthetic endeavors.

The Strategic Importance of this compound

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment (such as enzymes and receptors) often leads to one enantiomer being therapeutically active while the other may be inactive or even exert toxic effects. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern drug discovery.

This compound, with its stereogenic center at the C2 position, is an attractive building block for several reasons:

  • Reactive Handle: The acyl chloride functionality is highly reactive, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.[1][2] This allows for the straightforward introduction of the chiral 2-methylheptanoyl moiety into a target molecule.

  • Lipophilic Side Chain: The heptanoyl backbone provides a significant degree of lipophilicity, a property that can be crucial for modulating the pharmacokinetic profile of a drug candidate, such as its membrane permeability and metabolic stability.

  • Stereochemical Information Transfer: As a chiral electrophile, it can react with other chiral or prochiral molecules to generate new stereocenters with a high degree of diastereoselectivity, particularly when guided by chiral auxiliaries or catalysts.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is essential for its effective use.

PropertyValueReference(s)
Molecular Formula C₈H₁₅ClO[1]
Molecular Weight 162.66 g/mol [1]
CAS Number 13751-83-2[1][3]
Boiling Point 32°-34 °C at 0.6 torr[4]
Appearance Colorless to pale yellow liquid[5]
IUPAC Name This compound[1]
SMILES CCCCCC(C)C(=O)Cl[1]

Spectroscopic Signature: While a comprehensive public database of spectra is limited, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: Resonances for the terminal methyl group, a complex pattern for the methylene protons of the pentyl chain, a multiplet for the methine proton at C2, and a distinct signal for the methyl group at C2.

  • ¹³C NMR: A characteristic downfield signal for the carbonyl carbon (typically >170 ppm), along with signals for the aliphatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

Synthesis of Enantiomerically Pure this compound

The value of this compound lies in its enantiomeric purity. This is achieved by first synthesizing or resolving its precursor, 2-methylheptanoic acid, and then converting it to the acid chloride.

The Precursor: Enantioselective Access to 2-Methylheptanoic Acid

There are two primary strategies for obtaining enantiomerically pure 2-methylheptanoic acid:

Method 1: Classical Resolution of a Racemic Mixture

This traditional but effective method relies on the separation of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, typically a naturally occurring amine.[6]

Causality Behind the Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization or chromatography.[7] By reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine), a mixture of diastereomeric salts is formed ((R,R) and (S,R)). These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[6][7] Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids.

G cluster_0 Classical Resolution Workflow racemic_acid Racemic 2-Methylheptanoic Acid diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomers chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation separated_salts Separated Diastereomers separation->separated_salts acidification Acidification (e.g., HCl) separated_salts->acidification enantiopure_acid Enantiopure 2-Methylheptanoic Acid acidification->enantiopure_acid

Caption: Workflow for the classical resolution of racemic 2-methylheptanoic acid.

Method 2: Asymmetric Synthesis using Chiral Auxiliaries

A more modern and often more efficient approach is to synthesize the desired enantiomer directly using a chiral auxiliary. The Evans oxazolidinone auxiliaries are particularly powerful for the asymmetric alkylation of carboxylic acid derivatives.[8][9]

Causality Behind the Method: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction in a stereoselective manner.[4] In this case, an achiral propionyl group is attached to an Evans auxiliary. The bulky substituent on the auxiliary effectively blocks one face of the resulting enolate, forcing an incoming electrophile (e.g., a pentyl halide) to attack from the less hindered face. This substrate-controlled reaction creates the new stereocenter at C2 with a high degree of predictability and diastereoselectivity.[6][10] The auxiliary can then be cleaved and recycled.

Conversion to this compound: A Reliable Protocol

The conversion of the carboxylic acid to the highly reactive acid chloride is a critical step. The use of oxalyl chloride or thionyl chloride is standard. Oxalyl chloride is often preferred in laboratory settings because its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides.[4][11]

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add enantiomerically pure 2-methylheptanoic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) is added.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

    • Scientist's Insight: The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, a more potent acylating agent. The use of a slight excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and any excess oxalyl chloride. The crude this compound is typically of sufficient purity for immediate use in subsequent reactions. If higher purity is required, it can be purified by distillation under reduced pressure.[4]

Applications in Asymmetric Synthesis: A Case Study

The true utility of this compound is demonstrated in its application to the synthesis of complex, biologically active molecules. A prime example is its use in the synthesis of insect pheromones.

Case Study: Synthesis of Aggregation Pheromones

Many insect pheromones are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. The 2-methylheptanoyl moiety is a component of several such pheromones. For instance, derivatives of 2-methylheptanoic acid are related to pheromones used in pest control.[12]

Experimental Protocol: Diastereoselective Acylation using an Evans Auxiliary

This protocol illustrates the reaction of an N-acyl oxazolidinone, a common transformation in asymmetric synthesis where an acid chloride would be a key reagent for its formation.[13][14]

  • Preparation of the N-Acyl Oxazolidinone: In a flame-dried flask under nitrogen, (S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes. (S)-2-methylheptanoyl chloride (1.1 eq) in THF is then added slowly. The reaction is stirred at -78 °C for 30 minutes and then warmed to room temperature.

  • Formation of the Enolate: The resulting N-(2-methylheptanoyl)oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq) is added to form the Z-enolate.

    • Scientist's Insight: The formation of the Z-enolate is crucial for the subsequent stereocontrol. The chelation of the sodium cation between the two carbonyl oxygens favors the formation of this specific enolate geometry.

  • Diastereoselective Alkylation: An electrophile (e.g., methyl iodide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion (monitored by TLC).

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be cleaved (e.g., via hydrolysis with lithium hydroxide) to yield the enantiomerically enriched carboxylic acid product, now containing a new stereocenter with a defined relationship to the original one from the 2-methylheptanoyl group.

G cluster_1 Diastereoselective Synthesis Workflow start Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) acylation Acylation start->acylation acyl_chloride (S)-2-Methylheptanoyl Chloride acyl_chloride->acylation n_acyl N-(2-methylheptanoyl) -oxazolidinone acylation->n_acyl enolization Enolization (NaHMDS) n_acyl->enolization enolate Z-Enolate Intermediate enolization->enolate alkylation Alkylation (e.g., CH₃I) enolate->alkylation product_aux Alkylated Product with Auxiliary alkylation->product_aux cleavage Auxiliary Cleavage (e.g., LiOH) product_aux->cleavage final_product Enantiomerically Enriched Final Product cleavage->final_product

Caption: A generalized workflow for the use of this compound in a diastereoselective synthesis involving a chiral auxiliary.

Handling, Storage, and Safety

Acyl chlorides are reactive and require careful handling.

  • Handling: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be handled under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.

  • Safety: The compound is harmful if swallowed and causes severe skin burns and eye damage.[15] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a powerful chiral building block that provides a reliable means of introducing a chiral, lipophilic moiety into a wide range of molecules. Its utility is rooted in the high reactivity of the acyl chloride group and the stereochemical information encoded in its structure. Through well-established methods of asymmetric synthesis, both enantiomers of this reagent can be accessed in high purity. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile building blocks like this compound will remain a key enabler of innovation in synthetic chemistry. Future applications may include its incorporation into novel drug delivery systems, the development of new agrochemicals, and its use in the synthesis of complex natural products.

References

  • PrepChem. Synthesis of D2. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019 Oct;31(10):776-812. Available from: [Link]

  • BYJU'S. Nucleophilic Acyl Substitution. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. 2016, 60(4), 221-231. Available from: [Link]

  • Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. Available from: [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Available from: [Link]

  • Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis. Elsevier. 2004.
  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available from: [Link]

  • Rychnovsky Lab, UC Irvine. Total Synthesis. Available from: [Link]

  • PrepChem. Synthesis of D2. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Mori, K. Organic Synthesis in Pheromone Science. The Chemical Record. 2006, 6(1), 1-15. Available from: [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Science China Chemistry. 2011, 54(12), 1849-1860. Available from: [Link]

  • The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chem. Soc. Rev. 2021, 50(10), 6046-6060. Available from: [Link]

  • A Historical Review of the Total Synthesis of Natural Products Developed in Portugal. Molecules. 2023, 28(6), 2717. Available from: [Link]

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. J. Am. Chem. Soc. 2011, 133(41), 16414–16417. Available from: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. 2015, 20(8), 15016-15029. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Acylation of Alcohols with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the acylation of alcohols using 2-methylheptanoyl chloride, a key reaction for the synthesis of chiral esters. The resulting esters are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. This document details the underlying reaction mechanism, offers validated step-by-step protocols for researchers, and discusses critical aspects of reaction monitoring, purification, and safety. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Significance of Chiral Ester Synthesis

The esterification of alcohols is a cornerstone transformation in organic synthesis. When an acyl chloride, such as this compound, is employed, the reaction proceeds via a highly efficient and generally irreversible nucleophilic acyl substitution.[1][2] The chirality at the α-position of this compound makes it a valuable reagent for introducing a specific stereocenter, leading to the formation of diastereomeric esters from racemic alcohols or creating enantiomerically enriched products that are crucial in drug development and material science. This guide provides the foundational knowledge and practical protocols to successfully perform this transformation.

Chemical Profile: this compound

A clear understanding of the primary reagent is critical before proceeding with any experimental work.

PropertyValueSource(s)
CAS Number 13751-83-2[3][4]
Molecular Formula C₈H₁₅ClO[3][5]
Molecular Weight 162.66 g/mol [4][5]
IUPAC Name This compound[5]
SMILES CCCCCC(C)C(=O)Cl[3]
Appearance Colorless to light yellow liquid (typical)General Knowledge

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an alcohol and an acyl chloride is a classic example of a nucleophilic addition-elimination mechanism.[6][7] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][8]

The process unfolds in two primary stages:

  • Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a negatively charged tetrahedral intermediate.[8][9]

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is eliminated.

A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction. Its crucial role is to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[10] This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction equilibrium towards the product side, ensuring a high yield.

Caption: Nucleophilic addition-elimination mechanism for alcohol acylation.

Experimental Design and Protocols

This section provides a detailed, step-by-step protocol for the acylation of a generic alcohol. The quantities provided are for a representative 10 mmol scale reaction and should be adjusted accordingly for different scales.

General Experimental Workflow

The entire process, from setup to analysis, follows a logical progression designed to maximize yield and purity.

Experimental_Workflow A 1. Reagent Preparation (Alcohol, Solvent, Base) B 2. Reaction Setup (Inert Atmosphere, Cooling) A->B C 3. Slow Addition of This compound B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Quench (e.g., with Water) D->E Reaction Complete F 6. Work-up (Extraction & Washes) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography / Distillation) G->H I 9. Product Characterization (NMR, MS, IR) H->I

Sources

Application Note & Protocol: Synthesis of N-Substituted Amides via Acylation of Primary Amines with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Amide Synthesis

The amide bond is a cornerstone of modern chemistry and pharmacology, forming the fundamental linkage in peptides and proteins and featuring prominently in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] For researchers in drug development, the ability to efficiently and predictably construct amide bonds is not merely a synthetic convenience but a critical capability. The reaction between an acyl chloride and a primary amine stands as one of the most robust and widely employed methods for this purpose, prized for its high reactivity and broad substrate scope.[3][4][]

This document provides a comprehensive guide to the synthesis of N-substituted amides using 2-methylheptanoyl chloride as the acylating agent and various primary amines as nucleophiles. We move beyond a simple recitation of steps to explore the underlying mechanistic principles, process optimization strategies, and critical safety considerations, offering a holistic framework for researchers aiming to leverage this powerful transformation.

The Chemistry: A Mechanistic Perspective on Amide Formation

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The process is characterized by its efficiency, driven by the high electrophilicity of the acyl chloride's carbonyl carbon.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electron-deficient carbonyl carbon of this compound.[4][6][7] This forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group—the chloride ion.[6][7]

  • Proton Transfer (Neutralization): The immediate byproduct of this step is a protonated amide and a chloride ion. The generated hydrogen chloride (HCl) is a strong acid that would readily protonate a starting amine molecule, rendering it non-nucleophilic and halting the reaction.[4][8] To prevent this, a base is required to neutralize the HCl as it is formed.[9] Often, a second equivalent of the primary amine substrate serves this purpose, forming an ammonium chloride salt.[8][9] Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine can be added as a dedicated acid scavenger.[3][4]

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Safety & Handling: A Mandate for Precaution

Acyl chlorides are hazardous reagents that demand respect and careful handling.

  • This compound: This compound is corrosive and reacts violently with water and other protic solvents, releasing toxic HCl gas.[10] It can cause severe skin burns and eye damage.[11] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and tightly fitting safety goggles or a face shield.[12][13][14]

  • Inert Atmosphere: Due to its moisture sensitivity, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11]

Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-2-methylheptanamide as a representative example.

4.1 Materials and Reagents

  • This compound (MW: 162.66 g/mol )

  • Benzylamine (Primary Amine)

  • Triethylamine (TEA) (Acid Scavenger)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • 1 M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Saturated Sodium Chloride Solution (Brine) (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

  • TLC plates (e.g., silica gel 60 F254)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice/water bath

4.2 Step-by-Step Procedure

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and minimize potential side reactions.[]

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small volume of anhydrous DCM and transfer it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A precipitate of triethylammonium chloride will likely form.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.[4]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-substituted amide.[4]

Caption: Figure 2: General Experimental Workflow

Process Optimization & Key Considerations

The success of the synthesis hinges on several factors that can be tailored to the specific primary amine used.

  • Choice of Base: While using two equivalents of the primary amine is feasible, employing a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIEA) is often preferred.[3] This strategy avoids consuming the valuable primary amine substrate and simplifies purification, as the resulting ammonium salt is easily removed during the aqueous work-up.

  • Solvent Selection: Aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its low boiling point and ability to dissolve a wide range of organic compounds.[3] Other options include tetrahydrofuran (THF) and ethyl acetate.[15]

  • Temperature Control: The reaction between acyl chlorides and amines is highly exothermic.[] Starting the reaction at 0 °C is a standard precaution to ensure a controlled reaction rate and prevent the formation of byproducts.

  • Amine Reactivity: The nucleophilicity of the primary amine is a key determinant of reaction rate. Electron-donating groups on the amine increase its reactivity, while sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines may react more slowly and require longer reaction times or slightly elevated temperatures.[4]

Data Presentation: Representative Reactions

The following table provides an overview of expected outcomes for the reaction of this compound with a selection of structurally diverse primary amines, based on established principles of acylation chemistry.

Primary Amine Structure Expected Product Name Key Considerations
BenzylaminePh-CH₂-NH₂N-benzyl-2-methylheptanamideStandard, highly reactive primary amine.
AnilinePh-NH₂N-phenyl-2-methylheptanamideLess nucleophilic than alkylamines; may require longer reaction times.
Cyclohexylaminec-C₆H₁₁-NH₂N-cyclohexyl-2-methylheptanamideA standard aliphatic amine, expected to react readily.
2-AminoethanolHO-CH₂CH₂-NH₂N-(2-hydroxyethyl)-2-methylheptanamideThe hydroxyl group may require protection if selective N-acylation is desired.

Characterization of the Final Product

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR will show characteristic signals for the N-H proton (typically a broad singlet) and the protons adjacent to the nitrogen and carbonyl groups. ¹³C NMR will confirm the presence of the amide carbonyl carbon (typically ~170-175 ppm).[16][17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of amide formation, featuring a strong C=O stretching absorption (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending absorption (Amide II band) near 1550 cm⁻¹.[19][20]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized amide, confirming the successful coupling of the two reactants.

References

  • Green Chemistry (RSC Publishing). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • AK Scientific, Inc. Safety Data Sheet.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • Reddit. Acyl Chloride and Primary Amine Reactions.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Apollo Scientific. SAFETY DATA SHEET.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
  • Chemistry LibreTexts. Synthesis of Amines.
  • Chemguide. the preparation of amides.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • CHAPTER 7 AMINES.
  • Chemistry Steps. Converting Amines to Amides.
  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds.
  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer.
  • DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Chemistry LibreTexts. Making Amides from Acyl Chlorides.
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC - NIH. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Reddit. Need help in optimizing amide formation through acyl chloride pathway.
  • Pulsus Group. Synthesis and biological importance of amide analogues.
  • Organic Syntheses Procedure. 3.
  • PMC - NIH. Prodrugs for Amines.
  • PubChem. This compound | C8H15ClO.
  • savvy-chemist. Amines (3): Nucleophilic reactions.
  • Why do we take two moles of amines in the reaction of amine with an acid chloride?.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation with 2-Methylheptanoyl Chloride on Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a robust method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1] This reaction, first reported by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] Aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[3][4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions, leading to more predictable and cleaner product formation.[3][5][6]

This guide provides a detailed technical overview and field-proven protocols for the Friedel-Crafts acylation of various aromatic compounds using 2-methylheptanoyl chloride. The use of a branched-chain acylating agent introduces specific steric considerations that influence regioselectivity and reaction kinetics, which will be a central focus of this document.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1] The key steps are outlined below, with a focus on the causal factors driving the reaction forward.

  • Generation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[2][5] The stability of this acylium ion is a critical factor that prevents intramolecular rearrangements, a common issue in Friedel-Crafts alkylations.[6]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1][8]

  • Product-Catalyst Complexation: The newly formed aryl ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1][9] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[1] An aqueous workup is required to decompose this complex and liberate the final ketone product.[1][9][10]

Caption: General mechanism of Friedel-Crafts acylation.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichCorrosive, handle with care.
Aluminum chloride (anhydrous)≥99%Acros OrganicsMoisture-sensitive, handle under inert atmosphere.[11]
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)AnhydrousFisher ScientificEnsure dryness to prevent catalyst deactivation.
Dichloromethane (DCM)AnhydrousVWRToxic and suspected carcinogen, use in a fume hood.[12]
Hydrochloric acid (concentrated)ReagentJ.T. BakerCorrosive.
Sodium bicarbonate (saturated solution)ACSEMD MilliporeUsed for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)LaboratoryAlfa AesarDrying agent.
Ice (distilled water)--For workup.

Experimental Protocols

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][13]

  • Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as this compound, aluminum chloride, and dichloromethane must be performed in a certified chemical fume hood.[11][12]

  • Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[11] Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Cooling Cool to 0°C (Ice Bath) Setup->Cooling Addition1 Slow Addition of this compound Cooling->Addition1 Addition2 Slow Addition of Aromatic Substrate Addition1->Addition2 Reaction Stir at Room Temperature (1-2h) Addition2->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with DCM Workup->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Step-by-Step Protocol

This protocol is based on a 0.050 mol scale of the aromatic substrate. Adjust quantities accordingly for different scales.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to an inert gas line), and an addition funnel.[7]

    • In a fume hood, carefully charge the flask with anhydrous aluminum chloride (0.055 mol, 1.1 equiv).[7]

    • Add anhydrous dichloromethane (15 mL) to the flask to create a suspension.[7]

  • Reagent Addition:

    • Cool the flask to 0°C using an ice/water bath. The reaction between aluminum chloride and the acyl chloride is highly exothermic.[9]

    • Dissolve this compound (0.055 mol, 1.1 equiv) in anhydrous dichloromethane (10 mL) and add it to the addition funnel.

    • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[7]

    • After the addition is complete, dissolve the aromatic compound (0.050 mol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and add it to the same addition funnel.

    • Add the aromatic substrate solution dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature at 0°C.[14] The rate of addition should be controlled to prevent excessive boiling of the solvent.[7]

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for an additional 1-2 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g) and concentrated hydrochloric acid (15 mL).[7] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[9]

    • Transfer the mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer with an additional portion of dichloromethane (20 mL).[7]

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize residual acid, followed by a saturated sodium chloride (brine) solution (20 mL).[15][16]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

    • Remove the drying agent by gravity filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification:

    • The crude aryl ketone can be purified by vacuum distillation or column chromatography on silica gel, depending on its physical properties.[7]

Substrate Scope and Regioselectivity

The choice of aromatic substrate significantly impacts the reaction rate and the regiochemical outcome.

  • Activated Rings (e.g., Toluene, Anisole): These substrates are highly reactive towards electrophilic substitution. The directing effects of the activating groups play a crucial role.

    • Toluene: The methyl group is an ortho, para-director.[16] Due to the steric bulk of the 2-methylheptanoyl group, the para-substituted product, 4-methyl-(2-methylheptanoyl)benzene, is expected to be the major isomer.[16][17]

    • Anisole: The methoxy group is a strong ortho, para-director.[18][19] Similar to toluene, steric hindrance will strongly favor the formation of the para-isomer, 4-methoxy-(2-methylheptanoyl)benzene.[18]

  • Benzene: As an unsubstituted aromatic ring, benzene will yield a single product, 1-phenyl-2-methylheptan-1-one.

  • Deactivated Rings: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive under Friedel-Crafts conditions and are not suitable substrates.[4]

Table: Expected Products and Regioselectivity
Aromatic SubstrateMajor Product NameExpected Regioselectivity
Benzene1-Phenyl-2-methylheptan-1-oneN/A
Toluene1-(4-Methylphenyl)-2-methylheptan-1-onepara >> ortho
Anisole1-(4-Methoxyphenyl)-2-methylheptan-1-onepara >> ortho

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (moisture contamination).Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere.[11]
Deactivated aromatic substrate.The reaction is not suitable for strongly deactivated rings.
Polysubstitution Highly activated substrate or forcing conditions.Friedel-Crafts acylation is generally self-limiting due to product deactivation.[4] If observed, use milder conditions or a less active catalyst.
Emulsion during Workup Formation of aluminum salts.Add the quenching solution of ice/HCl and stir vigorously. Gentle heating can sometimes help break up the emulsion.[20]
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently heat under reflux after the initial addition phase. Monitor by TLC.[21]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • Saskatoon Public Schools. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Saskatchewan Open Educational Resources. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • MiraCosta College. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • PCCA. Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. [Link]

  • StuDocu. Friedel-Crafts Acylation of Anisole. [Link]

  • ResearchGate. The Friedel–Crafts acylation of anisole to synthesise 1. [Link]

  • Save My Exams. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel-Crafts acylation. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

Sources

2-Methylheptanoyl chloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: The Strategic Use of 2-Methylheptanoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Abstract

This compound is a reactive acylating agent increasingly utilized as a key building block in the synthesis of complex pharmaceutical intermediates. Its branched, seven-carbon lipophilic tail is a valuable motif for modulating the pharmacokinetic properties of drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. It covers its synthesis, core reactivity, and provides a detailed, field-proven protocol for the acylation of an aromatic amine, a common step in the construction of active pharmaceutical ingredients (APIs). The causality behind experimental choices, safety protocols, and methods for reaction validation are explained to ensure scientific integrity and reproducibility.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, an acyl chloride derivative of 2-methylheptanoic acid, serves as a highly efficient reagent for introducing a C8 branched-chain alkyl group into a target molecule.[1] Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.[2][3]

The structural motif imparted by this compound is of particular interest in drug design. The introduction of a moderately sized, lipophilic, and branched alkyl chain can significantly influence a drug's properties by:

  • Enhancing Lipophilicity: Improving the ability of a drug to cross cell membranes and the blood-brain barrier.

  • Modulating Binding Affinity: The specific size and shape of the acyl chain can optimize interactions with the hydrophobic pockets of target proteins or enzymes.

  • Improving Metabolic Stability: The methyl branch can sterically hinder enzymatic degradation, potentially increasing the drug's half-life.

Given these advantages, this compound is a valuable tool for the synthesis of intermediates for a range of therapeutic areas, including antiviral and anticancer agents.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅ClO[6]
Molecular Weight 162.66 g/mol [6]
CAS Number 13751-83-2[6][7]
Boiling Point 32°-34°C at 0.6 torr[8]
Appearance Colorless to light yellow liquid[1]

Core Synthetic Applications & Mechanisms

The primary utility of this compound is in acylation reactions. The high reactivity is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. The chloride ion is also an excellent leaving group.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine, Nu-H) attacks the electrophilic carbonyl carbon. The pi bond breaks, and electrons move to the oxygen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base, yields the final acylated product and hydrochloric acid.

Caption: General mechanism of nucleophilic acyl substitution.

Common Applications in Pharmaceutical Synthesis
  • Amide Bond Formation: Reacting with primary or secondary amines to form stable amides. This is one of the most common linkages in pharmaceutical compounds.

  • Ester Formation: Reacting with alcohols or phenols to form esters, often used as prodrugs or to modify solubility.

  • Friedel-Crafts Acylation: Reacting with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-methylheptanoic acid to its corresponding acyl chloride using oxalyl chloride. This method is often preferred in laboratory settings over thionyl chloride as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.[2]

Synthesis_Workflow_Acyl_Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-Methylheptanoic Acid Setup Combine Acid, Solvent, DMF in inert atmosphere (N2) Acid->Setup Oxalyl Oxalyl Chloride Addition Add Oxalyl Chloride dropwise at 0°C Oxalyl->Addition Solvent Anhydrous DCM Solvent->Setup DMF DMF (catalyst) DMF->Setup Setup->Addition Stir Warm to RT, stir until gas evolution ceases Addition->Stir Evaporation Remove solvent and excess reagent in vacuo Stir->Evaporation Distillation Purify by vacuum distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMWAmountMoles
2-Methylheptanoic AcidC₈H₁₆O₂144.215.00 g34.7 mmol
Oxalyl Chloride(COCl)₂126.934.85 g (3.5 mL)38.2 mmol
Anhydrous DCMCH₂Cl₂-50 mL-
DMF (catalyst)C₃H₇NO-2-3 drops-

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylheptanoic acid (5.00 g, 34.7 mmol) and anhydrous dichloromethane (DCM, 50 mL). Add 2-3 drops of dimethylformamide (DMF).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add oxalyl chloride (3.5 mL, 38.2 mmol) dropwise via a syringe over 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and vigorous gas evolution (CO₂, CO, HCl).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction is complete when gas evolution has ceased.

  • Purification: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (b.p. 32°-34°C at 0.6 torr) to yield pure this compound.[8]

Protocol 2: Synthesis of a Pharmaceutical Intermediate via Amide Coupling

This protocol details the synthesis of N-(4-hydroxyphenyl)-2-methylheptanamide, a common intermediate structure where an acyl chain is attached to a functionalized aniline.

Synthesis_Workflow_Amide Amine 4-Aminophenol Step1 Dissolve 4-Aminophenol & Et3N in DCM under N2 at 0°C Amine->Step1 AcylChloride 2-Methylheptanoyl Chloride Step2 Add Acyl Chloride in DCM dropwise AcylChloride->Step2 Base Triethylamine (Et3N) Base->Step1 Solvent Anhydrous DCM Solvent->Step1 Step1->Step2 Step3 Stir at RT for 4h, monitor by TLC Step2->Step3 Step4 Quench with H2O, wash with 1M HCl Step3->Step4 Step5 Wash with sat. NaHCO3 and brine Step4->Step5 Step6 Dry (Na2SO4), filter, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 Product N-(4-hydroxyphenyl)- 2-methylheptanamide Step7->Product

Caption: Workflow for the synthesis of an amide intermediate.

Materials and Reagents

ReagentFormulaMWAmountMoles
4-AminophenolC₆H₇NO109.132.00 g18.3 mmol
This compoundC₈H₁₅ClO162.663.28 g20.1 mmol
Triethylamine (Et₃N)C₆H₁₅N101.192.8 mL20.1 mmol
Anhydrous DCMCH₂Cl₂-100 mL-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (2.00 g, 18.3 mmol) and triethylamine (2.8 mL, 20.1 mmol) in anhydrous DCM (80 mL). Cool the solution to 0°C. Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing it from protonating the starting amine, which would render it unreactive.

  • Reagent Addition: Dissolve this compound (3.28 g, 20.1 mmol) in anhydrous DCM (20 mL) and add it dropwise to the stirred solution of 4-aminophenol over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.

  • Aqueous Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Causality Note: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted starting acid and residual HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-hydroxyphenyl)-2-methylheptanamide.

Safety and Handling

Acyl chlorides are hazardous chemicals that require careful handling in a well-ventilated fume hood.[9][10]

  • Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitive: It reacts violently with water and moisture to release corrosive hydrogen chloride gas.[1] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inhalation Hazard: Vapors may cause respiratory irritation.[10] Avoid breathing fumes.

  • Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14234519, this compound. Retrieved from [Link]

  • Siegel, D., et al. (2017). Evolution of the Synthesis of Remdesivir. Organic Process Research & Development. (Note: While this reference discusses Remdesivir, the principles of complex synthesis are relevant.)
  • Foreal BioTech. (2020). Synthesis of Remdesivir. Retrieved from [Link]

  • Wang, G., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Nature Communications. Retrieved from [Link]

  • Mei, Z., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Molecules. Retrieved from [Link]

  • Arwansyah, et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). 2-Methylhept-5-enoyl chloride. Retrieved from [Link]

  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
  • PubChem. (n.d.). 2-Methylheptane chloride. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • MDPI. (2023).
  • Li, Y., & Pfeifer, B. A. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Methylbutanoyl Chloride. Retrieved from [Link]

  • ResearchGate. (2013). Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. (2011). A Mild and Efficient Route to 2-Azetidinones Using the Cyanuric Chloride-DMF Complex. Synlett.
  • BOC Sciences. (n.d.).
  • YouTube. (2019).
  • MDPI. (n.d.).
  • PubMed. (2018).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
  • ResearchGate. (n.d.). Synthesis of Chiral trans-Fused 2-Methyl-5-hydroxyldecahydroquinoline.

Sources

Application Note: High-Yield Esterification of Sterically Hindered Alcohols Using 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of esters from sterically hindered alcohols, particularly tertiary alcohols, presents a significant challenge in organic synthesis due to slow reaction kinetics and competing elimination side reactions. Standard methods like Fischer esterification are often ineffective. This application note provides a detailed guide and robust protocols for the successful acylation of hindered alcohols using the reactive acyl chloride, 2-Methylheptanoyl chloride. We detail two primary methodologies: a standard 4-(Dimethylamino)pyridine (DMAP)-catalyzed approach and an enhanced protocol using a synergistic combination of Scandium (III) Triflate (Sc(OTf)₃) and DMAP for exceptionally challenging substrates. The causality behind experimental choices, detailed step-by-step workflows, purification techniques, and a comprehensive troubleshooting guide are provided to ensure reliable and high-yield synthesis.

Introduction: The Challenge of Hindered Ester Synthesis

Esterification is a cornerstone transformation in organic chemistry, pivotal in the synthesis of pharmaceuticals, natural products, and materials. While the formation of esters from primary and secondary alcohols is generally straightforward, the acylation of sterically congested alcohols (e.g., tertiary or heavily substituted secondary alcohols) is notoriously difficult. The bulky environment around the hydroxyl group impedes the nucleophilic attack on the acyl donor, drastically reducing reaction rates.

Traditional acid-catalyzed methods, such as the Fischer-Speier esterification, are often unsuitable for hindered alcohols as the required harsh conditions (high temperatures and strong acids) promote dehydration and rearrangement side reactions, leading to low yields of the desired ester.[1][2] To overcome these limitations, more potent acylating agents and advanced catalytic systems are required.

Acyl chlorides, like this compound, offer significantly higher reactivity compared to their corresponding carboxylic acids, enabling esterification under much milder conditions.[3][4] However, even with a reactive acyl chloride, the esterification of a hindered alcohol often requires catalytic activation to proceed efficiently. This guide focuses on two field-proven protocols leveraging the unique properties of nucleophilic and Lewis acid catalysts to achieve high-yield esterification where other methods fail.

Mechanistic Rationale: Catalytic Activation Pathways

Understanding the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting. The direct, uncatalyzed reaction of an acyl chloride with a hindered alcohol is typically too slow to be practical. Catalysis is essential to forming a more reactive electrophilic intermediate.

Nucleophilic Catalysis with 4-(Dimethylamino)pyridine (DMAP)

DMAP is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions.[5][6][7] It functions not as a simple base, but by actively participating in the reaction pathway.

  • Activation: The pyridine nitrogen of DMAP, being a much stronger nucleophile than the hindered alcohol, attacks the electrophilic carbonyl carbon of this compound.

  • Intermediate Formation: This attack displaces the chloride ion to form a highly reactive N-acylpyridinium salt intermediate.[5] This intermediate is significantly more electrophilic and less sterically shielded at the carbonyl carbon than the parent acyl chloride.

  • Nucleophilic Attack: The hindered alcohol, which struggles to react with the original acyl chloride, can now effectively attack the activated N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The acyl group is transferred to the alcohol, forming the desired ester product and regenerating the DMAP catalyst. A stoichiometric, non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction, preventing protonation of the DMAP and driving the reaction to completion.[5][7]

DMAP_Catalysis cluster_reactants Reactants cluster_products Products AcylCl 2-Methylheptanoyl Chloride Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylCl->Intermediate + DMAP - Cl- DMAP DMAP Ester Hindered Ester Product Intermediate->Ester + R'-OH Alcohol Hindered Alcohol (R'-OH) Catalyst_Regen DMAP (Regenerated) Ester->Catalyst_Regen - DMAP-H+ Catalyst_Regen->DMAP + TEA - [Et3NH]+ HCl HCl Salt [Et3NH]+Cl- HCl->Salt + TEA TEA Triethylamine (Base)

Caption: DMAP-catalyzed acylation pathway.

Synergistic Lewis Acid / DMAP Catalysis

For exceptionally demanding substrates, even DMAP catalysis may be insufficient. The addition of a strong Lewis acid, such as Scandium (III) Triflate (Sc(OTf)₃), can provide a powerful synergistic effect.[8][9]

  • Lewis Acid Activation: The Sc(OTf)₃ coordinates to the carbonyl oxygen of the acyl chloride. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Accelerated Intermediate Formation: This enhanced electrophilicity dramatically accelerates the initial attack by DMAP, facilitating the rapid formation of the N-acylpyridinium intermediate.

  • Final Acylation: The hindered alcohol then attacks the highly activated intermediate as described in the standard DMAP mechanism. This dual-activation strategy can overcome extreme steric hindrance and often allows the reaction to proceed at lower temperatures, which can help suppress potential side reactions like elimination.[5]

Lewis_Acid_Activation cluster_activation Lewis Acid Activation Step AcylCl 2-Methylheptanoyl Chloride Activated_Complex Lewis Acid-Acyl Chloride Complex (Highly Electrophilic) AcylCl->Activated_Complex + Sc(OTf)3 ScOTf3 Sc(OTf)3 Intermediate N-Acylpyridinium Intermediate Activated_Complex->Intermediate + DMAP - Sc(OTf)3 - Cl- DMAP DMAP Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dry Glassware B Add Hindered Alcohol & Solvent A->B C Add Base (TEA) & Catalyst (DMAP/Sc(OTf)3) B->C E Cool to 0 °C C->E D Establish Inert Atmosphere (N2/Ar) D->B F Add 2-Methylheptanoyl Chloride E->F G Stir at RT (12-24h) F->G H Monitor by TLC/GC G->H I Quench Reaction (e.g., add H2O) H->I Reaction Complete J Aqueous Washes (HCl, NaHCO3, Brine) I->J K Dry Organic Layer (MgSO4) J->K L Concentrate K->L M Column Chromatography L->M N Characterize Product (NMR, IR, MS) M->N

Sources

Application Note: Chiral Analysis of Biomolecules by GC-MS Following Derivatization with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of chiral biomolecules, such as amphetamines and amino acids, with 2-methylheptanoyl chloride for their enantiomeric separation and quantification by gas chromatography-mass spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chiral analysis. The document outlines the underlying chemical principles, step-by-step experimental procedures, and data analysis considerations, grounded in established methodologies for similar chiral acylating agents.

Introduction: The Imperative of Chiral Separation

Many biomolecules, including amino acids, pharmaceuticals, and illicit drugs, exist as enantiomers – non-superimposable mirror images with identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body, enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic activities. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in drug development, clinical diagnostics, and forensic toxicology.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard achiral GC column is not possible. To overcome this, a common and effective strategy is the use of a chiral derivatizing agent (CDA). The CDA, which is itself enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral GC column.[1][2][3]

This compound is a chiral acyl chloride that can be utilized as a CDA. It reacts with primary and secondary amines, as well as hydroxyl groups present in biomolecules, to form stable amide or ester diastereomers. This application note will detail the theoretical and practical aspects of this derivatization strategy.

The Chemistry of Derivatization with this compound

The derivatization of biomolecules with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide or ester linkage.

When a racemic mixture of a biomolecule (containing both R and S enantiomers) is reacted with an enantiomerically pure form of this compound (e.g., the S-enantiomer), two diastereomers are formed: (R)-biomolecule-(S)-2-methylheptanoyl and (S)-biomolecule-(S)-2-methylheptanoyl. These diastereomers have different spatial arrangements and, consequently, different physical properties, which allows for their separation by GC.

Diagram: Derivatization Reaction Mechanism

G cluster_reactants Reactants Racemic_Biomolecule Racemic Biomolecule (R/S-Enantiomers) with -NH2 or -OH group Diastereomer_1 (R)-Biomolecule-(S)-2-methylheptanoyl Diastereomer Racemic_Biomolecule->Diastereomer_1 Reaction Diastereomer_2 (S)-Biomolecule-(S)-2-methylheptanoyl Diastereomer Racemic_Biomolecule->Diastereomer_2 Reaction CDA (S)-2-Methylheptanoyl Chloride (Chiral Derivatizing Agent) CDA->Diastereomer_1 CDA->Diastereomer_2

Caption: Formation of diastereomers from a racemic biomolecule.

Experimental Protocols

Note: The following protocols are generalized based on established procedures for similar chiral acyl chloride derivatizing agents, such as trifluoroacetyl-l-prolyl chloride (L-TPC) and (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA), due to a lack of specific literature for this compound. Optimization of reaction conditions may be necessary for specific applications.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich, TCI)
Analyte standards (racemic and enantiomerically pure)Analytical standard(e.g., Cerilliant, Sigma-Aldrich)
Anhydrous PyridineACS grade(e.g., Fisher Scientific)
Ethyl acetateHPLC grade(e.g., Fisher Scientific)
HexaneHPLC grade(e.g., Fisher Scientific)
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)ACS grade(e.g., Fisher Scientific)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS grade(e.g., Fisher Scientific)
Glass reaction vials (2 mL) with PTFE-lined caps(e.g., Agilent, Waters)
Heating block or water bath
Vortex mixer
Centrifuge
GC-MS system with an autosampler(e.g., Agilent, Shimadzu, Thermo Fisher)
Protocol 1: Derivatization of Amphetamine Enantiomers in Urine

This protocol is adapted from methods used for other chiral acyl chlorides for the analysis of amphetamines.[4][5]

  • Sample Preparation: To 1 mL of urine in a glass centrifuge tube, add an appropriate internal standard (e.g., d5-amphetamine). Add 200 µL of 10 M NaOH to basify the sample (pH > 12).

  • Liquid-Liquid Extraction (LLE): Add 2 mL of a mixture of ethyl acetate and hexane (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of a 10 mg/mL solution of (S)-2-Methylheptanoyl chloride in ethyl acetate.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Quenching and Washing: After cooling to room temperature, add 1 mL of 5% NaHCO₃ solution to the vial to neutralize excess reagent. Vortex for 30 seconds.

  • Final Extraction: Add 1 mL of hexane, vortex for 1 minute, and centrifuge.

  • Sample for GC-MS: Transfer the upper organic layer to a GC vial for analysis.

Protocol 2: Derivatization of Amino Acid Enantiomers

This protocol is a two-step procedure generally required for amino acids to derivatize both the carboxylic acid and amine functional groups.[6]

  • Esterification (Methylation): To 1 mg of the dried amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes. Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Acylation: To the dried residue from step 1, add 100 µL of anhydrous pyridine and 100 µL of a 10 mg/mL solution of (S)-2-Methylheptanoyl chloride in ethyl acetate.

  • Reaction: Cap the vial and heat at 70°C for 20 minutes.

  • Work-up: Cool the vial to room temperature. Add 1 mL of ethyl acetate and 1 mL of deionized water. Vortex and centrifuge.

  • Sample for GC-MS: Transfer the upper organic layer containing the derivatized amino acids to a GC vial for analysis.

Diagram: General Derivatization Workflow

G Sample_Collection 1. Sample Collection (e.g., Urine, Plasma) Extraction 2. Analyte Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Derivatization 4. Derivatization with This compound Evaporation->Derivatization Workup 5. Reaction Quenching & Product Extraction Derivatization->Workup GC_MS_Analysis 6. GC-MS Analysis Workup->GC_MS_Analysis Data_Analysis 7. Data Analysis (Peak Integration & Quantification) GC_MS_Analysis->Data_Analysis

Caption: A typical workflow for biomolecule derivatization.

GC-MS Analysis

The derivatized diastereomers are separated on a standard, non-chiral capillary column. A 5% phenyl-methylpolysiloxane stationary phase is often a good starting point.

Typical GC-MS Parameters:

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, Rxi-5Sil MS)
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Injection Mode Splitless or split (e.g., 10:1)
Injection Volume 1 µL
Injector Temperature 250 - 280°C
Oven Program Initial temp: 100°C, hold for 1 min; Ramp: 10-20°C/min to 280-300°C; Hold: 2-5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-550) for method development and Selected Ion Monitoring (SIM) for quantification

Note: The oven temperature program should be optimized to achieve baseline separation of the diastereomeric peaks.

Data Analysis and Interpretation

  • Peak Identification: The diastereomeric derivatives will elute at different retention times. Identification is confirmed by comparing the mass spectra of the peaks with reference spectra (if available) or by analyzing the fragmentation patterns.

  • Quantification: For quantitative analysis, it is crucial to use a deuterated internal standard that is added at the beginning of the sample preparation process to account for any sample loss during extraction and derivatization. Calibration curves should be prepared using standards of known enantiomeric composition.

  • Enantiomeric Ratio: The enantiomeric ratio is determined by calculating the peak area ratio of the two diastereomers.

Trustworthiness and Self-Validating Systems

To ensure the reliability and accuracy of the results, the following quality control measures should be implemented:

  • Method Validation: The analytical method should be validated according to established guidelines (e.g., FDA, ICH), including assessment of linearity, accuracy, precision, selectivity, and stability.

  • Use of Controls: Include positive and negative controls in each analytical run. A racemic standard should be analyzed to confirm the separation of the two diastereomers.

  • Enantiomeric Purity of the Reagent: The enantiomeric purity of the this compound should be verified, as impurities can lead to inaccurate enantiomeric ratio determinations.

  • Monitoring for Racemization: The derivatization conditions (e.g., temperature, reaction time) should be optimized to prevent racemization of the analyte or the derivatizing agent.

Conclusion

Derivatization with this compound offers a viable approach for the chiral separation of biomolecules by GC-MS. By converting enantiomers into diastereomers, this method allows for their separation on standard achiral columns, providing a cost-effective and robust solution for enantioselective analysis. The protocols and guidelines presented in this application note serve as a starting point for method development and should be optimized and validated for specific analytical needs.

References

  • I. L. Shchelgel, A. F. Khasanov, and V. A. Valiullin, "Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 875, no. 1, pp. 21-33, 2008.

  • Restek Corporation, "Improved GC Analysis of Derivatized Amphetamines," Restek Advantage, 2011.

  • P. K. Dasgupta, "Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry," Journal of Analytical Toxicology, vol. 39, no. 8, pp. 629-638, 2015.

  • R. C. Baselt, "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review," Forensic Science International, vol. 128, no. 1-2, pp. 1-10, 2002.
  • A. A. Al-Rifai, M. A. El-Maali, and M. A. Shehata, "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry," Journal of Analytical Toxicology, vol. 42, no. 1, pp. 45-53, 2018.

  • Regis Technologies, Inc.
  • R. Melgar and R. C. Kelly, "A novel GC/MS derivatization method for amphetamines," Journal of Analytical Toxicology, vol. 17, no. 7, pp. 399-402, 1993.

  • F. Musshoff, "Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 779, no. 2, pp. 307-316, 2002.
  • P. Šimek et al., "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids," Methods in Molecular Biology, vol. 2571, pp. 135-146, 2023.

  • Alfa Chemistry, "Chiral Derivatization Reagents," Alfa Chemistry.

  • P. Šimek et al., "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization," Amino Acids, vol. 53, no. 3, pp. 347-358, 2021.

  • I. Ilisz, A. Aranyi, and A. Péter, "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review," Journal of Pharmaceutical and Biomedical Analysis, vol. 47, no. 1, pp. 1-15, 2008.
  • T. Hamada and T. Tsuchihashi, "Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De," TCI Mail, no. 132, 2006.
  • Sigma-Aldrich, "Proline Derivatization and Enantioresolution by Chiral GC," Sigma-Aldrich.

  • BenchChem, "Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
  • Restek Corporation, "A Guide to the Analysis of Chiral Compounds by GC," Restek Corpor
  • G. Cooper et al., "Early Solar System Enantiomer and Product Preferences: A Function of Relative Magnetic and Radiation Direction?," 54th Lunar and Planetary Science Conference, 2023.
  • M. Biedermann and K. Grob, "The Chromatographic Resolution of Chiral Lipids," AOCS.
  • G. A. Eiceman and H. H. Hill, "Chiral Gas Chromatography," Chemistry LibreTexts, 2021.

  • J. V. Cacho, C. A. S. A. de la Fuente, and V. Ferreira, "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis," Molecules, vol. 18, no. 12, pp. 14571-14584, 2013.

Sources

Application Notes and Protocols for Stereoselective Reactions Involving Chiral 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Acyl Halides in Asymmetric Synthesis

The precise construction of stereogenic centers is a foundational challenge in modern organic synthesis, particularly within the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by the absolute configuration of a single enantiomer. Chiral acyl halides, such as (R)- or (S)-2-Methylheptanoyl chloride, serve as powerful and versatile building blocks in this pursuit. The inherent chirality at the α-position, combined with the high reactivity of the acyl chloride functional group, allows for its incorporation into molecules through a variety of stereoselective transformations.

These application notes provide a comprehensive technical guide to leveraging chiral 2-Methylheptanoyl chloride in key stereoselective reactions. We move beyond simple procedural lists to explore the mechanistic underpinnings of stereocontrol, offering field-proven insights into experimental design, execution, and analysis. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the stereochemical integrity of the synthetic outcomes. This guide is intended to empower researchers to confidently employ this valuable chiral synthon in the development of complex, enantiomerically pure molecules.

Part 1: Preparation of Enantiopure this compound

The stereochemical purity of the final product is contingent upon the enantiomeric excess (ee) of the starting acyl chloride. Therefore, a robust synthesis of the enantiopure starting material is the critical first step.

Asymmetric Synthesis of the Precursor: (R)- or (S)-2-Methylheptanoic Acid

While racemic 2-methylheptanoic acid is commercially available, its enantiopure forms are typically prepared via asymmetric synthesis or resolution. Methods such as asymmetric hydrogenation or the use of chiral auxiliaries on a smaller scale have proven effective for analogous systems and are the preferred industrial routes for ensuring high enantiomeric purity. Enzymatic resolution, which leverages the high stereoselectivity of lipases, represents another powerful strategy for accessing the enantiopure acid.

Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride must be performed under mild conditions to prevent racemization at the α-stereocenter. Oxalyl chloride or thionyl chloride are standard reagents for this transformation.

Protocol 1: Synthesis of (S)-2-Methylheptanoyl Chloride

This protocol details the conversion of (S)-2-Methylheptanoic acid to the corresponding acyl chloride.

ReagentMolar Eq.MW ( g/mol )Amount
(S)-2-Methylheptanoic Acid1.0144.215.0 g
Oxalyl Chloride1.5126.934.1 mL
Anhydrous Dichloromethane (DCM)--50 mL
N,N-Dimethylformamide (DMF)Catalytic-1-2 drops

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add (S)-2-Methylheptanoic acid (5.0 g).

  • Dissolution: Add 50 mL of anhydrous DCM, followed by 1-2 drops of anhydrous DMF (catalyst).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (4.1 mL) dropwise over 15 minutes. Causality Note: The slow addition at 0 °C is crucial to control the exothermic reaction and prevent side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Isolation: The reaction mixture now contains the product. The solvent and excess oxalyl chloride can be removed under reduced pressure. Trustworthiness Note: Due to its reactivity and moisture sensitivity, it is often best to use the resulting solution of this compound directly in the next step without full isolation and purification. A literature procedure reports a boiling point of 32°-34°C at 0.6 torr for the purified product.

Part 2: Diastereoselective Reactions Using Chiral Auxiliaries

The most reliable strategy for directing stereoselective reactions with chiral acyl chlorides involves the temporary attachment of a chiral auxiliary. This covalently bound group directs the facial selectivity of subsequent reactions, such as enolate alkylations or aldol additions, before being cleaved to reveal the desired enantiopure product. Evans oxazolidinones are exemplary auxiliaries for this purpose due to their rigid, well-defined conformations that provide a powerful stereodirecting effect.

G cluster_0 Workflow: Chiral Auxiliary-Mediated Synthesis A Chiral Acyl Chloride (this compound) C Acylation: Couple Acyl Chloride & Auxiliary A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D N-Acyl Oxazolidinone (Diastereomerically Pure) C->D Forms stable intermediate E Diastereoselective Transformation (e.g., Alkylation, Aldol) D->E Substrate for stereocontrol F Modified N-Acyl Oxazolidinone (New Stereocenter) E->F Creates new stereocenter with high diastereoselectivity G Auxiliary Cleavage F->G Removes directing group H Final Chiral Product (Enantiomerically Pure) G->H I Recovered Chiral Auxiliary G->I Recyclable

Caption: General workflow for stereoselective synthesis using a chiral auxiliary.

Application Note: Diastereoselective Aldol Addition

The aldol reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis. When the N-acylated oxazolidinone is converted to its boron enolate, it undergoes a highly diastereoselective aldol addition with aldehydes. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, where the reaction proceeds through a rigid, chair-like six-membered transition state.

Principle of Stereodirection: The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at C4 of the oxazolidinone) effectively blocks one face of the (Z)-enolate. The aldehyde is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in high excess. The use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) is key to forming the Z-enolate, which is a prerequisite for high syn-diastereoselectivity in the subsequent aldol reaction.

Protocol 2: Diastereoselective Aldol Reaction with (S)-2-Methylheptanoyl Oxazolidinone

ReagentMolar Eq.MW ( g/mol )AmountNotes
N-((S)-2-Methylheptanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone1.0345.461.0 gPrepared by acylating the auxiliary
Anhydrous Dichloromethane (DCM)--20 mLSolvent
Di-n-butylboron triflate (Bu₂BOTf)1.1244.150.82 mL1M solution in DCM
N,N-Diisopropylethylamine (DIPEA)1.2129.240.60 mLBase
Isobutyraldehyde1.572.110.39 mLElectrophile
THF/pH 7 Buffer/Methanol---Quenching solution

Step-by-Step Methodology:

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 g) in anhydrous DCM (20 mL) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Enolate Formation: Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Causality Note: This step forms the boron enolate. DIPEA acts as a non-nucleophilic base to deprotonate the α-carbon, and the boron triflate chelates to the carbonyl oxygens, locking the enolate into a Z-configuration.

  • Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add isobutyraldehyde (1.5 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by the sequential addition of a pH 7 phosphate buffer solution, methanol, and hydrogen peroxide, and stir vigorously until the layers are clear.

  • Workup and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Auxiliary Cleavage

After the desired stereocenter has been installed, the chiral auxiliary must be removed. Various methods exist, allowing the final product to be a carboxylic acid, alcohol, or aldehyde. Hydrolytic cleavage using lithium hydroperoxide (LiOOH) is a mild and efficient method to obtain the carboxylic acid without epimerization of the newly formed stereocenters.

Protocol 3: Hydrolytic Cleavage of the Aldol Product

  • Setup: Dissolve the purified aldol product (from Protocol 2) in a 4:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir the reaction at 0 °C, allowing it to warm to room temperature over 4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stirring for 30 minutes.

  • Extraction: Concentrate the mixture to remove most of the THF. Extract the desired carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). The water-soluble chiral auxiliary can be recovered from the aqueous layer for reuse.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral β-hydroxy acid product.

Part 3: Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral reagent. Chiral this compound can be used as a chiral acylating agent to selectively acylate one enantiomer of a racemic alcohol faster than the other, typically in the presence of a chiral catalyst. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Principle of Resolution: The transition states for the acylation of the (R)-alcohol and the (S)-alcohol with the chiral acyl chloride are diastereomeric and thus have different energies. A well-chosen catalyst can amplify this energy difference, leading to a significant difference in reaction rates (k_fast vs. k_slow). The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

G cluster_0 Workflow: Kinetic Resolution A Racemic Alcohol (R)-OH + (S)-OH C Acylation Reaction + Chiral Catalyst A->C B Chiral Acyl Chloride (S)-R'COCl (0.5 eq) B->C D Reaction Mixture at ~50% Conversion C->D k_fast for (S)-OH k_slow for (R)-OH E Separation (Chromatography) D->E F Ester Product (S,S)-R'COOR (Enantioenriched) E->F G Unreacted Alcohol (R)-OH (Enantioenriched) E->G

Caption: Conceptual workflow for the kinetic resolution of a racemic alcohol.

Protocol 4: General Procedure for Kinetic Resolution of a Secondary Alcohol

ReagentMolar Eq.Notes
Racemic Secondary Alcohol1.0Substrate
(S)-2-Methylheptanoyl chloride0.5 - 0.6Resolving agent
Chiral Catalyst (e.g., DMAP derivative)0.01 - 0.1Catalyst
Tertiary Amine Base (e.g., Et₃N)0.6HCl scavenger
Anhydrous Solvent (e.g., DCM or Toluene)--

Step-by-Step Methodology:

  • Setup: To a solution of the racemic alcohol (1.0 eq) and the chiral catalyst (0.1 eq) in anhydrous solvent at 0 °C, add the tertiary amine base (0.6 eq).

  • Acylation: Add a solution of (S)-2-Methylheptanoyl chloride (0.55 eq) in the same solvent dropwise over an extended period (e.g., 4-6 hours) using a syringe pump. Causality Note: Slow addition is critical to maintain high selectivity and prevent competitive background reactions.

  • Monitoring: Monitor the reaction progress carefully using TLC or GC, aiming for approximately 50% conversion of the starting alcohol.

  • Quenching and Workup: Once ~50% conversion is reached, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Separation: Concentrate the solution and separate the resulting ester from the unreacted alcohol using flash column chromatography.

  • Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester (after hydrolysis back to the alcohol) using chiral HPLC or GC analysis. This validates the effectiveness of the resolution.

Summary and Outlook

Chiral this compound is a highly effective synthon for the construction of stereochemically rich molecules. Through the strategic use of chiral auxiliaries, diastereoselective alkylation and aldol reactions can be performed with exceptional levels of stereocontrol. Furthermore, its application as a chiral acylating agent in kinetic resolutions provides a valuable method for accessing enantiopure alcohols. The protocols detailed in these notes offer robust, reproducible, and mechanistically grounded procedures for researchers in organic synthesis and drug development. Mastery of these techniques enables the predictable and efficient synthesis of complex chiral targets, accelerating the discovery and development of new chemical entities.

References

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • PrepChem (2023). Synthesis of this compound. PrepChem.com. [Link]

  • Wikipedia (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving 2-Methylheptanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this branched-chain acylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Fundamental Principles: The Impact of the α-Methyl Group

This compound is a valuable reagent for introducing a C8 acyl group. However, its reactivity is distinct from its linear isomer, octanoyl chloride. The methyl group at the α-position introduces significant steric hindrance around the carbonyl carbon. This has two primary consequences:

  • Reduced Reaction Rates: The bulky α-substituent can slow down the approach of a nucleophile (in esterifications/amidations) or an aromatic ring (in Friedel-Crafts acylations) compared to a linear acyl chloride.

  • Increased Regioselectivity: In reactions like Friedel-Crafts acylation, this steric bulk can influence the position of substitution on the aromatic ring, often favoring the less sterically crowded position.

Understanding these principles is the cornerstone of troubleshooting and optimizing your experimental design.

Troubleshooting & Optimization Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation is a primary method for forming a new carbon-carbon bond between an aromatic ring and this compound.[1] The reaction proceeds via an electrophilic aromatic substitution pathway, where the key electrophile is a resonance-stabilized acylium ion.[2]

Q1: My Friedel-Crafts reaction is showing low or no yield. What are the common causes and how can I fix it?

This is a frequent issue, often stemming from catalyst deactivation, substrate reactivity, or suboptimal conditions.

Probable Causes & Recommended Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the engine of this reaction, generating the critical acylium ion electrophile.[2] It is extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and freshly opened or purified Lewis acids. Any exposure to atmospheric moisture can quench the catalyst.[3]

  • Deactivated Aromatic Substrate: Friedel-Crafts reactions fail on aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) or basic groups like amines (-NH₂).[3][4] These groups either reduce the nucleophilicity of the ring, making it unable to attack the electrophile, or they react with the Lewis acid catalyst.[4]

    • Solution: If your substrate is deactivated, this reaction may not be viable. Consider synthesizing the target molecule through an alternative route where the acylation is performed before the introduction of the deactivating group.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[5] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5][6]

    • Solution: Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For less reactive substrates, increasing the stoichiometry to 1.5-2.0 equivalents may be necessary.

  • Suboptimal Temperature: The reaction may have a significant activation energy barrier, especially with the sterically hindered this compound.

    • Solution: While some reactions start at 0°C to control the initial exothermic complexation, they often require heating to proceed.[7] Monitor the reaction by TLC or LC-MS. If no product is formed at room temperature after 1-2 hours, gradually heat the reaction to reflux.[1]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reagents Are all reagents and solvents strictly anhydrous? start->check_reagents check_substrate Is the aromatic substrate activated or neutral? check_reagents->check_substrate Yes fix_reagents Dry all glassware, use anhydrous solvents, and fresh catalyst. check_reagents->fix_reagents No check_stoichiometry Is Lewis Acid stoichiometry ≥ 1.1 equivalents? check_substrate->check_stoichiometry Yes fix_substrate Reaction is likely incompatible. Consider alternative synthetic route. check_substrate->fix_substrate No (Deactivated) check_temp Has the reaction been heated? check_stoichiometry->check_temp Yes fix_stoichiometry Increase Lewis Acid to 1.1 - 2.0 equivalents. check_stoichiometry->fix_stoichiometry No success Reaction Optimized check_temp->success Yes fix_temp Gradually increase temperature, potentially to reflux. check_temp->fix_temp No fix_reagents->start Retry Reaction fix_stoichiometry->start Retry Reaction fix_temp->start Retry Reaction

Caption: Troubleshooting decision tree for low-yield Friedel-Crafts acylation.

Q2: I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Regioselectivity is governed by a combination of electronic and steric effects.

Probable Causes & Recommended Solutions:

  • Solvent Effects: The polarity of the solvent can significantly influence isomer distribution. In non-polar solvents, the sterically larger acylium ion-catalyst complex favors substitution at the less hindered position (often para). In more polar solvents like nitrobenzene, the complex can dissociate, leading to different selectivity profiles.[8]

    • Solution: For maximizing para substitution, non-polar solvents like dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane are generally preferred.[8]

  • Temperature: At higher temperatures, the reaction may overcome the activation barrier for substitution at more sterically hindered positions, leading to a mixture of isomers.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable rate to maximize kinetic control and favor the sterically most accessible product.

Table 1: Recommended Starting Conditions for Friedel-Crafts Acylation

Substrate TypeLewis Acid (Equivalents)SolventTemperature RangeKey Considerations
Activated (e.g., Toluene)AlCl₃ (1.1 - 1.3)Dichloromethane0°C to 40°CReaction is typically fast. Monitor closely to avoid side reactions.
Neutral (e.g., Benzene)AlCl₃ (1.2 - 1.5)1,2-Dichloroethane25°C to 80°CMay require heating to initiate and complete the reaction.[7]
Moderately Deactivated (e.g., Chlorobenzene)AlCl₃ (1.5 - 2.0)Nitrobenzene or neat50°C to 100°CHarsh conditions required. Yields may be moderate.

Troubleshooting & Optimization Guide: Esterification & Amidation

These reactions are nucleophilic acyl substitutions where an alcohol or amine attacks the carbonyl carbon of this compound, leading to the elimination of HCl.[9][10]

Q3: My esterification/amidation reaction is slow and incomplete, even after several hours. What's wrong?

The steric hindrance of the α-methyl group is the most likely culprit, slowing the nucleophilic attack.

Probable Causes & Recommended Solutions:

  • Inefficient HCl Scavenging: The reaction produces one equivalent of HCl, which can protonate the amine or alcohol nucleophile, rendering it inactive.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl as it forms. For valuable or sensitive nucleophiles, using 1.2-1.5 equivalents of the base is recommended.

  • Steric Hindrance: A bulky nucleophile (e.g., a secondary or tertiary alcohol) will react very slowly with the already hindered this compound.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent is common. Consider adding a catalyst like 4-Dimethylaminopyridine (DMAP) in a small amount (0.05-0.1 equivalents), which acts as a potent acylation catalyst.[11]

  • Poor Nucleophile Solubility: If the alcohol or amine is not fully dissolved, the reaction will be limited by the rate of dissolution.

    • Solution: Choose a solvent that dissolves all components. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[12] For very polar nucleophiles, Dimethylformamide (DMF) can be used, but care must be taken during workup as it is high-boiling and water-miscible.[11]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
  • Setup: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula to the flask and cool the resulting slurry to 0°C in an ice bath.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred slurry. Allow the mixture to stir for 15 minutes at 0°C.

  • Substrate Addition: Add toluene (1.2 eq) dissolved in a small amount of anhydrous DCM dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, heat to reflux (approx. 40°C) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for LC-MS Monitoring

Rapidly assessing reaction progress is key to optimization.[13]

  • Sample Preparation: Under inert atmosphere, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Immediately quench it in a vial containing 1 mL of acetonitrile and a small amount of water to destroy any remaining acyl chloride.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 800.

  • Analysis: Monitor the disappearance of the starting material's m/z and the appearance of the product's m/z.

Method Selection for Reaction Analysis

G goal What is the analytical goal? qualitative Rapid Reaction Monitoring (Qualitative) goal->qualitative Is product forming? quantitative Precise Yield & Purity Determination (Quantitative) goal->quantitative How much product? kinetic Detailed Kinetic Profiling goal->kinetic How fast is it forming? method_tlc TLC qualitative->method_tlc Fastest, simplest method_lcms UPLC-MS qualitative->method_lcms More sensitive, confirms mass method_qnmr qNMR quantitative->method_qnmr Absolute quantification, no calibration needed method_hplc HPLC-UV/DAD quantitative->method_hplc Requires standard curve, highly reproducible kinetic->method_lcms Requires frequent sampling method_online Online NMR / IR kinetic->method_online Real-time data

Caption: Decision tree for selecting an appropriate analytical method.

Frequently Asked Questions (FAQs)

  • Q: Can I use an acid anhydride instead of this compound?

    • A: Yes, the corresponding anhydride can be used, often with the same Lewis acid catalysts.[14] The reaction may be slower and require more forcing conditions, but anhydrides are less sensitive to moisture than acyl chlorides.

  • Q: Why can't I perform a Friedel-Crafts alkylation with 2-methylheptyl chloride and then oxidize it to get the same product?

    • A: Friedel-Crafts alkylations are notorious for two major side reactions that acylations avoid: 1) Carbocation rearrangements, where the initial carbocation can rearrange to a more stable form, leading to a mixture of isomeric products, and 2) Polyalkylation, where the alkylated product is more reactive than the starting material, leading to multiple additions.[2][15] Acylation provides a clean, single product because the acylium ion does not rearrange and the ketone product is deactivated towards further reaction.[6][16]

  • Q: What are the primary safety concerns with this compound?

    • A: Like all acyl chlorides, it is corrosive and reacts violently with water, alcohols, and amines, releasing corrosive HCl gas.[17] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure a quenching agent (like sodium bicarbonate solution) is readily available.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

  • MDPI. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Molecules. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of D2. This compound. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • ACS Publications. (n.d.). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • RSC Publishing. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Retrieved from [Link]

  • Reddit. (2020). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help. Retrieved from [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Save My Exams. (2023). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2-Methylheptanoyl Chloride Reactions by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Methylheptanoyl chloride using column chromatography. Drawing from established principles and practical field experience, this resource is designed to help you navigate the complexities of purifying these often sensitive and closely related compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing column chromatography for products of this compound reactions.

Q1: What are the primary challenges when purifying products from this compound reactions?

A1: this compound is a reactive acyl chloride. Its reaction products often share similar structural features, leading to several purification challenges:

  • Polarity Similarity: The desired product, unreacted starting material, and byproducts may have very similar polarities, making them difficult to separate.

  • Product Instability: The acyl chloride functional group is highly susceptible to hydrolysis. Reaction products, especially if they retain or are converted into other sensitive functionalities, can degrade on the silica gel stationary phase.[1]

  • Formation of Diastereomers: If the reaction introduces a new chiral center, you may be faced with the task of separating diastereomers, which can be notoriously difficult due to their similar physical properties.[2]

Q2: How do I choose the right stationary phase?

A2: For most applications involving moderately polar to nonpolar organic molecules, silica gel is the most common and effective stationary phase.[3][4] Its polar surface provides good selectivity for a wide range of functional groups.[5]

  • For Acid-Sensitive Compounds: If your product is prone to degradation on acidic silica, consider using deactivated or neutralized silica gel . This can be prepared by washing the silica with a triethylamine solution in your eluent.[6] Alternatively, alumina (neutral or basic) can be a good choice.[4][5]

  • For Highly Polar Compounds: If your products are very polar, reversed-phase silica (e.g., C18) might be a better option, where a non-polar stationary phase is used with a polar mobile phase.[4]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The key is to find a solvent system that provides a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a common starting point for many organic compounds.[6][7]

  • Target Rf Value: Aim for a solvent system where your desired product has a Retention Factor (Rf) value between 0.25 and 0.35 on the TLC plate.[8] This generally provides the best separation in a column.

  • Adjusting Polarity:

    • If the Rf is too low (spots don't move far), increase the polarity of the mobile phase by adding more of the polar solvent (e.g., more ethyl acetate).[7][8]

    • If the Rf is too high (spots move with the solvent front), decrease the polarity by adding more of the non-polar solvent (e.g., more hexanes).[8][9]

Q4: How is the Retention Factor (Rf) calculated and what does it signify?

A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10][11][12][13]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A smaller Rf value indicates that the compound is more polar and has a stronger interaction with the polar stationary phase (silica gel).[14] Conversely, a larger Rf value suggests a less polar compound with a weaker interaction with the stationary phase.[10]

Q5: Should I use isocratic or gradient elution?

A5: The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the separation.[15][16] It is ideal for separating compounds with similar polarities and is simpler to perform.[17]

  • Gradient Elution: The composition of the mobile phase is gradually changed (e.g., by increasing the percentage of the polar solvent) during the chromatography run.[15][18] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[15][17] It can also help to sharpen peaks of late-eluting compounds.[18]

Generally, for reaction mixtures from this compound, a step-gradient (where the solvent polarity is increased in discrete steps) is often a good compromise, providing better separation than isocratic elution without the complexity of a continuous gradient.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography process.

Problem 1: Poor or No Separation of Spots (Co-elution)

Symptoms:

  • TLC analysis of collected fractions shows multiple compounds in each fraction.

  • The desired product is contaminated with starting material or byproducts.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal to differentiate between the components. Solution: Re-screen for a better solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes, ether/hexanes) or add a small amount of a third solvent to modify selectivity.[19][20] For instance, switching from a protic solvent like methanol to an aprotic one like acetonitrile can sometimes resolve closely-eluting compounds.[20]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing Channels or cracks in the silica bed allow the sample to travel down unevenly, leading to broad bands and poor separation. Solution: Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry and allow it to settle completely before loading the sample.
Sample Loaded in Too Much or Too Strong a Solvent Dissolving the sample in a large volume of solvent or a solvent that is too polar can cause the initial band to be too wide, leading to poor separation.[19] Solution: Dissolve the crude product in the minimum amount of the mobile phase or a slightly less polar solvent.[21] If solubility is an issue, consider "dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column.[21]
Problem 2: The Compound Won't Elute from the Column

Symptoms:

  • After running a large volume of eluent, TLC analysis shows no sign of the desired product in the collected fractions.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Solvent Polarity is Too Low The mobile phase is not strong enough to move the compound down the polar silica gel column. Solution: Gradually increase the polarity of the eluent. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. If the compound is very polar, a switch to a more polar system like methanol/dichloromethane may be necessary.[6]
Compound Decomposed on the Column Some compounds are unstable on silica gel and can decompose, streaking down the column or remaining irreversibly adsorbed at the origin.[1] Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, use a deactivated stationary phase like neutralized silica or alumina.[1]
Precipitation on the Column The compound may have crystallized or precipitated at the top of the column if it is not very soluble in the mobile phase.[22] Solution: Try to elute with a stronger, more solubilizing solvent. If this fails, the column may need to be unpacked to recover the material. For future runs, use a solvent system in which the compound is more soluble or load a more dilute sample.[1]
Problem 3: Tailing or Streaking of Spots

Symptoms:

  • On a TLC plate, the spots are not round but appear as elongated streaks.

  • During column chromatography, the product elutes over a large number of fractions in low concentrations.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Sample is Too Concentrated on TLC Plate Overly concentrated spots on a TLC plate can lead to streaking.[8] Solution: Dilute the sample before spotting it on the TLC plate.
Acidic or Basic Compound Acidic or basic compounds can interact strongly and sometimes irreversibly with the silica gel, causing tailing. Solution: For acidic compounds, add a small amount (0.5-1%) of acetic acid to the mobile phase. For basic compounds (like amines), add 0.5-1% triethylamine to the eluent to neutralize active sites on the silica.[6]
Compound Degradation As mentioned previously, if the compound is degrading on the silica, it can appear as a streak. Solution: Use a less reactive stationary phase or run the column quickly (flash chromatography) to minimize contact time.[1]

III. Experimental Protocols & Visual Guides

Protocol 1: Developing a Solvent System with TLC
  • Prepare the TLC Chamber: Add a small amount (5-10 mL) of your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes) to a developing chamber with a lid. Place a piece of filter paper inside to saturate the atmosphere.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).

  • Analyze: Calculate the Rf values for all spots.[10][11] Adjust the solvent system polarity to achieve an Rf of ~0.3 for your target compound and good separation from impurities.[8]

Diagram: TLC-to-Column Workflow

TLC_to_Column cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Run TLC with Crude Mixture TLC_Analyze Analyze Rf Values & Separation TLC_Start->TLC_Analyze TLC_Adjust Adjust Solvent Polarity TLC_Analyze->TLC_Adjust Rf not optimal Pack_Column Pack Column TLC_Analyze->Pack_Column Optimal Rf Achieved TLC_Adjust->TLC_Start Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Run_Column Run Column with Optimal Solvent Load_Sample->Run_Column Collect Collect Fractions Run_Column->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine

Caption: Workflow from TLC optimization to column purification.

Diagram: Troubleshooting Poor Separation

Troubleshooting_Separation Start Problem: Poor Separation Check_TLC Check TLC Separation Was the separation good on TLC? Start->Check_TLC Check_Loading Check Column Loading Was sample loaded correctly? (minimal solvent/dry load) Check_TLC->Check_Loading Yes Solution_Solvent Solution: Re-optimize solvent system. Try different solvents. Check_TLC->Solution_Solvent No Check_Packing Check Column Packing Is the silica bed uniform? Check_Loading->Check_Packing Yes Solution_Reload Solution: Re-run column with proper loading technique. Check_Loading->Solution_Reload No Check_Amount Check Sample Amount Was the column overloaded? Check_Packing->Check_Amount Yes Solution_Repack Solution: Re-pack column carefully. Check_Packing->Solution_Repack No Solution_Scale Solution: Use less sample or a larger column. Check_Amount->Solution_Scale Yes

Caption: Decision tree for troubleshooting poor separation.

References
  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Khan Academy. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Foley, J. P., & May, W. E. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 384, 8-28. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from [Link]

  • Kianshar Danesh. (n.d.). Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. J&K Scientific. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Dolan, J. W. (1996). Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(8), 365-366. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Retrieved from [Link]

  • McClain, R., & Przybyciel, M. (2014). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International, 27(5), 44-53. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methylheptan-3-yl)benzoyl chloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhept-5-enoyl chloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylheptane chloride. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylheptanoyl chloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by the steric hindrance of this α-branched acyl chloride.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable reagent for introducing a lipophilic, branched eight-carbon acyl group into a molecule. However, the presence of a methyl group at the α-position to the carbonyl group significantly increases steric bulk around the electrophilic carbon. This steric hindrance can dramatically reduce reaction rates and yields in common acylation reactions such as Friedel-Crafts acylation, esterification, and amidation when compared to its linear isomer, n-heptanoyl chloride. This guide will provide you with the strategic insights and practical protocols to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

Q1: Why is my reaction with this compound so much slower than with a linear acyl chloride?

A1: The methyl group at the α-position of this compound creates significant steric hindrance. This bulkiness physically obstructs the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. In contrast, linear acyl chlorides like n-heptanoyl chloride have a more accessible electrophilic carbonyl carbon, allowing for faster nucleophilic attack.

Q2: I'm observing very low conversion in my Friedel-Crafts acylation. What is the most likely cause?

A2: Low conversion in Friedel-Crafts acylations with sterically hindered acyl chlorides is often due to a combination of factors. The steric bulk of this compound can impede the formation of the acylium ion intermediate with the Lewis acid catalyst.[1] Additionally, the catalyst itself might be inactive due to moisture. It is crucial to use a fresh, anhydrous Lewis acid and anhydrous reaction conditions.[1]

Q3: Can I use standard esterification conditions for this compound with a tertiary alcohol?

A3: Standard conditions, such as heating the acyl chloride with the alcohol and a simple base like pyridine, are often inefficient for coupling two sterically hindered partners. The combination of a bulky acyl chloride and a bulky nucleophile (tertiary alcohol) requires more advanced catalytic methods, such as the use of 4-(Dimethylamino)pyridine (DMAP) with a carbodiimide like Dicyclohexylcarbodiimide (DCC), to achieve reasonable yields.[2]

Q4: Are there alternatives to this compound that might be easier to work with?

A4: If the branched structure is not essential, switching to a linear acyl chloride like n-heptanoyl chloride will generally result in faster and higher-yielding reactions. If the branched structure is required, converting the corresponding carboxylic acid to a more reactive species, such as a mixed anhydride using the Yamaguchi esterification conditions, can be an effective strategy.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during specific reactions with this compound.

Troubleshooting Friedel-Crafts Acylation

Problem: Low to no yield of the desired aryl ketone.

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or purify it before use.[1]
Insufficient Catalyst Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[4] For sterically hindered acyl chlorides, using a slight excess (1.1-1.3 equivalents) of the Lewis acid can be beneficial.
Steric Hindrance The steric bulk of this compound can hinder the formation of the acylium ion. Consider using a stronger Lewis acid or increasing the reaction temperature. However, be cautious as higher temperatures can lead to side reactions.
Deactivated Aromatic Ring Friedel-Crafts acylation fails with strongly deactivated aromatic rings (e.g., nitrobenzene, benzaldehyde).[5] If your substrate is deactivated, this reaction may not be suitable.
Troubleshooting Esterification

Problem: Incomplete reaction, especially with hindered alcohols (secondary or tertiary).

Potential Cause Explanation & Troubleshooting Steps
Insufficient Nucleophilicity of Alcohol Hindered alcohols are poor nucleophiles. Standard conditions are often insufficient.
Ineffective Catalyst For hindered systems, a simple base like triethylamine or pyridine is not enough. A nucleophilic catalyst like DMAP is required to form a highly reactive N-acylpyridinium intermediate.[6]
Reversible Reaction Esterification can be reversible. Ensure the removal of the HCl byproduct, typically by using a stoichiometric amount of a non-nucleophilic base like triethylamine.
Low Reaction Temperature While high temperatures can cause side reactions, some activation energy is needed. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial, especially with a robust catalytic system.
Troubleshooting Amide Synthesis

Problem: Low yield when reacting with a hindered or electron-deficient amine.

Potential Cause Explanation & Troubleshooting Steps
Low Nucleophilicity of Amine Sterically hindered (e.g., diisopropylamine) or electron-deficient (e.g., 2-nitroaniline) amines are poor nucleophiles. Standard Schotten-Baumann conditions may be too slow.
Side Reactions At elevated temperatures, the highly reactive acyl chloride can undergo side reactions. It is often better to use a more powerful catalytic system at lower temperatures.
Ineffective Base The choice of base is critical. For difficult couplings, a non-nucleophilic, strong base like Proton-Sponge® or DBU may be more effective than triethylamine.
Alternative Activation If direct acylation is failing, consider converting the corresponding carboxylic acid using a modern peptide coupling reagent like HATU or HCTU, which are designed for difficult amide bond formations.[]

Section 3: Detailed Experimental Protocols

These protocols are designed to provide a robust starting point for your experiments with this compound.

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol outlines a procedure for the acylation of toluene, a moderately activated aromatic ring, with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 equivalent) to the dropping funnel with anhydrous DCM and add it dropwise to the AlCl₃ suspension over 20 minutes.

  • After the addition is complete, add anhydrous toluene (1.5 equivalents) dropwise via the dropping funnel.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: DMAP-Catalyzed Esterification of a Hindered Secondary Alcohol

This protocol describes the esterification of a sterically hindered secondary alcohol using this compound with DMAP as a catalyst.

Materials:

  • Hindered secondary alcohol (e.g., 1-Adamantanol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve the hindered alcohol (1.0 equivalent), TEA (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Section 4: Visualizing Reaction Strategies

Decision Workflow for Acylation Strategy

The following diagram illustrates a decision-making process for selecting an appropriate strategy when facing challenges with this compound.

Acylation_Strategy Decision Workflow for Acylation with this compound Start Start: Acylation with This compound ReactionType Select Reaction Type Start->ReactionType FC Friedel-Crafts Acylation ReactionType->FC Aromatic Substrate Ester Esterification ReactionType->Ester Alcohol Amide Amidation ReactionType->Amide Amine FC_Check Low Yield? FC->FC_Check FC_Sol1 Increase Lewis Acid Stoichiometry (1.1 - 1.3 eq) FC_Check->FC_Sol1 Yes End Successful Acylation FC_Check->End No FC_Sol2 Increase Temperature (monitor for side products) FC_Sol1->FC_Sol2 FC_Sol3 Use Stronger Lewis Acid (e.g., AlBr₃) FC_Sol2->FC_Sol3 FC_Sol3->End Ester_Check Hindered Alcohol? Ester->Ester_Check Ester_Sol1 Use DMAP (0.1 eq) with TEA (1.5 eq) Ester_Check->Ester_Sol1 Yes Ester_Check->End No Ester_Sol2 Consider Steglich Conditions (DCC/DMAP) Ester_Sol1->Ester_Sol2 Ester_Sol3 Yamaguchi Esterification of corresponding acid Ester_Sol2->Ester_Sol3 Ester_Sol3->End Amide_Check Hindered/Poorly Nucleophilic Amine? Amide->Amide_Check Amide_Sol1 Increase Temperature or Use Stronger Base (DBU) Amide_Check->Amide_Sol1 Yes Amide_Check->End No Amide_Sol2 Convert Acid with Peptide Coupling Reagent (HATU) Amide_Sol1->Amide_Sol2 Amide_Sol3 Use Acyl Fluoride (milder conditions) Amide_Sol2->Amide_Sol3 Amide_Sol3->End

Caption: A workflow for troubleshooting and optimizing acylation reactions.

Catalytic Cycle of DMAP in Esterification

This diagram illustrates the mechanism by which DMAP catalyzes the esterification of a hindered alcohol with an acyl chloride.

DMAP_Cycle DMAP Catalytic Cycle in Esterification cluster_cycle Catalytic Cycle DMAP DMAP (Catalyst) Acyl_Int N-Acylpyridinium Ion (Highly Reactive) Tetra_Int Tetrahedral Intermediate Acyl_Int->Tetra_Int + R'-OH Prod_Complex Protonated DMAP + Ester Tetra_Int->Prod_Complex - Cl⁻ Prod_Complex->DMAP + Base - [Base-H]⁺Cl⁻ Ester_Prod Ester Product (R-COOR') Acyl_Cl 2-Methylheptanoyl Chloride (R-COCl) Acyl_Cl->Acyl_Int + DMAP Alcohol Hindered Alcohol (R'-OH) Alcohol->Tetra_Int Base Base (e.g., TEA) Base->DMAP

Caption: DMAP forms a highly reactive intermediate to accelerate esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • BenchChem. (2025).
  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3655-3661. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-847. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

Sources

Preventing hydrolysis of 2-Methylheptanoyl chloride during a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acyl Halide Chemistry

Guide: Preventing Hydrolysis of 2-Methylheptanoyl Chloride During Acylation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its stability, particularly concerning hydrolysis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common issues and questions we receive regarding the use of this compound.

Q1: My reaction with this compound is giving low yields, and I've isolated 2-methylheptanoic acid as a major byproduct. What is happening?

A: The presence of 2-methylheptanoic acid is a definitive sign that your this compound is undergoing hydrolysis.[1][2][3] Acyl chlorides are highly reactive compounds, and the carbonyl carbon is extremely electrophilic, making it a prime target for nucleophiles.[4][5][6] Water, even in trace amounts, can act as a nucleophile, attacking the carbonyl carbon and leading to the formation of the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][5] This side reaction consumes your starting material and reduces the overall yield of your desired product.

Q2: I thought I was using anhydrous solvents. Where could the water be coming from?

A: Water can be introduced into your reaction from several sources, even when you are using solvents labeled as "anhydrous." Potential sources include:

  • Atmospheric Moisture: Acyl chlorides can react with moisture in the air.[5] Leaving the reagent bottle open or running the reaction in an open flask can lead to significant hydrolysis.

  • Improperly Dried Glassware: Glass surfaces can adsorb a significant amount of water.[7] Standard drying in an oven may not be sufficient for highly moisture-sensitive reactions.

  • "Anhydrous" Solvents: Solvents from freshly opened bottles are generally reliable, but older bottles or those that have been opened multiple times can absorb atmospheric moisture.

  • Reagents and Starting Materials: Your other reagents or starting materials may not be completely dry and can introduce water into the reaction mixture.

Q3: What is the role of a non-nucleophilic base, like pyridine or triethylamine (TEA), in these reactions?

A: A non-nucleophilic base is often added to acylation reactions for two primary reasons. First, it acts as a scavenger for the HCl that is generated as a byproduct of the reaction.[5][8][9] This is crucial because HCl can protonate some nucleophiles, rendering them unreactive, or it can catalyze undesirable side reactions. Second, by neutralizing the HCl, the base drives the equilibrium of the reaction towards the formation of the product. It's important to use a tertiary amine that will not compete with your intended nucleophile in reacting with the acyl chloride.[10]

Q4: Can I use an aqueous workup for my reaction involving this compound?

A: An aqueous workup should only be performed after the reaction is complete and any remaining this compound has been consumed or quenched.[11] Adding water to an active reaction will immediately hydrolyze any unreacted acyl chloride. A common quenching procedure involves the slow addition of water or a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acyl chloride and the HCl byproduct.[11]

Part 2: In-Depth Troubleshooting and Prevention Guide

Understanding the Mechanism of Hydrolysis

The hydrolysis of this compound is a classic nucleophilic acyl substitution reaction.[1][5] The high reactivity of acyl chlorides is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic.[4][6] Water acts as a nucleophile, attacking this electrophilic carbon.

Hydrolysis_Mechanism reagents 2-Methylheptanoyl Chloride + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 2-Methylheptanoic Acid + HCl intermediate->products Elimination of Cl⁻ & Deprotonation

Caption: Mechanism of this compound Hydrolysis.

Core Principles for Preventing Hydrolysis

To prevent hydrolysis, you must rigorously exclude water from every component of your reaction system. This is achieved through the implementation of air-free techniques.[7][12][13]

1. Rigorous Drying of Glassware and Equipment

Standard oven drying is often insufficient. For highly moisture-sensitive reactions, all glassware should be either:

  • Flame-Dried under Vacuum: Assemble your reaction apparatus, including stir bars, and heat all glass surfaces with a heat gun or a Bunsen burner while pulling a vacuum.[14] This removes adsorbed water. Allow the glassware to cool to room temperature under an inert atmosphere.

  • Oven-Dried and Cooled in a Desiccator: Dry glassware in an oven at >120°C for at least 4 hours (preferably overnight) and then cool it in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium chloride.

2. Use of Anhydrous Solvents

  • Freshly Opened Sure-Seal™ Bottles: For the highest level of dryness, use solvents from newly opened bottles designed for air-sensitive chemistry.

  • Solvent Purification Systems: If available, a solvent purification system (solvent still) is the best way to obtain truly anhydrous solvents.

  • Drying Solvents with Desiccants: Solvents can be dried over appropriate desiccants (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) and then distilled prior to use.

3. Maintaining an Inert Atmosphere

An inert atmosphere prevents atmospheric moisture from entering the reaction.[15] This is typically achieved using nitrogen or argon gas.

  • Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows you to alternate between vacuum and a supply of inert gas.[12][13][16] This is the standard equipment for most moisture-sensitive reactions.

  • Balloon Technique: For simpler setups, a balloon filled with nitrogen or argon can be attached to the reaction flask to maintain a positive pressure of inert gas.[14][17]

Comparative Summary of Anhydrous Techniques
TechniqueLevel of Moisture ExclusionEquipment ComplexityRecommended Use Case
Balloon Method GoodLowRoutine reactions, less sensitive reagents.[17]
Schlenk Line ExcellentModerateHighly moisture-sensitive reactions, handling pyrophoric reagents.[12][13]
Glovebox SuperiorHighUltra-sensitive reagents, long-term storage of anhydrous materials.[7][18][19]

Part 3: Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction Using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to prevent the hydrolysis of this compound.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Syringes and needles

  • Schlenk line with vacuum pump and inert gas (Nitrogen or Argon) supply

  • Heat gun

Procedure:

  • Glassware Preparation: Assemble the reaction flask with a magnetic stir bar. Attach it to the Schlenk line.

  • Evacuate and Heat: Open the flask to the vacuum manifold of the Schlenk line. Gently heat the entire surface of the flask with a heat gun for several minutes to drive off adsorbed water. Be careful not to heat any greased joints excessively.

  • Purge with Inert Gas: Close the connection to the vacuum and slowly backfill the flask with inert gas.[12][13] You should see the flow of gas through the oil bubbler on the Schlenk line decrease as the pressure equalizes.

  • Repeat Cycles: Repeat the evacuate-and-backfill cycle at least three times to ensure the complete removal of air and moisture from the flask.[13][19]

  • Adding Reagents:

    • Solids: If adding an air-stable solid, you can do so under a positive flow of inert gas by quickly removing a septum and adding the solid via a powder funnel.[19]

    • Liquids: Anhydrous solvents and liquid reagents should be added via a syringe through a rubber septum.[16][17] Ensure the syringe is purged with inert gas before drawing up the liquid.

  • Adding this compound: Add the this compound dropwise to the stirred reaction mixture at the desired temperature (often 0 °C to control the initial exotherm).

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored via the oil bubbler on the Schlenk line.

Schlenk_Setup Start Assemble and Flame-Dry Glassware under Vacuum Cycle2 Evacuate Flask Start->Cycle2 Cool to RT Cycle1 Backfill with Inert Gas Cycle3 Repeat Cycle 3x Cycle1->Cycle3 Cycle2->Cycle1 AddSolvent Add Anhydrous Solvent and Reagents via Syringe Cycle3->AddSolvent Inert Atmosphere Established AddAcylCl Add this compound AddSolvent->AddAcylCl Reaction Run Reaction under Positive Inert Gas Pressure AddAcylCl->Reaction

Caption: Workflow for Setting Up a Moisture-Free Reaction.

Part 4: Alternative Strategies and Reagents

If hydrolysis remains a persistent issue, or if your substrate is incompatible with the HCl byproduct, consider these alternatives:

1. In-Situ Generation of the Acylating Agent: Instead of using the highly reactive this compound, you can start with the more stable 2-methylheptanoic acid and activate it in situ. This avoids handling the moisture-sensitive acyl chloride.[11] Common activating agents include carbodiimides (like DCC or EDC) or other peptide coupling reagents.

2. Use of a Milder Acylating Agent: If the high reactivity of this compound is not required for your transformation, consider using the corresponding acid anhydride, 2-methylheptanoic anhydride. Acid anhydrides are generally less reactive towards water than acyl chlorides but are still effective acylating agents for many nucleophiles.[5][20] The byproduct is the corresponding carboxylic acid, which is less corrosive than HCl.[5]

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. Available at: [Link]

  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). Journal of Visualized Experiments (JoVE). Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Available at: [Link]

  • How to set up a reactor in an inert atmosphere. (2021). Quora. Available at: [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University. Available at: [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Inert atmosphere Definition. (n.d.). Fiveable. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). University of Nottingham. Available at: [Link]

  • Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. Available at: [Link]

  • Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl. Available at: [Link]

  • Acyl Chloride and Carboxylic Acid Anhydrides. (n.d.). KPU Pressbooks. Available at: [Link]

  • Acetyl chloride. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Acyl Chlorides. (2025). Save My Exams. Available at: [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Yufeng. Available at: [Link]

  • Kinetics of the hydrolysis of acyl chlorides in pure water. (1964). Semantic Scholar. Available at: [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate. Available at: [Link]

  • Acyl chloride formation in presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Why Acid chloride does not react with tertiary amine? (2024). Chemistry Stack Exchange. Available at: [Link]

  • Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. Available at: [Link]

  • Reactions of Acyl Chlorides with Water. (2023). Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Acylation of 2-methoxynaphthalene by acetyl chloride in sulfolane catalysed by different zeolites. (2000). ResearchGate. Available at: [Link]

  • The Intramolecular Friedel-Crafts Reaction. (2018). Master Organic Chemistry. Available at: [Link]

  • Acid chlorides are easily hydrolysed. Why? (2018). Quora. Available at: [Link]

  • Acyl chlorides. (n.d.). chemguide. Available at: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Available at: [Link]

Sources

Troubleshooting low yields in Friedel-Crafts acylation with 2-Methylheptanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in Friedel-Crafts Acylation with 2-Methylheptanoyl Chloride For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering challenges, specifically focusing on reactions involving aliphatic acyl chlorides like this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your synthetic workflow.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding low yields in Friedel-Crafts acylation.

Q1: What is the most common reason for a Friedel-Crafts acylation reaction to fail or result in very low yields?

A1: The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by moisture.[1][2] These catalysts are highly hygroscopic and react readily with any water present in the reagents, solvent, or glassware. This reaction consumes the catalyst, rendering it inactive for the acylation process. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for success.

Q2: Am I supposed to use a catalytic or a stoichiometric amount of AlCl₃?

A2: For Friedel-Crafts acylation, a stoichiometric amount (at least one full equivalent relative to the acyl chloride) of the Lewis acid is typically required, and often a slight excess (e.g., 1.1 to 2.0 equivalents) is used.[1][3][4] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid.[3][5] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules. The reaction is completed, and the product is liberated from the complex during the aqueous workup step.[3][6]

Q3: My reaction is not starting, and I'm only recovering my starting materials. What should I check first?

A3: First, verify the integrity of your Lewis acid catalyst; use a freshly opened bottle or a previously opened one that has been stored in a desiccator. Second, ensure all your glassware was rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that your solvent is anhydrous.[1][7] Finally, check the reactivity of your aromatic substrate. If the aromatic ring is substituted with strongly electron-withdrawing (deactivating) groups like nitro (-NO₂) or cyano (-CN), it may be too electron-poor to undergo electrophilic substitution.[1][8][9]

Q4: I'm observing a complex mixture of products instead of my single desired ketone. What is the likely cause?

A4: While Friedel-Crafts acylation is known for its high regioselectivity and avoidance of the rearrangements seen in alkylations, multiple products can still arise.[10][11] If your aromatic substrate is already substituted, acylation can occur at different positions (ortho, meta, para), leading to isomeric products. The directing effects of the existing substituent and steric hindrance from the bulky 2-methylheptanoyl group will influence the product distribution, often favoring the para-isomer.[9] Impurities in your this compound could also lead to side reactions.

Detailed Troubleshooting Guide

This section provides a deeper dive into specific problems, their underlying causes, and systematic solutions.

Problem 1: Low or No Conversion (High Recovery of Starting Materials)

Low conversion is a clear indicator that the reaction is not proceeding efficiently. The primary causes relate to the core components: the catalyst, the reagents, and the reaction conditions.

The Lewis acid, most commonly Aluminum Chloride (AlCl₃), is the engine of the reaction. Its role is to coordinate with the acyl chloride to generate the highly electrophilic acylium ion.[12][13][14]

  • The Chemistry of Deactivation: AlCl₃ reacts exothermically with water to form aluminum hydroxides and hydrochloric acid. This hydrated form is not an effective Lewis acid for this reaction.

  • Solutions:

    • Use High-Purity, Anhydrous Catalyst: Always use a freshly opened container of anhydrous AlCl₃. If a container has been opened previously, store it in a dedicated desiccator.

    • Proper Handling: Handle the catalyst quickly in a dry environment. A glove box or glove bag with a dry nitrogen or argon atmosphere is ideal.

    • Visual Inspection: Anhydrous AlCl₃ is typically a fine, white to pale-yellow powder. If it appears clumpy, discolored, or emits fumes of HCl upon exposure to air, it has likely been compromised by moisture.

Mechanism of AlCl₃ Deactivation AlCl3 AlCl₃ (Active Catalyst) Inactive [AlCl₃(OH)]⁻H⁺, etc. (Inactive Species) AlCl3->Inactive Reaction H2O H₂O (Moisture) H2O->Inactive Deactivates Catalyst-Product Complexation cluster_reaction Reaction Cycle cluster_sequestration Inactive State AcylCl 2-Methylheptanoyl-Cl Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Complex [Ketone-AlCl₃] Complex AlCl3->Complex Arene Aromatic Ring Ketone Product Ketone Arene->Ketone + Acylium Ion Ketone->Complex + AlCl₃

Caption: The product ketone complexes with AlCl₃, removing it from the cycle.

  • Temperature: While many acylations proceed at 0 °C to room temperature, the reaction with a bulkier acyl chloride like this compound might require more thermal energy to overcome the activation barrier. [1]Conversely, excessively high temperatures can promote side reactions.

    • Solution: Start the reaction at 0 °C for the initial addition, then allow it to warm to room temperature. If monitoring (e.g., by TLC) shows slow conversion, gently heat the reaction to 40-60 °C. [15]

  • Solvent: The choice of solvent can influence reaction rates and even product selectivity. [16] * Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common and effective solvents. For less reactive substrates, carbon disulfide (CS₂) can be used, but it is highly flammable and toxic. Nitrobenzene is an option for very deactivated systems but complicates workup.

Solvent Boiling Point (°C) Notes
Dichloromethane (DCM)40Standard choice, good solubility, easy to remove.
1,2-Dichloroethane (DCE)84Higher boiling point allows for heating.
Carbon Disulfide (CS₂)46Can enhance reactivity, but highly hazardous.
Nitrobenzene211Used for deactivated substrates, difficult to remove.
Problem 2: Formation of Multiple Isomers or Byproducts

The acyl chloride is a key reagent, and its purity is critical. It is often prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [17][18]

  • Common Impurities:

    • Residual 2-Methylheptanoic Acid: The parent carboxylic acid can complex with the Lewis acid, inhibiting the reaction.

    • Thionyl Chloride: Excess chlorinating agent can lead to side reactions.

  • Solution: Reagent Purification

    • If the purity of your this compound is suspect, it should be purified by fractional distillation under reduced pressure. [19][20]This is the most effective way to remove non-volatile acids and residual chlorinating agents.

If your aromatic starting material is a substituted benzene (e.g., toluene, anisole), the position of acylation is dictated by the electronic and steric properties of the substituent.

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing. Electron-withdrawing groups are meta-directing.

  • Steric Effects: The 2-methylheptanoyl group is sterically bulky. This will strongly disfavor substitution at the ortho position, especially if the directing group is also large. Therefore, the para-substituted product is often the major isomer. [9]

  • Solution: Analysis and Planning

    • Predict the Outcome: Before starting, predict the major isomer based on directing group effects and sterics.

    • Characterization: Use NMR and chromatography (GC, HPLC) to identify and quantify the isomers in your product mixture.

    • Purification: Isomers can often be separated by column chromatography or recrystallization.

Key Experimental Protocols

Adherence to proper experimental technique is crucial. Below are validated, step-by-step protocols for key stages of the process.

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol assumes the use of a simple, non-deactivated aromatic substrate like benzene or toluene.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120 °C for several hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon and maintain a positive inert atmosphere throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add the aromatic solvent (if it is also the substrate, e.g., benzene, use a large excess) or an anhydrous solvent like dichloromethane. [2]Cool the flask to 0 °C in an ice-water bath. Carefully and quickly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent to form a suspension.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Aromatic Substrate Addition (if not the solvent): If using a solvent like DCM, add the aromatic substrate (1.0 equivalent) dropwise after the acyl chloride addition is complete. [21]5. Reaction Monitoring: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature. [2]Monitor the reaction's progress by taking small aliquots, quenching them in dilute acid, extracting, and analyzing by TLC or GC. If the reaction is sluggish, it may be gently heated (40-50 °C).

  • Workup: Once the reaction is complete, proceed to the workup protocol.

Friedel-Crafts Acylation Workflow Prep 1. Dry Glassware (Inert Atmosphere) Cat 2. Suspend AlCl₃ in Anhydrous Solvent (0 °C) Prep->Cat Add_Acyl 3. Add Acyl Chloride Dropwise Cat->Add_Acyl Add_Arene 4. Add Aromatic Substrate Dropwise Add_Acyl->Add_Arene React 5. Stir & Monitor (RT to 40°C) Add_Arene->React Workup 6. Quench & Isolate Product React->Workup

Caption: A systematic workflow for performing the acylation reaction.

Protocol 2: Reaction Workup and Product Isolation

The workup procedure is critical for hydrolyzing the catalyst-product complex and isolating the ketone.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 5-10 mL of acid per 25 g of ice). [21]While stirring the ice mixture vigorously, slowly and carefully pour the reaction mixture into it. [22]The addition should be done in a well-ventilated fume hood as large amounts of HCl gas will be evolved. This step hydrolyzes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If a solid is present, add more solvent (e.g., DCM or diethyl ether) to dissolve it. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent. [21][22]3. Washing: Combine the organic layers. Wash sequentially with:

    • Dilute HCl (1M) to remove any remaining aluminum salts.

    • Water.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid (be cautious of gas evolution). [21][22] * Brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure acylated product.

References
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • ACS Publications. (n.d.). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions.

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.

  • BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.

  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

  • Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable?

  • BenchChem. (n.d.). troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.

  • ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction).

  • PrepChem.com. (n.d.). Synthesis of D2. This compound.

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.

  • PubChem. (n.d.). This compound.

  • BenchChem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted 2-Methylheptanoyl chloride from a reaction mixture. As a highly reactive acyl chloride, its complete removal is critical for ensuring product purity and preventing undesired side reactions in subsequent steps. This document provides troubleshooting advice and detailed protocols grounded in established chemical principles.

Understanding the Challenge: The Reactivity of this compound

This compound is a branched, eight-carbon aliphatic acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This high reactivity makes it a valuable synthetic intermediate but also necessitates careful and thorough removal after the desired reaction is complete. Incomplete removal can lead to the formation of impurities over time, compromising the stability and purity of your target molecule.

Below is a summary of the key physical properties of this compound, which are critical for selecting the appropriate removal strategy.

PropertyValueSource
Molecular Formula C₈H₁₅ClOPubChem[1]
Molecular Weight 162.66 g/mol PubChem[1]
Boiling Point 32-34 °C at 0.6 torrPrepChem.com[2]
CAS Number 13751-83-2ChemicalBook[3]

Troubleshooting & FAQs: Your Questions Answered

This section addresses common issues encountered during the workup and purification of reactions involving this compound.

Q1: My primary concern is the complete destruction of the unreacted acyl chloride. What is the most robust method?

A1: The most definitive method to ensure no residual this compound remains is quenching . This involves adding a reactive nucleophile to convert the acyl chloride into a less reactive and more easily separable derivative. The choice of quenching agent is critical and depends on the stability of your product and the desired byproducts. Common quenching agents include water, alcohols, and amines.[4]

Q2: I've tried an aqueous workup, but I'm seeing impurities in my final product. What could be going wrong?

A2: This is a common issue. While a simple water wash will hydrolyze the acyl chloride to the corresponding carboxylic acid (2-methylheptanoic acid), several factors can lead to incomplete removal or the generation of new impurities:

  • Insufficient Mixing: Due to the oily nature of this compound, it may not be fully accessible to the aqueous phase if mixing is not vigorous enough. This can lead to incomplete hydrolysis.

  • Product Instability: If your desired product is sensitive to the acidic conditions generated during hydrolysis (HCl is a byproduct), it may degrade.

  • Emulsion Formation: The presence of both a relatively nonpolar product and the newly formed carboxylic acid salt can lead to the formation of emulsions, making phase separation difficult and trapping impurities in the organic layer.

Q3: Is it possible to remove unreacted this compound without a chemical quench?

A3: Yes, for certain applications, non-chemical removal methods can be effective:

  • Distillation: If your desired product is significantly less volatile than this compound, vacuum distillation is an excellent method for purification.[5] Given the low boiling point of this compound under vacuum (32-34 °C at 0.6 torr), this is a viable option for many higher boiling point products.[2]

  • Chromatography: If your product is stable on silica gel, flash chromatography can effectively separate the nonpolar this compound from more polar products. However, be aware that residual moisture on the silica can lead to on-column hydrolysis.[6]

Q4: How do I choose the best quenching agent for my specific reaction?

A4: The choice of quenching agent should be guided by the properties of your desired product and the ease of byproduct removal.

  • Water: This is a cost-effective and common choice, converting the acyl chloride to 2-methylheptanoic acid.[7] This is ideal if your product is stable to acidic conditions and the resulting carboxylic acid can be easily separated (e.g., by a subsequent basic wash).

  • Alcohols (e.g., Methanol, Isopropanol): These will form the corresponding ester (e.g., methyl 2-methylheptanoate). This is a good option if your product is sensitive to acidic conditions, as the reaction is generally milder than with water. The resulting ester is typically less polar than the carboxylic acid, which may be advantageous for purification.[4]

  • Amines (e.g., Diethylamine, Ammonia): These will form a stable amide. This is often used when the product is highly sensitive and a very robust quenching method is required.[4]

The following diagram illustrates the decision-making process for selecting a removal strategy.

Removal_Strategy Start Reaction Complete Quench_Needed Is Complete Destruction of Acyl Chloride Critical? Start->Quench_Needed Product_Stable Is Product Stable to Acid? Aqueous_Workup Aqueous Workup (Water Quench) Product_Stable->Aqueous_Workup Yes Alcohol_Quench Alcohol Quench Product_Stable->Alcohol_Quench No BP_Difference Is there a large Boiling Point Difference? Quench_Needed->BP_Difference No Quench Chemical Quenching Quench_Needed->Quench Yes Distillation Vacuum Distillation BP_Difference->Distillation Yes Chromatography Chromatography BP_Difference->Chromatography No Quench->Product_Stable Quenching_Mechanism cluster_reactants Reactants cluster_products Products AcylChloride This compound (Electrophile) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Water Water (Nucleophile) Water->AcylChloride Nucleophilic Attack CarboxylicAcid 2-Methylheptanoic Acid HCl Hydrogen Chloride Intermediate->CarboxylicAcid Elimination of Cl⁻ Intermediate->HCl

Caption: Mechanism of acyl chloride hydrolysis.

Protocol 2: Purification by Vacuum Distillation

This method is suitable if the desired product has a significantly higher boiling point than this compound.

1. Initial Concentration:

  • If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator.

2. Setup for Vacuum Distillation:

  • Assemble a fractional distillation apparatus suitable for vacuum. Ensure all glassware is dry.

  • Use a vacuum pump with a cold trap to protect the pump from corrosive vapors.

3. Distillation:

  • Gradually reduce the pressure to approximately 0.6 torr.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at 32-34 °C. This will be the unreacted this compound. [2] * The desired, less volatile product will remain in the distillation flask.

References

  • Yufeng, H. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of D2. This compound. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemhelp. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Appchem. (n.d.). Heptanoyl chloride, 2-methyl- | 13751-83-2. Retrieved from [Link]

  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing aliphatic acid chlorides under solvent-free conditions.
  • ChemBK. (2024, April 9). 2-methylbutanoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2-methylbutanoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Stenutz. (n.d.). 2-methylbutanoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Methylbutanoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Impact of solvent choice on the reactivity of 2-Methylheptanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylheptanoyl Chloride Reactivity

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to understand and control the reactivity of this versatile acyl chloride. As Senior Application Scientists, we combine deep theoretical knowledge with practical, field-tested experience to help you navigate the complexities of your synthesis. Here, we address common questions and troubleshooting scenarios in a direct, Q&A format, focusing on the critical role of solvent choice in achieving your desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: The choice of solvent is paramount because it directly influences the reaction environment at a molecular level, dictating both the reaction mechanism and its rate. This compound, like other acyl chlorides, is highly electrophilic and reacts with nucleophiles primarily through a nucleophilic acyl substitution mechanism.[1][2] The solvent's properties—specifically its polarity and its ability to donate hydrogen bonds (proticity)—can dramatically alter the reactivity of both the acyl chloride and the nucleophile.

A well-chosen solvent will:

  • Ensure Solubility: Both this compound and the nucleophile must be sufficiently dissolved for the reaction to proceed efficiently.[3]

  • Modulate Nucleophile Reactivity: The solvent can either "free" the nucleophile to attack the electrophile or "cage" it, reducing its reactivity.[4][5]

  • Stabilize Intermediates and Transition States: The solvent's ability to stabilize charged intermediates can favor one reaction pathway over another.[6]

  • Prevent Side Reactions: Acyl chlorides are highly reactive and can react with certain solvents (a process called solvolysis) or promote elimination reactions.[6][7]

Incorrect solvent choice can lead to slow or stalled reactions, low yields, and the formation of unwanted byproducts.

Q2: How do different solvent classes affect the reaction rate with a typical nucleophile?

A2: The effect of the solvent is best understood by classifying solvents into three main categories. The reaction of an acyl chloride with a nucleophile generally follows a bimolecular (SN2-like) pathway.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are generally the best choice for accelerating reactions with this compound. They are polar enough to dissolve the acyl chloride and most charged nucleophiles.[3][5] Crucially, they lack acidic protons and do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to a significantly faster reaction rate.[4][5] For instance, a reaction between bromoethane and potassium iodide was found to be 500 times faster in acetone than in methanol.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should be used with caution. While they are excellent at dissolving polar reagents, they possess acidic protons (O-H or N-H bonds). These protons form strong hydrogen bonds with anionic or electron-rich nucleophiles, creating a "solvent cage" around them.[4] The nucleophile must expend energy to break free from this cage before it can attack the acyl chloride, which significantly decreases the reaction rate .[4] Furthermore, these solvents are themselves nucleophiles and can react directly with the highly reactive this compound in a process called solvolysis, leading to the formation of carboxylic acids or esters as byproducts.[1][7]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents are typically poor choices unless the nucleophile is also non-polar. Most common nucleophiles (especially anionic ones) have very low solubility in non-polar solvents, which prevents the reaction from occurring at an appreciable rate.[5] While they do not solvate the nucleophile, the lack of solubility is a major limiting factor. However, in some specific cases, like Friedel-Crafts acylation, non-polar solvents can be used to influence product selectivity by controlling the solubility of intermediate complexes.[8]

Troubleshooting Guide

Problem 1: My reaction is extremely slow or has not started.
  • Possible Cause 1: Incorrect Solvent Choice. You may be using a polar protic solvent (like ethanol or water) that is deactivating your nucleophile. The solvent's hydrogen bonds are effectively "caging" the nucleophile, preventing it from attacking the this compound.[4]

    • Solution: Switch to a polar aprotic solvent such as acetone, DMF, or acetonitrile. This will better solvate the reactants without deactivating the nucleophile, often leading to a dramatic increase in reaction rate.[5][6]

  • Possible Cause 2: Solvent Purity. The presence of water or other protic impurities in a polar aprotic solvent can significantly slow down the reaction by solvating the nucleophile.[6] this compound itself will also react rapidly with water to form 2-methylheptanoic acid.[1][7]

    • Solution: Ensure you are using an anhydrous (dry) solvent. If necessary, dry the solvent using appropriate methods like molecular sieves before use.

Problem 2: I am observing significant amounts of 2-methylheptanoic acid or other unexpected byproducts.
  • Possible Cause 1: Solvolysis. If your solvent is protic (e.g., an alcohol or water), it is likely competing with your intended nucleophile and reacting directly with the this compound.[7] This is a common issue due to the high reactivity of acyl chlorides.

    • Solution: As before, switch to an inert, polar aprotic solvent. If the reaction chemistry requires a protic solvent, consider running the reaction at a lower temperature to reduce the rate of solvolysis relative to the desired reaction.

  • Possible Cause 2: Elimination Reactions. If you are using a strong, sterically hindered base as a nucleophile, an elimination reaction (E2) might be competing with the desired substitution (SN2), especially with secondary alkyl halides. While the electrophilic carbon in an acyl chloride is sp2-hybridized, side reactions involving other parts of the molecule can be influenced by the solvent-base combination.

    • Solution: The choice of a less basic nucleophile can help. Additionally, changing the solvent can alter the substitution-to-elimination ratio. Polar aprotic solvents generally favor SN2 reactions.[6]

Data & Protocols

Table 1: Impact of Solvent Class on Reactivity of this compound
Solvent ClassRepresentative SolventsInteraction with NucleophileExpected Reaction RatePotential Side Reactions
Polar Aprotic Acetone, DMF, DMSO, THFWeak ion-dipole interactions; nucleophile is highly reactive ("naked").[5]Fastest Minimal solvent-related side reactions if anhydrous.
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding; nucleophile is heavily solvated ("caged").[4]Slowest Solvolysis (reaction with solvent), potential for hydrolysis.[7]
Non-Polar Hexane, Toluene, CCl₄Very weak interactions; poor solubility for most nucleophiles.Very Slow / No Reaction Low solubility of reactants often prevents reaction.[5]
Diagram: Troubleshooting Workflow for Solvent Selection

This diagram outlines a decision-making process for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow start Reaction Start problem Problem Encountered? start->problem slow_rxn Slow or No Reaction problem->slow_rxn Yes byproducts Byproducts Observed problem->byproducts Also Yes / Instead success Reaction Successful problem->success No check_solvent_type1 Is solvent polar protic (e.g., MeOH, H2O)? slow_rxn->check_solvent_type1 check_solvolysis Is byproduct from solvolysis (e.g., 2-methylheptanoic acid)? byproducts->check_solvolysis check_solvent_purity Is solvent anhydrous? check_solvent_type1->check_solvent_purity No switch_solvent Action: Switch to Polar Aprotic Solvent (e.g., Acetone, DMF) check_solvent_type1->switch_solvent Yes check_solvent_purity->success Yes, continue monitoring dry_solvent Action: Use Anhydrous Solvent check_solvent_purity->dry_solvent No switch_solvent->start Restart Reaction dry_solvent->start Restart Reaction check_solvolysis->success No, investigate other causes check_solvolysis->switch_solvent Yes

Caption: Troubleshooting Decision Tree.

Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution

This protocol provides a framework for reacting this compound with a generic nucleophile (Nu-). Safety Note: this compound is corrosive and reacts with moisture; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvent Preparation:

    • Select a polar aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetonitrile).

    • Ensure the solvent is anhydrous. If obtained from a sealed bottle, use directly. If not, dry over activated 4Å molecular sieves for at least 24 hours.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 equivalent).

    • Add the selected anhydrous polar aprotic solvent via syringe to dissolve the nucleophile.

    • Cool the mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the highly reactive acyl chloride.

  • Addition of Acyl Chloride:

    • Slowly add this compound (1.0-1.1 equivalents) dropwise to the stirred solution of the nucleophile over 5-10 minutes.

    • Causality Check: A slow, controlled addition prevents a rapid temperature increase which could lead to side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the required duration (this can range from 1 hour to 24 hours depending on the nucleophile's reactivity).

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any HCl byproduct and unreacted acyl chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or distillation as required.

References

  • Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction? [Online forum post]. Available: [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available: [Link]

  • Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? [Online forum post]. Available: [Link]

  • Hudson, R. F., & Scriven, E. F. V. (1952). THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. Journal of the Chemical Society (Resumed), 3241. Available: [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available: [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Online forum post]. Available: [Link]

  • ResearchGate. Effect of solvent on the acylation reaction. [Image from a publication]. Available: [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Available: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available: [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Acylation with 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that selecting the optimal catalyst is paramount for achieving high efficiency and yield in acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for reactions involving 2-Methylheptanoyl chloride, a moderately sterically hindered acylating agent. We will address common challenges and provide practical, field-proven solutions.

Section 1: Catalyst Selection Strategy: A Top-Level View

The first critical decision in catalyst selection is determined by the nature of the atom being acylated on your substrate. Is it a heteroatom (like Oxygen or Nitrogen) or a Carbon atom on an aromatic ring? This choice dictates the entire catalytic approach.

Catalyst_Selection_Tree start What is the target atom for acylation? heteroatom Heteroatom (O, N, S) (Alcohols, Amines, Thiols) start->heteroatom  Nucleophilic Attack   carbon Aromatic Carbon (Arenes, Heteroarenes) start->carbon  Electrophilic Substitution   nucleophilic_cat Nucleophilic Catalysis e.g., DMAP, PPY heteroatom->nucleophilic_cat  Proceed to Section 2   lewis_acid_cat Lewis Acid Catalysis e.g., AlCl₃, Sc(OTf)₃ carbon->lewis_acid_cat  Proceed to Section 3  

Caption: Initial decision tree for catalyst selection.

Section 2: Nucleophilic Catalysis for O- and N-Acylation

Acylation of alcohols and amines with this compound is typically accelerated by nucleophilic catalysts. These catalysts operate by forming a highly reactive intermediate with the acyl chloride, which is then more susceptible to attack by the alcohol or amine.

Frequently Asked Questions (FAQs): Nucleophilic Catalysis

Q1: What is the role of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP)?

A: 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic acylation catalyst.[1][2] Its mechanism involves the rapid attack of the pyridine nitrogen on the carbonyl carbon of this compound. This forms a highly reactive N-acylpyridinium salt.[1][2] This intermediate is a far more potent acylating agent than the initial acyl chloride, leading to dramatic rate accelerations, often by orders of magnitude.[1][2] The alcohol or amine then attacks this activated intermediate, transferring the acyl group and regenerating the DMAP catalyst.[2][3]

DMAP_Cycle cluster_cycle Catalytic Cycle acyl_chloride This compound R-COCl intermediate N-acylpyridinium salt [R-CO-DMAP]⁺Cl⁻ acyl_chloride->intermediate  Rapid Attack dmap {DMAP} dmap->intermediate product Acylated Product R-CO-Nu intermediate->product  Acyl Transfer nucleophile Nucleophile Nu-H (Alcohol/Amine) nucleophile->product regenerated_dmap {DMAP} product->regenerated_dmap  Catalyst Regeneration

Caption: Catalytic cycle of DMAP in acylation reactions.[1]

Q2: Do I always need a base like triethylamine (TEA) when using DMAP?

A: Yes, it is highly recommended. The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[4][5] This acid will protonate and deactivate both the DMAP catalyst and any unreacted amine nucleophile. A stoichiometric amount of a non-nucleophilic tertiary amine base, like triethylamine or diisopropylethylamine (DIPEA), is added to act as an acid scavenger, neutralizing the HCl and allowing the catalytic cycle to continue efficiently.[3]

Q3: Can steric hindrance from the 2-methyl group on the acyl chloride be a problem?

A: Yes, steric hindrance can slow down the reaction, especially with bulky alcohols or secondary amines. The 2-methyl group impedes the approach of both the catalyst to the acyl chloride and the substrate nucleophile to the activated acylpyridinium intermediate. While DMAP is highly effective, for particularly hindered substrates, you may need to increase catalyst loading, elevate the temperature, or extend the reaction time.[2]

Troubleshooting Guide: O- and N-Acylation
Problem / Observation Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient catalyst loading. 2. Catalyst poisoning by acid. 3. Steric hindrance. 4. Poor nucleophilicity of the substrate.1. Increase DMAP loading from 1-5 mol% to 10 mol%.[1] 2. Ensure at least 1.1 equivalents of a scavenger base (e.g., TEA) are present. 3. Increase reaction temperature (e.g., from room temp to 40-60 °C) and monitor for side products. 4. If using an alcohol, consider deprotonation with a mild base to form the more nucleophilic alkoxide.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. The acyl chloride is degrading. 3. Competing side reactions (e.g., elimination).1. Run the reaction at a lower temperature for a longer duration. 2. Use freshly opened or distilled this compound. Acyl chlorides are moisture-sensitive.[6] 3. Analyze the side products to understand the reaction pathway and adjust conditions accordingly.
Difficult Product Purification 1. Excess DMAP or the scavenger base is co-eluting with the product. 2. The product is water-soluble.1. Perform an acidic aqueous wash (e.g., dilute HCl or NH₄Cl) during workup to protonate and remove the basic catalysts into the aqueous layer. 2. If the product is an amine salt, a basic wash will be needed. For water-soluble products, consider alternative purification like crystallization or reverse-phase chromatography.

Section 3: Lewis Acid Catalysis for C-Acylation (Friedel-Crafts)

The acylation of aromatic rings with this compound is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[7][8] This process requires a Lewis acid catalyst to activate the acyl chloride and generate the highly electrophilic acylium ion.[9][10]

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: Why is a stoichiometric amount of Lewis acid often required?

A: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid (e.g., AlCl₃).[11][12] This is because the ketone product formed is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst.[13][14] This complexation effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles.[11][12] The reaction is only complete after an aqueous workup, which hydrolyzes this complex to release the ketone product.[13]

Q2: My aromatic substrate has an -NH₂ or -OH group. Can I perform a Friedel-Crafts acylation?

A: Directly, no. Aromatic rings containing strongly activating, Lewis basic groups like amines (-NH₂, -NHR) or hydroxyls (-OH) are problematic.[7] These functional groups will coordinate strongly with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution.[8] The solution is to use a protecting group strategy. Protect the amine as an amide or the hydroxyl as an ester before performing the acylation, and then deprotect it afterward.[11]

Q3: Are there milder, more 'catalytic' alternatives to AlCl₃?

A: Yes. For activated aromatic systems, more modern and milder Lewis acids can be used in truly catalytic amounts. Metal triflates, such as Scandium triflate (Sc(OTf)₃), are particularly effective.[15][16] They are often more tolerant to moisture and can be recovered and reused.[17][18] Other alternatives include zinc salts, iron salts, or using solid-supported acid catalysts for easier workup and greener processes.[14][19][20]

Comparative Overview of Common Lewis Acid Catalysts
CatalystTypical StoichiometryReactivityMoisture SensitivityKey Considerations
AlCl₃ ≥ 1.0 equivalent[13][21]Very HighVery HighThe workhorse for unactivated arenes. Requires strictly anhydrous conditions.[11][12] Generates significant waste.[21]
FeCl₃ ≥ 1.0 equivalentHighHighA common, less expensive alternative to AlCl₃.[20]
Sc(OTf)₃ 0.05 - 0.2 equivalentsModerate to HighLowExcellent for activated arenes. Can be used in catalytic amounts and is recoverable.[16][17][18]
Bi(OTf)₃ 0.05 - 0.2 equivalentsModerateLowEffective green catalyst, often used under microwave irradiation for rapid reactions.[17]
ZnO CatalyticModerateLowA heterogeneous catalyst that offers simple workup (filtration) and is environmentally benign.[14]
Troubleshooting Guide: Friedel-Crafts Acylation

FC_Troubleshooting start Low Yield in Friedel-Crafts Reaction cause1 Is the aromatic ring deactivated? start->cause1 cause2 Are conditions strictly anhydrous? start->cause2 cause3 Is catalyst loading sufficient? start->cause3 cause4 Is the temperature optimal? start->cause4 sol1 Reaction fails with strong EWGs (-NO₂, -CN, etc.). Consider alternative synthesis. cause1->sol1 sol2 Moisture deactivates Lewis acid. Oven-dry glassware, use anhydrous solvents, and fresh catalyst. cause2->sol2 sol3 Product complexation consumes catalyst. Ensure ≥1.0 equivalent of AlCl₃/FeCl₃. Increase loading if yield is poor. cause3->sol3 sol4 Reaction may require heating. Conversely, high temps can cause decomposition. Optimize via trials. cause4->sol4

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.[12]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for DMAP-Catalyzed Acylation of an Alcohol

Disclaimer: This is a representative procedure and may require optimization for your specific substrate.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv.) and triethylamine (1.2 equiv.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv.).

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equiv.) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: General Procedure for AlCl₃-Mediated Friedel-Crafts Acylation

Disclaimer: This reaction must be performed under strictly anhydrous conditions.

  • Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a strict inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) in an anhydrous solvent (e.g., Dichloromethane, CS₂).[12]

  • Acyl Chloride Addition: Cool the suspension to 0 °C. Add this compound (1.0 equiv.) dropwise. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equiv.) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Some less reactive substrates may require gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl with vigorous stirring.[12] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

  • Washing & Isolation: Combine the organic layers and wash with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation to yield the crude product.[12]

  • Purification: Purify the crude aryl ketone product by flash chromatography or crystallization.

References
  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermedi
  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. PlumX.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Reaction Mechanism of Friedel−Crafts Acyl
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.
  • Scandium Triflate: A Versatile Catalyst with Promising Applic
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Functionalized Organocatalytic Nanoreactors: Hydrophobic Pockets for Acylation Reactions in Water.
  • Friedel–Crafts reaction. Wikipedia.
  • troubleshooting low yield in Friedel-Crafts acyl
  • EAS Reactions (3)
  • Friedel-Crafts Acyl
  • Enzyme-like Acyl Transfer Catalysis in a Bifunctional Organic Cage.
  • Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3. TÜBİTAK Academic Journals.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Friedel–Crafts Acyl
  • Aluminium chloride. Wikipedia.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Royal Society of Chemistry.
  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism.
  • Enzyme-like Acyl Transfer Catalysis in a Bifunctional Organic Cage.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Ch12: Friedel-Crafts limit
  • Organoc
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Limitations of Friedel-Crafts Alkyl
  • Acyl chloride. Wikipedia.
  • Acyl
  • Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions.
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study.
  • Ester synthesis by acyl
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Why can't this reaction continue? Reddit.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • (PDF) Friedel-Crafts Acylation.

Sources

Technical Support Center: Scaling Up Reactions Involving 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions that utilize 2-methylheptanoyl chloride. Our focus is on anticipating and resolving challenges related to reaction control, safety, and product quality when transitioning from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reaction of this compound at a larger scale.

Q1: What are the primary hazards associated with scaling up this compound reactions?

When scaling up, the primary hazards stem from its high reactivity, particularly with water and other nucleophiles.[1][2][3] Key concerns include:

  • Exothermic Reaction: The reaction of this compound with nucleophiles (e.g., water, alcohols, amines) is highly exothermic.[4] What is easily managed in a lab flask can become a dangerous runaway reaction in a large vessel if heat removal is inefficient.[5][6]

  • HCl Gas Evolution: Reactions generate hydrogen chloride (HCl) gas as a byproduct.[1][4] In large quantities, this is a corrosive and toxic gas that requires a robust off-gas scrubbing system, typically with a caustic solution like sodium hydroxide.[7]

  • Moisture Sensitivity: this compound reacts violently with water, including atmospheric moisture, to produce 2-methylheptanoic acid and corrosive HCl gas.[4][8] Ensuring anhydrous conditions is critical to prevent loss of starting material and hazardous pressure buildup.[3][9]

Q2: How does the choice of solvent impact scale-up?

Solvent selection is critical for managing reaction parameters at scale. Key considerations include:

  • Boiling Point: A solvent with a suitable boiling point helps in controlling the reaction temperature. For highly exothermic reactions, a lower-boiling solvent can help dissipate heat through reflux, but this must be balanced with the required reaction temperature.

  • Azeotropic Removal of Water: Some solvents, like toluene, can be used to azeotropically remove trace amounts of water from the reaction mixture before the addition of the acyl chloride.

  • Solubility: Ensure that all reactants, intermediates, and the product remain soluble at the reaction concentration to avoid precipitation, which can lead to poor mixing and localized "hot spots."

  • Safety and Environmental: Consider the flammability, toxicity, and environmental impact of the solvent. On a large scale, even seemingly benign solvents can pose significant risks.

Q3: What are the best practices for adding this compound to the reaction vessel?

Controlled addition is paramount for safety and reaction success.

  • Semi-Batch Process: For exothermic reactions, a semi-batch process is strongly recommended.[10] This involves adding the this compound slowly and continuously to the solution of the other reactant(s).[11]

  • Sub-surface Addition: If possible, add the acyl chloride below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation, preventing localized high concentrations at the point of addition.

  • Temperature Monitoring: The addition rate should be directly tied to the ability of the reactor's cooling system to maintain the desired temperature.[12] An automated control loop is ideal for this purpose.

Q4: How can I monitor the reaction progress at a large scale?

Online and offline monitoring techniques are essential for tracking reaction completion and identifying potential issues.

  • In-Process Controls (IPCs): Regularly take samples for analysis by techniques like HPLC, UPLC-MS, or GC to determine the consumption of starting materials and the formation of the product.[13]

  • Spectroscopic Methods: For some reactions, online monitoring with techniques like FT-IR or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for sampling.[14]

  • Calorimetry: Reaction calorimetry data, often gathered during initial scale-up studies, can be used to monitor the heat flow of the reaction. A deviation from the expected heat profile can indicate a problem.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Deactivated Catalyst (e.g., in Friedel-Crafts): Moisture in reagents or solvents has deactivated the Lewis acid catalyst.[15][16]Ensure all reagents, solvents, and the reactor are thoroughly dried. Use fresh, high-purity catalyst. Consider using a stoichiometric amount of catalyst as the product may form a complex with it.[16]
2. Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or temperature cautiously, while monitoring for byproduct formation. Confirm reaction completion with a reliable IPC.
3. Product Loss During Workup: Hydrolysis of the product during aqueous quench or extraction.Cool the reaction mixture thoroughly before quenching. Use a buffered or basic quench solution (e.g., cold sodium bicarbonate solution) to neutralize HCl quickly.
Formation of Impurities 1. Over-acylation (e.g., in Friedel-Crafts): The aromatic substrate is highly activated, leading to multiple acyl groups being added.The acyl group is deactivating, making a second acylation less likely, but possible with very active substrates.[16] Use controlled stoichiometry and consider a less reactive acylating agent if possible.
2. Side Reactions due to High Temperature: Excessive heat can lead to decomposition or alternative reaction pathways.[15]Optimize the reaction temperature. Ensure efficient heat removal and avoid localized hot spots through effective stirring.
3. Reaction with Solvent: The solvent may be participating in the reaction.Choose an inert solvent that is stable under the reaction conditions.
Poor Reaction Control / Runaway 1. Addition Rate Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor.[5]Reduce the addition rate of the this compound. Link the addition rate to the internal temperature of the reactor.[10]
2. Inefficient Mixing: Poor agitation leads to localized concentrations of reactants and poor heat transfer to the reactor walls.[5]Increase the stirrer speed. Ensure the agitator design is appropriate for the vessel geometry and reaction mass viscosity.
3. Cooling System Failure: The reactor's cooling jacket or external heat exchanger is not performing as expected.Verify the flow rate and temperature of the cooling fluid. Check for any fouling on the heat transfer surfaces.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_params Review Process Parameters: - Temperature - Addition Rate - Stirring Speed start->check_params param_ok Parameters OK? check_params->param_ok check_materials Verify Raw Materials: - Purity of Reactants - Anhydrous Solvents? - Catalyst Activity materials_ok Materials OK? check_materials->materials_ok check_ipc Analyze In-Process Control (IPC) Data: - Reaction Profile - Impurity Profile ipc_ok IPC Data Shows Issue? check_ipc->ipc_ok param_ok->check_materials Yes adjust_temp Adjust Temperature/ Reaction Time param_ok->adjust_temp No adjust_addition Reduce Addition Rate param_ok->adjust_addition No improve_mixing Improve Agitation param_ok->improve_mixing No materials_ok->check_ipc Yes source_reagents Source New/Dry Reagents materials_ok->source_reagents No isolate_issue Isolate Root Cause (e.g., Temp, Time, Mixing) ipc_ok->isolate_issue Yes end_solve Problem Resolved ipc_ok->end_solve No adjust_temp->end_solve adjust_addition->end_solve improve_mixing->end_solve source_reagents->end_solve isolate_issue->end_solve

Caption: A logical workflow for troubleshooting common scale-up issues.

Example Protocol: Scale-Up of a Friedel-Crafts Acylation

This protocol outlines the key steps for the acylation of toluene with this compound. Warning: This reaction is highly exothermic and generates HCl gas. It must be performed in a suitable reactor with appropriate safety controls.

Reaction: Toluene + this compound → (in the presence of AlCl₃) → Methyl-2-methylheptanoyl-benzene + HCl

Step-by-Step Methodology
  • Vessel Preparation:

    • Ensure the reaction vessel and all associated pipework are clean and dry.

    • Inert the vessel by purging with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reactants:

    • Charge the reactor with anhydrous toluene (solvent and reactant).

    • Begin cooling the vessel jacket to 0-5 °C while stirring.

    • Once the toluene is cooled, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃). The dissolution is exothermic. Maintain the temperature below 10 °C.

  • Addition of Acyl Chloride:

    • Once the AlCl₃ is fully dissolved and the temperature is stable at 0-5 °C, begin the slow, sub-surface addition of this compound via a dosing pump.

    • Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

    • The off-gas should be directed through a caustic scrubber.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours.

    • Take samples periodically for IPC analysis (e.g., GC or HPLC) to monitor the disappearance of this compound.

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Prepare a separate vessel with crushed ice and water.

    • Slowly transfer the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the quench pot temperature below 20 °C.

  • Workup and Isolation:

    • Separate the organic (toluene) layer.

    • Wash the organic layer with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure to yield the crude product, which can be purified further by vacuum distillation.

Process Parameter Control
ParameterLaboratory Scale (100 mL)Pilot Scale (100 L)Rationale for Control
Temperature 0-10 °C (Ice Bath)0-10 °C (Jacket Cooling)Controls reaction rate and minimizes side products.[15] Crucial for managing the exotherm.
Addition Time ~15 minutes2-4 hoursSlow addition at scale is critical to allow the cooling system to remove the heat of reaction effectively.[10]
Stirring Magnetic Stirrer (~300 RPM)Mechanical Agitator (e.g., PBT)Efficient mixing is vital for heat and mass transfer.[17] Prevents localized hot spots.
Off-Gas Handling Fume Hood / BubblerCaustic ScrubberHCl gas is corrosive and toxic; it must be neutralized at scale.[7]
Exotherm Management Decision Tree

Exotherm_Management start Temperature Rise Detected During Addition check_rate Is Temperature Approaching Upper Limit? start->check_rate stop_addition STOP ADDITION IMMEDIATELY check_rate->stop_addition Yes reduce_rate Reduce Addition Rate check_rate->reduce_rate No max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_stable Temperature Stable? max_cooling->temp_stable monitor_temp Continue Monitoring Temperature reduce_rate->monitor_temp monitor_temp->start resume_slowly Resume Addition at Reduced Rate temp_stable->resume_slowly Yes investigate Investigate Cooling System & Reaction Kinetics temp_stable->investigate No resume_slowly->monitor_temp

Caption: Decision-making process for managing thermal excursions.

References

  • BenchChem. (n.d.). A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • Reddit. (2022, October 1). Under what conditions do Friedel Crafts acylation of benzene occur?
  • Reddit. (2019, October 12). Why are some reactions difficult to scale up?
  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Wikipedia. (n.d.). Acyl chloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Z-ultipro. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methylheptanoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the precise characterization of reactive intermediates is paramount. 2-Methylheptanoyl chloride, a chiral acyl chloride, serves as a critical building block for introducing branched alkyl chains in the synthesis of complex molecules. Its high reactivity, while beneficial for synthesis, necessitates meticulous and rapid analytical techniques to confirm its structure and purity before proceeding to subsequent synthetic steps. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of this compound and its common derivatives, such as esters and amides.

The central challenge in analyzing this compound lies in its susceptibility to hydrolysis. Any interaction with atmospheric moisture can convert it back to the parent carboxylic acid, confounding analytical results. Therefore, experimental protocols must be designed to be self-validating, ensuring that the observed data corresponds to the desired compound and not its degradation products. This guide is structured to provide not just the data, but the strategic reasoning behind the application of each spectroscopic method.

I. Infrared (IR) Spectroscopy: The Functional Group Sentinel

Expertise & Experience: IR spectroscopy is the first and fastest line of defense in the characterization of acyl chlorides. Its primary utility is the unambiguous identification of the carbonyl (C=O) functional group, whose vibrational frequency is highly sensitive to the electronic environment. For an acyl chloride, the strong electron-withdrawing effect of the chlorine atom contracts and strengthens the C=O bond, causing it to absorb at a characteristically high frequency.

This high-frequency absorption is the key diagnostic marker that distinguishes an acyl chloride from nearly all other carbonyl-containing compounds, such as ketones, esters, and amides, which absorb at lower wavenumbers.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the preferred method for reactive liquids like this compound as it requires only a small drop of the neat sample and minimizes atmospheric exposure.

  • Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: In a fume hood, carefully place one drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Immediately acquire the spectrum. The acquisition time is typically less than a minute.

  • Cleaning: Clean the crystal thoroughly with an appropriate dry, aprotic solvent (e.g., anhydrous dichloromethane) immediately after analysis.

Trustworthiness Check: A properly prepared sample of this compound will show a near-complete absence of a broad absorption band between 2500-3500 cm⁻¹. The presence of such a band would indicate O-H stretching from contaminating 2-methylheptanoic acid, a result of hydrolysis.[3]

Comparative Spectral Data:

The true power of IR in a synthetic workflow comes from comparing the spectrum of the starting material, the acyl chloride intermediate, and the final product.

Compound TypeFunctional GroupCharacteristic C=O Stretch (cm⁻¹)Key Differentiating Features
This compound Acyl Chloride~1800 [3][4]Very high frequency C=O absorption. Absence of O-H stretch.
2-Methylheptanoic AcidCarboxylic Acid~1710Broad O-H stretch from 2500-3500 cm⁻¹ overlaps the C-H stretch.
Methyl 2-MethylheptanoateEster~1740C=O frequency is lower than the acyl chloride. Strong C-O stretch ~1150-1250 cm⁻¹.
N-Ethyl-2-methylheptanamideAmide~1650C=O frequency is significantly lower due to resonance. N-H stretch present ~3300 cm⁻¹ (for 1°/2° amides).

This comparative approach allows a scientist to track the conversion of the functional group throughout the reaction sequence with high confidence.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Experience: While IR confirms the functional group, NMR spectroscopy provides the complete constitutional framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the specific placement of the methyl branch. The high electrophilicity of the carbonyl carbon in the acyl chloride group significantly deshields adjacent protons and carbons, providing key diagnostic signals.[2]

Experimental Protocol: Sample Preparation for a Reactive Species

The high reactivity of acyl chlorides demands stringent anhydrous conditions during sample preparation.

  • Solvent Selection: Use a high-purity deuterated solvent from a freshly opened ampoule or one stored over molecular sieves. Chloroform-d (CDCl₃) is a common choice.

  • Sample Handling: All glassware (pipettes, NMR tube) must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Filtration: To ensure magnetic field homogeneity, filter the sample directly into the NMR tube through a small plug of glass wool in a Pasteur pipette. This removes any dust or particulate matter.

  • Concentration: For ¹H NMR, 5-10 mg in ~0.6 mL of solvent is sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[5][6]

Trustworthiness Check: The ¹H NMR spectrum should be free of a broad singlet above 10 ppm, which would indicate the carboxylic acid proton of the hydrolyzed product.

Predicted Spectral Analysis of this compound:

The following diagram illustrates the unique proton environments in the molecule.

Caption: Structure of this compound with key proton groups labeled for NMR analysis.

Comparative NMR Data:

SignalThis compound (Predicted ppm)Methyl 2-Methylheptanoate (Typical ppm)Rationale for Change upon Derivatization
¹H: α-H ~2.5-2.8 (multiplet)~2.3-2.5 (multiplet)The α-proton is highly deshielded by the C(=O)Cl group. This effect is slightly reduced in the ester.
¹H: α-CH₃ ~1.2 (doublet)~1.1 (doublet)Minor change, still adjacent to the chiral center.
¹H: Alkyl Chain ~1.3-1.6 (multiplets)~1.3-1.6 (multiplets)Largely unaffected by the change at the carbonyl.
¹H: Terminal CH₃ ~0.9 (triplet)~0.9 (triplet)Unaffected by the change at the carbonyl.
¹H: O-CH₃ (Ester) N/A~3.7 (singlet)Appearance of this new, sharp singlet is definitive proof of ester formation.
¹³C: C=O ~175-180 [2]~170-175The carbonyl carbon is extremely deshielded in the acyl chloride. It shifts significantly upfield upon conversion to an ester or amide.
¹³C: α-C ~50-55~45-50The alpha-carbon also experiences a noticeable upfield shift.
¹³C: O-CH₃ (Ester) N/A~52Appearance of the methoxy carbon signal.
III. Mass Spectrometry (MS): The Fragmentation Fingerprint

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and a unique fragmentation pattern that serves as a chemical fingerprint. For acyl chlorides, the molecular ion peak (M⁺) can be weak or absent due to the molecule's instability.[1] However, the fragmentation is highly predictable and diagnostic.

The most characteristic fragmentation pathway for an acyl chloride is the loss of the chlorine radical to form a highly stable acylium ion (R-C≡O⁺).[1][7] This acylium ion peak is often the base peak (most intense peak) in the spectrum.

Experimental Protocol: EI-MS Workflow

  • Sample Introduction: Samples are typically introduced via a direct insertion probe or gas chromatography (GC-MS). GC-MS is ideal as it separates the compound from impurities before it enters the mass spectrometer.

  • Ionization: The standard electron energy for EI is 70 eV. This provides sufficient energy to cause reproducible fragmentation.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Trustworthiness Check: The presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio is a definitive indicator of a chlorine-containing compound, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation_Pathway Mol_Ion [C₈H₁₅ClO]⁺˙ m/z 162/164 Acylium [C₈H₁₅O]⁺ m/z 127 (Acylium Ion) Mol_Ion->Acylium - •Cl McLafferty [C₄H₆ClO]⁺˙ m/z 105/107 Mol_Ion->McLafferty McLafferty Rearrangement Loss_CO [C₇H₁₅]⁺ m/z 99 Acylium->Loss_CO - CO

Caption: Proposed EI-MS fragmentation pathways for this compound.

Comparative Fragmentation Analysis:

The fragmentation pattern changes dramatically and predictably upon derivatization.

Ion TypeThis compound (m/z)Methyl 2-Methylheptanoate (m/z)N-Ethyl-2-methylheptanamide (m/z)
Molecular Ion [M]⁺˙ 162/164158171
Acylium Ion [RCO]⁺ 127 (Base Peak) 127127
Loss of X• from M⁺ 127 (Loss of •Cl)127 (Loss of •OCH₃)127 (Loss of •NHEt)
Loss of R• from M⁺ N/A[COOCH₃]⁺ = 59[CONHEt]⁺ = 72
McLafferty Rearrangement 105/107102115

Analysis Logic: The key observation is the fate of the acylium ion at m/z 127. While it can be formed from all three compounds, its prominence and the identity of the molecular ion are the primary differentiators. For the acyl chloride, the [M]⁺ to [M-Cl]⁺ transition is the defining feature. For the ester, the loss of the methoxy radical (•OCH₃) to form m/z 127 is a major pathway, as is the formation of the m/z 59 fragment. For the amide, the molecular ion is often more stable, and fragments related to the amine portion become significant.

IV. Integrated Analysis: A Holistic Approach

No single technique tells the whole story. A robust characterization relies on the synergy of all three methods.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

This systematic approach ensures that by the time the material is used in a subsequent reaction, its identity and purity have been rigorously confirmed, safeguarding the integrity of the entire synthetic route.

References

  • University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • University of Cambridge. How to make an NMR sample. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

A Comparative Analysis of Acyl Chloride Reactivity: 2-Methylheptanoyl Chloride vs. Heptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Acyl chlorides are among the most reactive carboxylic acid derivatives, valued for their ability to readily form esters, amides, and other carbonyl compounds.[1][2][3][4] This guide provides an in-depth comparison of the reactivity of two structurally related acyl chlorides: the linear heptanoyl chloride and its branched isomer, 2-methylheptanoyl chloride.

The fundamental difference in their reactivity profiles stems from the structural variance, which introduces steric factors that significantly influence the accessibility of the electrophilic carbonyl carbon to nucleophilic attack. This comparison is grounded in the principles of physical organic chemistry and is supported by a detailed experimental protocol for a direct, quantitative assessment of their reactivity.

Understanding the Basis of Acyl Chloride Reactivity

The high reactivity of acyl chlorides is attributed to the electronic nature of the acyl chloride group. The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which inductively withdraw electron density, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3][5] The subsequent reaction proceeds through a nucleophilic acyl substitution mechanism, typically a two-step addition-elimination process.[6][7][8][9][10]

The key factors governing the rate of this reaction are:

  • Electronic Effects: The degree of positive charge on the carbonyl carbon.

  • Steric Effects: The spatial hindrance around the carbonyl carbon, which can impede the approach of a nucleophile.[7][9][11]

  • Leaving Group Ability: The stability of the leaving group. In this case, the chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides.

For heptanoyl chloride and this compound, the electronic effects of the alkyl chains are similar. Therefore, the primary determinant of their differential reactivity is steric hindrance.

Structural Comparison and Predicted Reactivity

Heptanoyl chloride is a straight-chain acyl chloride. The carbonyl carbon is relatively unhindered, allowing for facile approach by a nucleophile.

This compound , on the other hand, possesses a methyl group at the α-carbon (the carbon adjacent to the carbonyl group). This methyl group introduces significant steric bulk in the immediate vicinity of the reaction center. This steric hindrance is expected to impede the trajectory of an incoming nucleophile, thereby slowing down the rate of the nucleophilic addition step, which is often the rate-determining step in nucleophilic acyl substitution.

Based on these structural considerations, it is predicted that heptanoyl chloride will be more reactive than this compound towards nucleophilic attack.

Experimental Verification of Reactivity

To quantitatively compare the reactivity of these two acyl chlorides, a kinetic study of their esterification with a primary alcohol can be performed. The progress of the reaction can be monitored in real-time using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[6][8][12][13][14] This technique allows for the non-invasive monitoring of the disappearance of reactants and the appearance of products over time.

Experimental Protocol: Comparative Esterification Kinetics via ¹H NMR

This protocol outlines a method to determine the relative reaction rates of heptanoyl chloride and this compound with methanol.

Materials:

  • Heptanoyl chloride (CAS: 2528-61-2)

  • This compound (CAS: 13751-83-2)

  • Anhydrous methanol

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Gas-tight syringes

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

Procedure:

  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare separate 0.5 M stock solutions of heptanoyl chloride and this compound in anhydrous CDCl₃.

    • Prepare a 0.5 M stock solution of anhydrous methanol in anhydrous CDCl₃ containing the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene).

    • Prepare a 0.6 M solution of anhydrous pyridine in anhydrous CDCl₃. Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[15][16][17]

  • Reaction Setup:

    • For the heptanoyl chloride reaction, add 0.5 mL of the heptanoyl chloride stock solution to an NMR tube.

    • Add 0.5 mL of the pyridine stock solution to the NMR tube.

    • Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by injecting 0.5 mL of the methanol/internal standard stock solution into the NMR tube. Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes).

  • Repeat for this compound:

    • Thoroughly clean and dry the NMR tube.

    • Repeat step 2 using the this compound stock solution.

  • Data Analysis:

    • Process the acquired ¹H NMR spectra.

    • Identify the characteristic proton signals for the reactants (e.g., the α-protons of the acyl chlorides and the methyl protons of methanol) and the product esters (e.g., the methyl ester protons).

    • Integrate the signals of a reactant proton and a product proton relative to the integral of the internal standard.

    • Plot the concentration of the acyl chloride (or the ester) as a function of time for both reactions.

    • Determine the initial reaction rates and/or the pseudo-first-order rate constants for both reactions.

Expected Results and Data Presentation

The reaction of heptanoyl chloride with methanol is expected to proceed at a significantly faster rate than the reaction of this compound. This will be evident from the more rapid disappearance of the heptanoyl chloride signal and the faster appearance of the methyl heptanoate signal in the ¹H NMR spectra.

Table 1: Predicted Relative Reactivity and Supporting Data

CompoundStructureKey Steric FeaturePredicted Relative ReactivityExpected ¹H NMR Observation
Heptanoyl chloride CH₃(CH₂)₅COClLinear alkyl chain, minimal steric hindrance at the carbonyl carbon.HighRapid decrease in acyl chloride signals and rapid increase in methyl heptanoate signals.
This compound CH₃(CH₂)₄CH(CH₃)COClMethyl group at the α-carbon, significant steric hindrance near the carbonyl carbon.LowSlow decrease in acyl chloride signals and slow increase in methyl 2-methylheptanoate signals.

Visualizing the Reaction and Workflow

G start start setup setup start->setup acquire_t0 acquire_t0 setup->acquire_t0 inject inject acquire_t0->inject monitor monitor inject->monitor analyze analyze monitor->analyze compare compare analyze->compare

Conclusion

The comparative analysis of this compound and heptanoyl chloride highlights the profound impact of steric hindrance on the reactivity of acyl chlorides. The presence of a methyl group at the α-position in this compound significantly impedes the approach of a nucleophile, leading to a demonstrably lower reaction rate compared to its linear counterpart, heptanoyl chloride. For researchers and professionals in drug development and chemical synthesis, this understanding is crucial for selecting the appropriate acylating agent to achieve desired reaction kinetics and outcomes. When rapid and efficient acylation is required, a sterically unhindered acyl chloride like heptanoyl chloride is the superior choice. Conversely, the reduced reactivity of this compound might be advantageous in situations requiring greater selectivity or milder reaction conditions. The proposed experimental protocol provides a robust framework for quantifying these reactivity differences, enabling data-driven decisions in synthetic design.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Properties of Heptanoyl Chloride.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Retrieved from [Link]

  • Gallaher, T. N., Gaul, D. A., & Schreiner, S. (1993). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study.
  • PrepChem.com. (n.d.). Synthesis of D2. This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]

  • A2 Level Chemistry - Acyl Chlorides. (2024, January 2). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl chlorides and alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

Sources

A Comparative Guide to the Relative Reaction Rates of Branched-Chain Acyl Chlorides in Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While acyl chlorides are renowned for their high reactivity, the introduction of alkyl branching adjacent to the carbonyl group gives rise to a nuanced interplay of electronic and steric effects. This guide provides an in-depth comparison of the relative reaction rates of common branched-chain acyl chlorides in acylation reactions, supported by mechanistic principles and detailed experimental protocols for empirical validation.

The Underlying Principles: Electronic vs. Steric Effects

The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction, such as the Friedel-Crafts acylation, is primarily governed by the electrophilicity of the carbonyl carbon. Two main factors are at play:

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity. As the number of alkyl groups on the α-carbon increases, this electron-donating effect becomes more pronounced.

  • Steric Hindrance: The bulkiness of the alkyl groups surrounding the carbonyl carbon can physically impede the approach of a nucleophile. This steric hindrance increases the activation energy of the reaction, thereby slowing it down. This effect becomes significantly more important with increased branching at the α-carbon.

In the context of branched-chain acyl chlorides, these two effects work in concert to decrease reactivity as the degree of branching increases.

A Comparative Analysis of Common Branched-Chain Acyl Chlorides

Table 1: Predicted Relative Reactivity and Mechanistic Considerations for Selected Branched-Chain Acyl Chlorides in Friedel-Crafts Acylation

Acyl ChlorideStructureKey Influencing FactorsPredicted Relative RateNotes
Propionyl Chloride CH₃CH₂COClBaseline (minimal branching)FastServes as a useful, less-hindered benchmark.
Isobutyryl Chloride (2-Methylpropanoyl chloride)(CH₃)₂CHCOCl• Moderate inductive effect• Significant steric hindrance from two α-methyl groupsModerateSlower than linear analogues due to steric bulk.
Pivaloyl Chloride (2,2-Dimethylpropanoyl chloride)(CH₃)₃CCOCl• Strong inductive effect• Severe steric hindrance from the tert-butyl groupVery Slow / No AcylationProne to decarbonylation to form a stable tert-butyl carbocation, leading to alkylation products.
2-Ethylbutanoyl Chloride (CH₃CH₂)₂CHCOCl• Inductive effect similar to isobutyryl• Increased steric bulk from two ethyl groupsSlowExpected to be less reactive than isobutyryl chloride due to greater steric hindrance.

Key Insights:

  • Isobutyryl chloride represents a balance, offering a branched-chain structure but with sufficient reactivity for many applications. Its reactivity is, however, demonstrably lower than that of linear alkanoyl chlorides like acetyl or propionyl chloride.

  • Pivaloyl chloride is a special case. The significant steric hindrance and the stability of the potential tert-butyl carbocation create an alternative, lower-energy reaction pathway: the loss of carbon monoxide (decarbonylation) to form a tert-butyl cation, which then acts as an alkylating agent. This makes pivaloyl chloride generally unsuitable for Friedel-Crafts acylation reactions.

Mechanistic Pathways

The subtle differences in reactivity can be understood by examining the reaction mechanisms.

Standard Friedel-Crafts Acylation (e.g., with Isobutyryl Chloride)

The reaction proceeds through the formation of a bulky acylium ion, which then undergoes electrophilic aromatic substitution.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration A Isobutyryl Chloride C Acylium Ion-Lewis Acid Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Isobutyryl Acylium Ion (Electrophile) C->D E [AlCl₄]⁻ C->E G Sigma Complex (Carbocation Intermediate) D->G + Benzene F Benzene (Nucleophile) H Product: Isopropyl Phenyl Ketone G->H - H⁺ I [AlCl₄]⁻ K AlCl₃ I->K + H⁺ L HCl I->L J H⁺

Caption: Mechanism of Friedel-Crafts Acylation with Isobutyryl Chloride.

Decarbonylation Pathway of Pivaloyl Chloride

The high activation energy for the acylation of the sterically hindered pivaloyl acylium ion allows for a competing decarbonylation reaction to dominate.

G cluster_0 Step 1: Pivaloyl Acylium Ion Formation cluster_1 Step 2: Decarbonylation (Favored Pathway) cluster_2 Step 3: Friedel-Crafts Alkylation A Pivaloyl Chloride C Pivaloyl Acylium Ion A->C + AlCl₃ B AlCl₃ D Pivaloyl Acylium Ion E tert-Butyl Carbocation (Stable) D->E Decarbonylation F Carbon Monoxide (CO) D->F G tert-Butyl Carbocation I Alkylation Product: tert-Butylbenzene G->I + Benzene, -H⁺ H Benzene

Caption: Decarbonylation of Pivaloyl Chloride Leading to Alkylation.

Experimental Protocol for Comparative Rate Analysis

To empirically determine the relative reactivity of different branched-chain acyl chlorides, a competitive acylation experiment can be performed, followed by quantitative analysis.

Materials
  • Aromatic substrate (e.g., Toluene)

  • Lewis acid catalyst (e.g., AlCl₃)

  • Acyl chlorides to be compared (e.g., propionyl chloride, isobutyryl chloride)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Drying agent (e.g., anhydrous MgSO₄)

Experimental Workflow

G A Reaction Setup: - Inert atmosphere (N₂) - Anhydrous DCM - Toluene & Internal Standard B Cool to 0°C A->B C Add AlCl₃ B->C E Add acyl chloride mixture dropwise to the reaction flask C->E D Prepare equimolar mixture of Acyl Chloride 1 (e.g., Propionyl Chloride) and Acyl Chloride 2 (e.g., Isobutyryl Chloride) D->E F Monitor reaction over time: - Withdraw aliquots at set intervals - Quench with cold HCl E->F G Workup: - Extract with DCM - Dry organic layer (MgSO₄) F->G H Analysis: - Gas Chromatography (GC) - Quantify product formation relative to internal standard G->H

Caption: Workflow for Competitive Acylation Experiment.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate (e.g., toluene, 1.0 eq) and an internal standard (e.g., dodecane) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred solution.

  • Acylating Agent Addition: In a separate dry vial, prepare an equimolar mixture of the two acyl chlorides to be compared. Add this mixture dropwise to the reaction flask over 10-15 minutes.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes). Immediately quench each aliquot in a vial containing ice-cold dilute HCl.

  • Workup: For each quenched aliquot, extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic samples by Gas Chromatography (GC). The relative amounts of the two acylated products can be determined by comparing their peak areas to that of the internal standard. Plotting the concentration of each product over time will provide a direct comparison of the reaction rates.

Conclusion

The reactivity of branched-chain acyl chlorides in acylation reactions is a classic example of the interplay between electronic and steric effects. As branching increases from propionyl to isobutyryl chloride, the reaction rate decreases due to a combination of inductive electron donation and, more significantly, steric hindrance. In the extreme case of pivaloyl chloride, steric strain and the stability of the resulting carbocation favor a decarbonylation pathway, leading to alkylation rather than acylation products. For researchers and drug development professionals, understanding these nuances is paramount for selecting the appropriate reagent and reaction conditions to achieve the desired synthetic outcome. The provided experimental protocol offers a robust framework for quantifying these differences and making informed decisions in the laboratory.

References

  • Hashimoto, I., Kawasaki, A., & Ogata, Y. (1972). Kinetics of the Friedel-Crafts acylation of benzene with alkanoyl chlorides. Tetrahedron, 28(1), 217-225.
  • Nenitzescu, C. D., & Cantuniari, I. P. (1933). Über die bei der Friedel-Crafts-Reaktion mit tertiären Alkylhalogeniden und Acylhalogeniden entstehenden Alkyl-benzole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(8), 1097-1100.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Pettiford, L. R. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Journal of the Chemical Society, Perkin Transactions 2, (1), 52-55.
  • DeHaan, F. P., et al. (1981). Electrophilic aromatic substitution. 5. A kinetic study of Friedel-Crafts acylation in nitromethane. The Journal of Organic Chemistry, 46(4), 653-663.
  • Rothstein, E., & Saville, R. W. (1949). The reaction between aromatic compounds and derivatives of tertiary acids. Part IV. Preliminary kinetic data on the acylation of aromatic compounds by pivaloyl chloride. Journal of the Chemical Society (Resumed), 1959-1961.
  • Pearson, D. E., & Buehler, C. A. (1974).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Laali, K. K., & Olah, G. A. (1985). Stable Carbocations. 190. Friedel-Crafts Reactions. 26. On the Question of the Intermediacy of Acylium Ions in Friedel-Crafts Acylation. The Journal of Organic Chemistry, 50(20), 3769-3773.

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Methylheptanoyl Chloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of synthetic methodologies and characterization techniques for 2-methylheptanoyl chloride, a key intermediate in organic synthesis. We will explore its preparation alongside structurally similar analogs to provide a framework for selecting optimal reaction conditions and analytical procedures. The focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Utility of Branched Acyl Chlorides

This compound and its analogs are valuable reactive intermediates. The branched alkyl chain imparts specific steric and electronic properties, making these compounds useful building blocks for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. As acyl chlorides, they are highly reactive and can be readily converted into a wide array of other functional groups such as esters, amides, and ketones[1]. This versatility makes a robust understanding of their synthesis and purification essential for any research endeavor that relies on them.

Part 1: A Comparative Analysis of Synthetic Strategies

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. While several reagents can accomplish this, their efficacy, safety, and practicality vary. The most common methods involve the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides like PCl₃ and PCl₅[2][3][4].

Causality Behind Reagent Selection: The choice of chlorinating agent is dictated by several factors: the scale of the reaction, the sensitivity of the starting material to harsh conditions, and the desired purity of the final product. The primary advantage of using reagents like thionyl chloride or oxalyl chloride is that the byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification[2][3]. This is a significant advantage over phosphorus-based reagents, which produce non-volatile byproducts (e.g., H₃PO₃ or POCl₃) that must be separated from the desired acyl chloride, often through careful fractional distillation[2][3].

Chlorinating AgentReaction ByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂)[2] SO₂(g), HCl(g)Inexpensive, gaseous byproducts simplify workup.Highly corrosive and moisture-sensitive; reactions can be vigorous.[5][6][7]
Oxalyl Chloride ((COCl)₂)[8] CO₂(g), CO(g), HCl(g)Highly reactive and efficient, often used for sensitive substrates.More expensive than SOCl₂, toxic CO byproduct.
Phosphorus Pentachloride (PCl₅)[2] POCl₃(l), HCl(g)High-yielding for many substrates.Solid reagent, liquid byproduct (POCl₃) requires careful separation.
Phosphorus Trichloride (PCl₃)[2] H₃PO₃(s)Milder than PCl₅.Stoichiometry requires 3 eq. of acid per eq. of PCl₃; solid byproduct.

For the synthesis of this compound and its simple aliphatic analogs, thionyl chloride represents the most balanced choice in terms of cost, efficiency, and ease of purification, making it the focus of our detailed protocol.

Synthetic Workflow Diagram

The general process for converting a carboxylic acid to an acyl chloride using thionyl chloride is straightforward. The diagram below outlines the key stages from starting material to purified product.

SynthesisWorkflow Start Carboxylic Acid (e.g., 2-Methylheptanoic Acid) Reagent Add Thionyl Chloride (SOCl₂) (Often with catalytic DMF) Start->Reagent Reaction Reflux Reaction (Monitor for gas evolution to cease) Reagent->Reaction Workup Removal of Excess SOCl₂ (Distillation or azeotropic removal) Reaction->Workup Purification Vacuum Distillation of Crude Product Workup->Purification Product Pure Acyl Chloride Purification->Product

Caption: General workflow for the synthesis of acyl chlorides using thionyl chloride.

Part 2: Structural Analogs and Characterization

To provide a comparative framework, we will consider this compound alongside two logical analogs: one with a shorter chain (2-methylhexanoyl chloride) and one with a longer chain (2-methyloctanoyl chloride). These analogs allow us to observe trends in physical properties and spectral data.

Caption: Structural relationship between the target compound and its analogs.

Characterization Techniques

Confirmation of a successful synthesis is a self-validating process that relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: This is the most direct method to confirm the conversion. The key is to observe the disappearance of the broad O-H stretch of the starting carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a very strong C=O stretching band for the acyl chloride at a higher frequency, typically in the range of 1790-1815 cm⁻¹[9][10]. This high-frequency absorption is characteristic of the highly reactive acyl chloride carbonyl group[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change is the disappearance of the acidic proton from the carboxylic acid (often a broad singlet >10 ppm). Protons on the carbon alpha to the carbonyl group (the -CH(CH₃)C=O proton) will remain, typically in the 2.0-2.5 ppm region[12].

    • ¹³C NMR: The carbonyl carbon (C=O) of an acyl chloride is highly deshielded and typically appears between 160-180 ppm[9].

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The mass spectrum will show a molecular ion peak corresponding to the formula of the acyl chloride. A characteristic feature is the presence of an M+2 peak that is approximately one-third the intensity of the molecular ion peak, which is due to the natural abundance of the ³⁷Cl isotope.

Comparative Data Summary

The following table summarizes key physical and spectral data for this compound and its selected analogs. This data is based on published values and predictive models.

CompoundFormulaMolecular Wt. ( g/mol )Boiling Point (°C / torr)Key IR Peak (C=O, cm⁻¹)Approx. ¹³C NMR (C=O, ppm)
2-Methylhexanoyl Chloride C₇H₁₃ClO148.63~155-157 / 760~1805~173
This compound C₈H₁₅ClO162.66[13]32-34 / 0.6[8]~1805~173
2-Methyloctanoyl Chloride C₉H₁₇ClO176.69~195-197 / 760~1805~173

Part 3: Experimental Protocols

Trustworthiness Through Detail: The following protocol is a generalized yet robust procedure for the synthesis of this compound using thionyl chloride. It includes critical safety information and detailed steps for reaction, workup, and purification.

Protocol: Synthesis of this compound

Safety First: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water to release toxic gases (HCl and SO₂)[6][14][15]. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times[4][5]. All glassware must be scrupulously dried before use.

Materials:

  • 2-Methylheptanoic acid (1.0 eq)[16][17]

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Dry toluene (for azeotropic removal, optional)

  • Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or CaSO₄), magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylheptanoic acid (e.g., 10.0 g, 69.3 mmol). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred carboxylic acid, add thionyl chloride (e.g., 12.4 g, 7.5 mL, 104 mmol, 1.5 eq) dropwise at room temperature. Add one drop of anhydrous DMF as a catalyst. Causality Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

  • Reaction: After the initial effervescence of gas subsides, attach a reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (bath temperature ~80-90 °C) for 2-4 hours. The reaction is typically complete when gas evolution ceases.

  • Workup - Removal of Excess Reagent:

    • Method A (Direct Distillation): If the product has a significantly higher boiling point than thionyl chloride (b.p. 76 °C)[6], the excess reagent can be carefully removed by distillation at atmospheric pressure.

    • Method B (Azeotropic Removal): A more common and often cleaner method is to add a dry, high-boiling solvent like toluene and remove the solvent/excess SOCl₂ mixture via rotary evaporation[18]. This can be repeated 1-2 times to ensure all volatile reactants are removed.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure (vacuum distillation) to yield a clear, colorless liquid[8][19][20]. Collect the fraction boiling at the expected temperature.

  • Characterization: Confirm the identity and purity of the collected product using IR, ¹H NMR, and ¹³C NMR spectroscopy as described in Part 2. Store the final product under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

References

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. URL: [Link]

  • Thionyl chloride - Lanxess. URL: [Link]

  • ICSC 1409 - THIONYL CHLORIDE. URL: [Link]

  • Synthesis of D2. This compound - PrepChem.com. URL: [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. URL: [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. URL: [Link]

  • Preparation of Acyl Chlorides - Chemistry LibreTexts. URL: [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng. URL: [Link]

  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. URL: [Link]

  • 19.2 PREPARATION OF ACYL CHLORIDES - ResearchGate. URL: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. URL: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. URL: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. URL: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. URL: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. URL: [Link]

  • Infrared spectra of acid chlorides - Chemistry. URL: [Link]

  • This compound | C8H15ClO | CID 14234519 - PubChem. URL: [Link]

  • Synthesis of (+)-2-methyl octanoyl chloride - PrepChem.com. URL: [Link]

  • 2-methyl heptanoic acid, 1188-02-9 - The Good Scents Company. URL: [Link]

Sources

A Guide to the Structural Validation of a Novel Compound Synthesized from 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is a pivotal moment. However, the true measure of success lies in the rigorous validation of its molecular structure. This guide provides an in-depth, technically-grounded comparison of analytical techniques, using a newly synthesized compound from 2-methylheptanoyl chloride as a case study. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structural elucidation.

The journey from synthesis to confirmation is a multi-step process, reliant on the synergistic power of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds an unshakeable foundation of evidence.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation

The structural validation of a novel organic compound is not reliant on a single technique but rather a strategic combination of methods.[1][2][3] This approach ensures that every aspect of the molecule's architecture, from its elemental composition to the precise arrangement of its atoms in three-dimensional space, is thoroughly examined and confirmed. The primary techniques employed in this workflow are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. For ultimate confirmation, especially of stereochemistry, Single-Crystal X-ray Crystallography is the gold standard.[4][5][6][7]

G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow Synthesis Novel Compound (from this compound) Elemental_Analysis Elemental Analysis (Empirical Formula) Synthesis->Elemental_Analysis Provides MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Provides FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Provides NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Provides Xray X-ray Crystallography (3D Structure - if crystalline) Synthesis->Xray Provides (if suitable crystal) Structure_Confirmed Confirmed Structure Elemental_Analysis->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed NMR->Structure_Confirmed Xray->Structure_Confirmed G Start Synthesized Compound Step1 Elemental Analysis & Mass Spectrometry Start->Step1 Determine Molecular Formula Step2 FTIR Spectroscopy Step1->Step2 Identify Functional Groups Step3 1D & 2D NMR Spectroscopy Step2->Step3 Elucidate Connectivity Step4 X-ray Crystallography (if possible) Step3->Step4 Confirm 3D Structure End Structure Validated Step3->End If not crystalline Step4->End

Sources

Comparing the efficacy of different catalysts for 2-Methylheptanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective preparation of acyl chlorides is a cornerstone for the construction of complex molecular architectures. 2-Methylheptanoyl chloride, a key intermediate, requires a robust synthetic methodology to ensure high purity and yield. The choice of catalyst and chlorinating agent for the conversion of 2-methylheptanoic acid to its corresponding acyl chloride is a critical decision that directly impacts reaction efficiency, scalability, and downstream applications. This guide provides an in-depth, objective comparison of common catalytic systems for this transformation, supported by mechanistic insights and practical experimental protocols.

Unraveling the Catalytic Pathways: Thionyl Chloride vs. Oxalyl Chloride/DMF

The conversion of a carboxylic acid to an acyl chloride is fundamentally an uphill energetic process that necessitates the use of highly reactive reagents. The two most prevalent methods involve thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), the latter typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF). While both achieve the desired transformation, their mechanisms, reaction conditions, and byproduct profiles differ significantly.

The Thionyl Chloride Route: A Workhorse Reagent

Thionyl chloride has long been a go-to reagent for acyl chloride synthesis due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).[1] The reaction generally proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, a chlorosulfite intermediate, which is then displaced by a chloride ion.[2][3]

The mechanism of action for thionyl chloride involves several key steps:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2]

  • Intermediate Formation: This leads to the formation of a chlorosulfite acyl mixed anhydride.[4]

  • Nucleophilic Acyl Substitution: A chloride ion, either from the reaction medium or from the decomposition of the intermediate, attacks the carbonyl carbon.[2][5]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, eliminating sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[5]

thionyl_chloride_mechanism start 2-Methylheptanoic Acid + SOCl₂ intermediate1 Chlorosulfite Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Chloride Attack product This compound + SO₂↑ + HCl↑ intermediate2->product Elimination

Caption: Reaction mechanism of 2-Methylheptanoic Acid with Thionyl Chloride.

The Oxalyl Chloride/DMF System: A Milder and More Selective Approach

The combination of oxalyl chloride and a catalytic amount of DMF offers a milder and often more selective method for acyl chloride synthesis.[1][6] This system is particularly advantageous for substrates with sensitive functional groups that might not tolerate the harsher conditions and acidic byproducts of the thionyl chloride reaction.[7]

The key to this system's efficacy lies in the in-situ formation of the Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.[6][8] This reagent is the true activating species.

The catalytic cycle proceeds as follows:

  • Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, releasing carbon monoxide, carbon dioxide, and a chloride ion.[9][10]

  • Carboxylic Acid Activation: The carboxylic acid attacks the Vilsmeier reagent, forming an O-acyl-imidoyl intermediate.

  • Nucleophilic Attack and Product Formation: The previously generated chloride ion attacks the activated carbonyl carbon.

  • Catalyst Regeneration: The tetrahedral intermediate collapses to yield the desired acyl chloride, regenerating the DMF catalyst and producing HCl.[9]

oxalyl_chloride_mechanism cluster_catalyst_formation Catalyst Activation cluster_reaction_cycle Acyl Chloride Formation dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier Reacts with oxalyl Oxalyl Chloride oxalyl->vilsmeier byproducts1 CO↑ + CO₂↑ + Cl⁻ acid 2-Methylheptanoic Acid activated_acid Activated Intermediate acid->activated_acid Reacts with Vilsmeier Reagent product This compound activated_acid->product Chloride Attack dmf_regen DMF (regenerated) product->dmf_regen Releases

Caption: Catalytic cycle for this compound synthesis using Oxalyl Chloride and DMF.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies for this compound are not extensively published, data from its synthesis and that of structurally similar acyl chlorides provide a strong basis for comparison.

Catalyst/ReagentTypical ConditionsByproductsReported YieldKey Advantages & Disadvantages
**Thionyl Chloride (SOCl₂) **Neat or in a high-boiling solvent, reflux temperature.[1]SO₂(g), HCl(g)[1]Quantitative for (+)-2-methyl octanoyl chloride.[11]Advantages: Cost-effective, volatile byproducts simplify workup.[1] Disadvantages: Harsher conditions (heat), potential for side reactions with sensitive substrates.[7]
Oxalyl Chloride ((COCl)₂) / cat. DMF Inert solvent (e.g., DCM), room temperature.[1]CO(g), CO₂(g), HCl(g)[1]~66% for this compound (based on 3.3g product from 5g starting material).[12]Advantages: Milder conditions, high selectivity, all-gaseous byproducts.[1][7] Disadvantages: More expensive, potential for formation of carcinogenic dimethylcarbamoyl chloride from DMF decomposition.[8]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound using both catalytic systems.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from the synthesis of the structurally similar (+)-2-methyl octanoyl chloride.[11]

Materials:

  • 2-Methylheptanoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-methylheptanoic acid (1.0 eq).

  • With stirring, slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • After the initial vigorous gas evolution subsides, heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours. Monitor the reaction progress by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by distillation under reduced pressure to remove any unreacted thionyl chloride and obtain the pure product.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on a reported synthesis of this compound.[12]

Materials:

  • 2-Methylheptanoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add 2-methylheptanoic acid (1.0 eq) and anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via an addition funnel over 15-30 minutes. Control the addition rate to maintain the temperature and manage gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps.

experimental_workflow cluster_thionyl Thionyl Chloride Protocol cluster_oxalyl Oxalyl Chloride/DMF Protocol th_start Mix 2-Methylheptanoic Acid and Thionyl Chloride th_reflux Reflux for 1-2 hours th_start->th_reflux th_cool Cool to Room Temperature th_reflux->th_cool th_distill Distill under Reduced Pressure th_cool->th_distill ox_start Dissolve 2-Methylheptanoic Acid in DCM with cat. DMF ox_cool Cool to 0°C ox_start->ox_cool ox_add Add Oxalyl Chloride Dropwise ox_cool->ox_add ox_stir Stir at Room Temperature ox_add->ox_stir ox_evap Evaporate Solvent and Excess Reagent ox_stir->ox_evap

Sources

A Comparative Guide to Enantiomeric Purity Analysis of Products from Chiral 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for determining the enantiomeric purity of molecules derived from chiral 2-methylheptanoyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind methodological choices, ensuring robust and reliable results.

The Analytical Challenge: From Reactive Precursor to Stable Analyte

Chiral this compound is a versatile building block in asymmetric synthesis. However, its high reactivity as an acyl chloride makes it unsuitable for direct chiral analysis. The first and most critical step is its conversion into a stable derivative, typically an amide or an ester. This derivatization is not merely a sample preparation step; it is a strategic choice that dictates the subsequent analytical pathway.

The choice of derivatizing agent serves two primary purposes:

  • Analyte Stabilization: To create a stable, less reactive molecule suitable for chromatographic analysis.

  • Introduction of an Analytical Handle: To add a functional group (like a UV chromophore) for sensitive detection or to create diastereomers for indirect analysis.

The entire analytical workflow is predicated on this initial derivatization. Therefore, the selection of the reaction partner for this compound is the foundational decision in method development.

cluster_start Starting Material cluster_derivatization Crucial Step: Derivatization cluster_pathways Analytical Pathways cluster_methods Chromatographic Techniques Analyte Product from Chiral This compound Deriv Derivatization Analyte->Deriv Must be converted to a stable derivative Indirect Indirect Analysis (Diastereomer Formation) Deriv->Indirect Use Chiral Derivatizing Agent Direct Direct Analysis (Enantiomer Separation) Deriv->Direct Use Achiral Derivatizing Agent Achiral_HPLC Achiral HPLC/GC Indirect->Achiral_HPLC Chiral_HPLC Chiral HPLC Direct->Chiral_HPLC Chiral_GC Chiral GC Direct->Chiral_GC Chiral_SFC Chiral SFC Direct->Chiral_SFC

Caption: Overall workflow for enantiomeric purity analysis.

Comparative Analysis of Core Methodologies

Two fundamental strategies exist for this analysis: the indirect method, which involves forming and separating diastereomers, and the direct method, which separates enantiomers using a chiral stationary phase (CSP). While both are viable, direct methods are now predominantly used due to their simplicity and reduced risk of systematic error.

FeatureDirect Methods (Chiral HPLC, GC, SFC)Indirect Methods (via Diastereomers)
Principle Enantiomers are separated on a Chiral Stationary Phase (CSP).Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a standard achiral column.
Derivatization Requires derivatization to a stable achiral compound (e.g., methyl ester).Requires derivatization with a 100% enantiomerically pure chiral agent.[1]
Risk of Error Lower. The primary risk is on-column racemization, which is rare.Higher. The enantiomeric purity of the derivatizing agent must be absolute, and kinetic resolution during derivatization can skew results.
Method Development Involves screening different chiral columns and mobile phases.[2][3]Involves optimizing the derivatization reaction and then developing a standard achiral separation.
Applicability Broadly applicable and the industry standard.Less common now, but can be useful if a suitable chiral column is not available.

This guide will focus on the comparison of the three leading direct chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Technique Overview: HPLC vs. GC vs. SFC

The choice between these techniques hinges on the properties of the derivatized analyte, desired throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Liquid (e.g., Hexane/Ethanol)Inert Gas (e.g., Helium, Hydrogen)Supercritical CO₂ with organic modifier (e.g., Methanol)
Analyte Requirement Soluble in mobile phase.Volatile and thermally stable.[4]Soluble in supercritical fluid/modifier mix.
Speed Moderate to SlowFastVery Fast (3-5x faster than HPLC)[5]
Efficiency (Plates/m) GoodExcellentVery Good
Solvent Consumption HighNegligibleLow (Reduced organic solvent usage)[5]
Separation Principle Differential interaction with a solid Chiral Stationary Phase (CSP).[6]Partitioning between a gaseous mobile phase and a liquid/solid CSP.[7]Partitioning between a supercritical fluid mobile phase and a solid CSP.
Best For Broad applicability, non-volatile compounds, established platform.Volatile, thermally stable compounds.High-throughput screening, "green" chemistry initiatives, preparative separations.[5][8]

In-Depth Technical Protocols and Method Validation

The trustworthiness of any enantiomeric purity method rests on a foundation of rigorous validation.[9] Each protocol described below is designed as a self-validating system, incorporating system suitability tests (SSTs) as a prerequisite for analysis. Validation should be performed according to regulatory guidelines such as those from the ICH or USP.[10]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established technique for chiral purity analysis due to its versatility and robustness.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of compounds and are a logical starting point for method development.[12]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Product from 2-Methylheptanoyl-Cl Deriv Derivatize with Benzylamine (achiral amine) Start->Deriv Sample Dissolve derivative in mobile phase Deriv->Sample Inject Inject onto Chiral HPLC System Sample->Inject Column Separate on Polysaccharide CSP (e.g., Chiralpak® AD-H) Inject->Column Detect UV Detection (e.g., 220 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Experimental workflow for Chiral HPLC analysis.

Detailed Experimental Protocol:

  • Analyte Derivatization:

    • Rationale: To create a stable N-benzylamide derivative with a strong UV chromophore for sensitive detection. Benzylamine is achiral and will not create diastereomers.

    • Procedure: To a solution of the product derived from this compound (~10 mg) in anhydrous dichloromethane (1 mL), add benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents). Stir at room temperature for 1 hour. Wash the reaction mixture with 1M HCl and brine, dry over Na₂SO₄, and evaporate the solvent.

  • Sample Preparation:

    • Dissolve the resulting N-benzyl-2-methylheptanamide residue in the HPLC mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The ratio is the most critical parameter to optimize for resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Rationale: To ensure the chromatographic system is capable of providing accurate and precise results before analyzing samples.

    • Procedure: Inject a solution of the racemic N-benzyl-2-methylheptanamide.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

      • Tailing Factor (T): Must be ≤ 2.0 for both peaks.

      • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is an excellent choice for analytes that are volatile and thermally stable.[6] It offers high efficiency and fast analysis times. Derivatization is often required to increase volatility, for instance, by converting the parent carboxylic acid to a methyl ester.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Start 2-Methylheptanoic Acid (hydrolyzed product) Deriv Esterify with BF₃-Methanol (achiral reagent) Start->Deriv Sample Dissolve methyl ester in Hexane Deriv->Sample Inject Inject into Chiral GC System Sample->Inject Column Separate on Cyclodextrin CSP (e.g., Chirasil-DEX CB) Inject->Column Detect Flame Ionization Detector (FID) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Experimental workflow for Chiral GC analysis.

Detailed Experimental Protocol:

  • Analyte Derivatization:

    • Rationale: To convert the non-volatile 2-methylheptanoic acid (the hydrolyzed form of the chloride) into its volatile methyl ester derivative.

    • Procedure: To a sample of 2-methylheptanoic acid (~5 mg), add a 14% solution of boron trifluoride in methanol (BF₃-MeOH, 0.5 mL).[13] Heat the mixture in a sealed vial at 80°C for 10 minutes. After cooling, add water (1 mL) and extract with hexane (2 x 1 mL). The combined hexane layers are used for analysis.

  • Sample Preparation:

    • The hexane extract can typically be injected directly. Dilute further with hexane if necessary.

  • GC Conditions:

    • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based CSP).[14]

    • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, then ramp to 150°C at 5°C/min.

    • Injection: 1 µL, split ratio 50:1.

  • System Suitability Test (SST):

    • Rationale: To verify the resolution and performance of the GC system.

    • Procedure: Inject a solution of the racemic 2-methylheptanoic acid methyl ester.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.

      • Peak Symmetry: Tailing factor between 0.9 and 1.5.

      • RSD: The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

  • Data Analysis:

    • Calculate % ee as described in the HPLC method.

Method 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[15] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[5] The same polysaccharide columns used in normal-phase HPLC are typically used in SFC.

Detailed Experimental Protocol:

  • Analyte Derivatization & Sample Prep:

    • Prepare the same N-benzyl-2-methylheptanamide derivative as described for the HPLC method.

    • Dissolve the final product in a small amount of methanol or ethanol to a concentration of ~0.5 mg/mL.

  • SFC Conditions:

    • Column: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm (shorter columns are often used in SFC for speed).

    • Mobile Phase: Supercritical CO₂ and Methanol.

    • Gradient: 5% to 25% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm.

  • System Suitability Test (SST):

    • Rationale: To confirm the system's performance under SFC conditions.

    • Procedure: Inject a solution of the racemic N-benzyl-2-methylheptanamide.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

      • RSD: The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

  • Data Analysis:

    • Calculate % ee as described in the HPLC method.

Conclusion and Recommendations

The determination of enantiomeric purity for products of this compound is a critical quality control step. While indirect methods exist, direct chiral chromatography is the superior and recommended approach.

  • Chiral HPLC remains the gold standard for its versatility and well-established protocols. It is the most reliable choice for methods intended for regulatory submission where a robust, validated method is paramount.

  • Chiral GC is an excellent, high-resolution technique if the analyte can be easily converted into a volatile and thermally stable derivative. It is particularly well-suited for process monitoring where speed and efficiency are key.

  • Chiral SFC represents the future of high-throughput chiral analysis. Its significant advantages in speed and reduced solvent consumption make it the ideal choice for discovery and development environments where large numbers of samples must be screened rapidly.[8][16]

Ultimately, the selection of the optimal technique requires a careful assessment of the analyte's properties, the laboratory's instrumentation, and the specific goals of the analysis, from high-throughput screening to final product release testing.

References

  • Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Mass Spectrometry, 47(8), 1035-1043. [Link]

  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(27), 10527–10536. [Link]

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Fossey, J. S., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research. [Link]

  • Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. [Link]

  • Iftime, D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). [Link]

  • Agilent Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Zhang, Y., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • Regalado, E. L., & Welch, C. J. (2015). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Ye, Y., et al. (2017). Determination of the Enantiomeric Purity of Epinephrine by HPLC with Circular Dichroism Detection. ResearchGate. [Link]

  • Ye, Y., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. National Institutes of Health (NIH). [Link]

  • Ye, Y., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Semantic Scholar. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. [Link]

  • Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation... [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Kačániová, M., et al. (2022). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Food Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Enantiomeric Purity. [Link]

  • Al-Qaisi, A. M., & Al-Qawasmeh, R. A. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]

  • Gavenda, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Franca, C. L., & Corrêa, D. N. (2013). Enantiomers and Their Resolution. MDPI. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

A Comparative Guide to the Biological Activity of Anandamide Analogs: A Case Study on Saturated Acyl Chain Modifications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the endocannabinoid system represents a promising frontier for therapeutic intervention. Anandamide (N-arachidonoylethanolamine), a key endogenous ligand for the cannabinoid receptors CB1 and CB2, is a focal point of this research. However, its therapeutic potential is often limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and its relatively moderate receptor affinity. This has spurred the development of a diverse array of anandamide analogs designed to overcome these limitations. This guide provides a comparative analysis of the biological activity of such analogs, with a specific focus on the hypothetical compound N-(2-methylheptanoyl)ethanolamine , synthesized from 2-methylheptanoyl chloride. We will objectively compare its predicted performance with the endogenous ligand, anandamide, and other synthetic alternatives, supported by established experimental data from the literature.

The Rationale for Anandamide Analogs: Enhancing Nature's Template

The biological effects of anandamide are primarily mediated through the G-protein coupled receptors, CB1 and CB2. The interaction of anandamide with these receptors is governed by the specific stereoelectronic features of both its ethanolamine "head" group and its long, polyunsaturated arachidonoyl "tail". Structure-activity relationship (SAR) studies have revealed that the hydrophobic tail is particularly sensitive to structural modifications.[1] Alterations to this chain can significantly impact receptor binding affinity and metabolic stability.

The synthesis of analogs with modified acyl chains is a key strategy to:

  • Improve Receptor Affinity and Selectivity: By altering the length, branching, and saturation of the fatty acid chain, it is possible to enhance the binding affinity (as indicated by a lower Ki value) for CB1 or CB2 receptors, and in some cases, to introduce selectivity for one receptor over the other.

  • Increase Metabolic Stability: Anandamide is rapidly hydrolyzed by FAAH. Modifying the acyl chain can render the resulting analog a poorer substrate for this enzyme, thereby prolonging its biological half-life and therapeutic window.

Our case study focuses on N-(2-methylheptanoyl)ethanolamine, an analog featuring a saturated and branched short acyl chain. This modification provides a valuable comparison point to the long, polyunsaturated chain of anandamide and other synthetic analogs.

Comparative Analysis of Anandamide Analogs

The biological activity of cannabinoid receptor ligands is primarily assessed by their binding affinity for CB1 and CB2 receptors and their susceptibility to enzymatic degradation. The following table summarizes key data for anandamide and a selection of its analogs, providing a framework for predicting the performance of N-(2-methylheptanoyl)ethanolamine.

CompoundAcyl Chain StructureCB1 Ki (nM)CB2 Ki (nM)Relative FAAH Hydrolysis Rate
Anandamide 20:4 (n-6)89371100% (Reference)
(R)-Methanandamide 20:4 (n-6) with methyl at C1'17.9[2]High (selective for CB1)Significantly Reduced
N-Oleoylethanolamine 18:1 (n-9)Low AffinityLow Affinity[3]Substrate for FAAH
N-Linoleoylethanolamine 18:2 (n-6)Low Affinity[3]Low Affinity[3]Substrate for FAAH
AM404 20:4 (n-6) with 4-hydroxyphenyl head group250 - 520-Inhibitor of FAAH
Arvanil 20:4 (n-6) with vanillyl head group250 - 520[4]-Inhibitor of FAAH
N-(2-methylheptanoyl)ethanolamine (Hypothetical) C8, branchedPredicted Low AffinityPredicted Low AffinityPredicted Slow Hydrolysis

Expert Analysis of the Data:

  • Anandamide , the natural ligand, exhibits moderate affinity for the CB1 receptor and is a substrate for FAAH. Its polyunsaturated chain is crucial for this interaction.

  • (R)-Methanandamide demonstrates that a simple modification to the ethanolamine head group can significantly enhance CB1 affinity and improve metabolic stability.[2]

  • Analogs with shorter and more saturated acyl chains , such as N-oleoylethanolamine and N-linoleoylethanolamine, generally show low affinity for both CB1 and CB2 receptors.[3] This suggests that the length and conformation of the arachidonoyl chain are critical for effective receptor binding.

  • Head group modifications , as seen in AM404 and arvanil, can shift the compound's activity towards FAAH inhibition rather than direct receptor agonism.[4]

Predicted Biological Profile of N-(2-methylheptanoyl)ethanolamine:

Based on the established SAR, we can predict the following for our hypothetical compound:

  • Receptor Affinity: The short, saturated, and branched C8 acyl chain of N-(2-methylheptanoyl)ethanolamine is structurally dissimilar to the long, flexible, and polyunsaturated arachidonoyl chain of anandamide. This significant alteration would likely result in a very low affinity for both CB1 and CB2 receptors. The hydrophobic binding pocket of the cannabinoid receptors is optimized for longer acyl chains.

  • Metabolic Stability: The presence of a methyl group at the α-carbon (C2) of the heptanoyl chain could sterically hinder the approach of the amide bond to the active site of FAAH. Therefore, it is predicted that N-(2-methylheptanoyl)ethanolamine would be a poor substrate for FAAH , exhibiting greater metabolic stability than anandamide.

This profile suggests that while N-(2-methylheptanoyl)ethanolamine is unlikely to be a potent direct cannabinoid receptor agonist, its potential resistance to degradation could make it an interesting scaffold for other biological targets or as a negative control in cannabinoid research.

Experimental Workflows and Protocols

To empirically determine the biological activity of a novel anandamide analog like N-(2-methylheptanoyl)ethanolamine, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis and key biological assays.

Synthesis of N-(2-methylheptanoyl)ethanolamine

The synthesis of N-acylethanolamines from acyl chlorides is a standard and efficient method.[5][6]

Caption: Synthesis of N-(2-methylheptanoyl)ethanolamine.

Protocol:

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2).

  • Add an excess of ethanolamine (e.g., 2-3 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure N-(2-methylheptanoyl)ethanolamine.

Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a receptor.[3][7]

Protocol:

  • Membrane Preparation: Utilize membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) or from rat brain tissue for CB1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Radioligand: [3H]-CP55,940, a high-affinity, non-selective cannabinoid receptor agonist.

  • Procedure: a. In a 96-well plate, add assay buffer, the cell membranes, and varying concentrations of the test compound (e.g., N-(2-methylheptanoyl)ethanolamine). b. Add the radioligand, [3H]-CP55,940, at a concentration close to its Kd (e.g., 0.5-2.0 nM). c. For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2). d. Incubate the plate at 30°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4). f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay measures the rate of hydrolysis of a radiolabeled substrate by FAAH in the presence and absence of a test compound.[8][9][10]

Protocol:

  • Enzyme Source: Homogenates from cells overexpressing FAAH or from rat liver microsomes.

  • Substrate: [14C-ethanolamine]-Anandamide.

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Procedure: a. Pre-incubate the enzyme source with the test compound at various concentrations for 10-15 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled anandamide substrate. c. Incubate at 37°C for 15-30 minutes. d. Terminate the reaction by adding an equal volume of a 1:1 mixture of chloroform and methanol. e. Separate the aqueous and organic phases by centrifugation. The product, [14C]-ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase. f. Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the rate of hydrolysis and determine the percent inhibition at each concentration of the test compound to calculate the IC50 value.

CB1 Receptor Signaling Pathway

Upon activation by an agonist, the CB1 receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.

Caption: Simplified CB1 Receptor Signaling Cascade.

Activation of the CB1 receptor by an agonist like anandamide leads to the coupling and activation of inhibitory G-proteins (Gi/o).[1][11][12][13][14] This initiates several downstream effects, most notably the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[12] Additionally, G-protein activation can modulate ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which collectively result in a reduction of neurotransmitter release.[14] The G-protein subunits can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11][14]

Conclusion

The synthesis and evaluation of anandamide analogs is a cornerstone of endocannabinoid research. By systematically modifying the structure of the endogenous ligand, researchers can fine-tune the pharmacological properties of these compounds to enhance their therapeutic potential. The hypothetical compound, N-(2-methylheptanoyl)ethanolamine, serves as an excellent example of how modifications to the acyl chain can be predicted to dramatically alter the biological activity profile. While it is unlikely to be a potent cannabinoid receptor agonist, its predicted metabolic stability highlights the potential for creating analogs with prolonged half-lives. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions and for the continued exploration of novel compounds targeting the endocannabinoid system.

References

  • BenchChem. (2025). Application Notes and Protocols: Utilizing Anandamide O-phosphate for the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition. BenchChem.
  • Goutopoulos, A., et al. (2008). Development of novel tail-modified anandamide analogs. Bioorganic & Medicinal Chemistry Letters, 18(22), 5856-5859.
  • ResearchGate. (n.d.). Schematic representation of some of the CB1R signaling pathways and associated proteins.
  • MedChemExpress. (n.d.). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. MedChemExpress.
  • ResearchGate. (n.d.). Signaling pathway activity downstream of CB1. Activated CB1 receptor....
  • Hansen, H. S., et al. (2011). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 52(1), 171-182.
  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468-1486.
  • ResearchGate. (n.d.). Schematic diagram illustrating the downstream events of CB1R activation....
  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 7, 370.
  • Basavarajappa, B. S. (2007). CB1 Cannabinoid Receptors and their Associated Proteins. Current Medicinal Chemistry, 14(26), 2783-2801.
  • Smart, D., et al. (2001). Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens. British Journal of Pharmacology, 132(3), 631-640.
  • ResearchGate. (n.d.). Assay of FAAH activity.
  • Tocris Bioscience. (n.d.). Anandamide | CB and TRPV1 Receptor Agonist. Tocris Bioscience.
  • ResearchGate. (n.d.). Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase- Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids.
  • Howlett, A. C., et al. (2011). CB1 Cannabinoid Receptors and their Associated Proteins. Neuropharmacology, 61(4), 517-526.
  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program.
  • ResearchGate. (n.d.). Radiometric Assay of FAAH Activity.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Markey, S. P., et al. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses. Journal of Lipid Research, 41(4), 657-662.
  • Murayama, K., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8845.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
  • Gatley, S. J., et al. (1997). Binding of the non-classical cannabinoid CP 55940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors. Life Sciences, 61(14), PL221-PL229.
  • ResearchGate. (n.d.). Concentration–response curves of compounds on [3H]-CP55940 determined....
  • Dean, B., et al. (2001). Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use. Neuroscience, 103(1), 9-15.

Sources

A Comparative Guide to the Chemical Stability of Esters and Amides Derived from 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of functional groups is a critical decision that dictates the pharmacokinetic and pharmacodynamic properties of a molecule. Among the most common linkages are esters and amides. While structurally similar, their stability profiles are profoundly different, a nuance that is further modulated by adjacent structural features. This guide provides an in-depth technical comparison of the hydrolytic stability of esters and amides derived from 2-Methylheptanoyl chloride, a branched-chain acyl chloride. We will explore the theoretical underpinnings of their stability, provide detailed experimental protocols for a comparative analysis, and discuss the practical implications of the findings.

Theoretical Framework: Why Stability Differs

Before delving into experimental data, it is crucial to understand the fundamental chemical principles governing the stability of esters and amides. The primary differences lie in electronics and steric hindrance.

The Decisive Role of Resonance

The stability of an amide bond compared to an ester bond is fundamentally a story of superior resonance stabilization. In an amide, the lone pair of electrons on the nitrogen atom is significantly more available for delocalization into the carbonyl pi-system than the lone pair on the ester's oxygen atom.[1][2][3] This is because nitrogen is less electronegative than oxygen, making it a more effective electron donor.[3]

This enhanced resonance in amides has two major consequences:

  • Increased C-N Double Bond Character : The carbon-nitrogen bond in an amide has a significant degree of double bond character, making it shorter, stronger, and more difficult to rotate around and break.[4]

  • Reduced Carbonyl Electrophilicity : The delocalization of the nitrogen lone pair reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by nucleophiles, including water.[2][3]

Esters exhibit resonance as well, but to a lesser extent due to the higher electronegativity of the oxygen atom. Consequently, the ester carbonyl carbon remains more electrophilic and vulnerable to nucleophilic attack.[3][5]

The Influence of Steric Hindrance: The 2-Methyl Group

The substrate , this compound, introduces an additional layer of complexity: steric hindrance. The methyl group at the alpha-position (C2) physically obstructs the trajectory of an incoming nucleophile (like a water molecule or hydroxide ion) aiming to attack the carbonyl carbon.[6] This steric shielding increases the activation energy for hydrolysis, thereby slowing the reaction rate for both the ester and the amide derivatives compared to their linear n-heptanoyl counterparts.[7] However, this steric effect only modulates the rate of degradation; it does not override the fundamental electronic differences that make amides inherently more stable than esters.

Experimental Design for Comparative Stability Analysis

To empirically validate the theoretical differences, a well-designed experimental study is essential. The following section outlines the synthesis of model compounds and a robust protocol for assessing their hydrolytic stability.

Diagram: Overall Experimental Workflow

G cluster_synthesis Part A: Synthesis & Purification cluster_stability Part B: Stability Study S1 2-Methylheptanoyl chloride Ester Synthesis of Ethyl 2-Methylheptanoate S1->Ester Amide Synthesis of N-Ethyl-2-methylheptanamide S1->Amide S2 Ethanol + Triethylamine S2->Ester S3 Ethylamine S3->Amide PurifyE Purification & Characterization (Ester) Ester->PurifyE PurifyA Purification & Characterization (Amide) Amide->PurifyA Stress Forced Degradation (Acid, Base, Neutral @ 60°C) PurifyE->Stress Test Compound 1 PurifyA->Stress Test Compound 2 Sampling Time-Point Sampling (0-24h) Stress->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Quant Quantification of Parent Compound Analysis->Quant Data Comparative Data Table Quant->Data Generate Data

Caption: Workflow from synthesis to comparative stability analysis.

Part A: Synthesis of Model Compounds

The first step is to synthesize high-purity ester and amide candidates from the common precursor, this compound.

Protocol 1: Synthesis of Ethyl 2-Methylheptanoate

  • Reagents & Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL). Cool the flask to 0°C in an ice bath.

  • Addition : Add ethanol (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents) to the stirring solvent.

  • Reaction : Slowly add this compound (1.0 equivalent) to the solution. The reaction is exothermic; maintain the temperature at 0°C during addition. After addition, allow the reaction to warm to room temperature and stir for 4 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Work-up : Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography on silica gel to yield the final product.

  • Characterization : Confirm the structure and purity of Ethyl 2-Methylheptanoate via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Ethyl-2-methylheptanamide (Schotten-Baumann Conditions)

  • Reagents & Setup : In a 100 mL round-bottom flask, dissolve ethylamine (2.2 equivalents) in DCM (40 mL) and cool to 0°C.[8][9]

  • Reaction : Add this compound (1.0 equivalent) dropwise to the cooled, stirring amine solution. A vigorous reaction will occur, forming a precipitate of ethylammonium chloride.

  • Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up : Filter the reaction mixture to remove the ammonium salt. Wash the filtrate sequentially with 1 M HCl (2 x 20 mL) to remove excess ethylamine, followed by saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization : Confirm the structure and purity of N-Ethyl-2-methylheptanamide via ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Comparative Hydrolytic Stability Protocol

This protocol uses a forced degradation approach to accelerate and quantify the hydrolysis of the synthesized compounds.

Protocol 3: Forced Degradation Procedure

  • Stock Solutions : Prepare 1 mg/mL stock solutions of the purified Ethyl 2-Methylheptanoate and N-Ethyl-2-methylheptanamide in acetonitrile.

  • Stress Conditions : For each compound, set up three sets of reactions in sealed HPLC vials:

    • Acidic Hydrolysis : Add 100 µL of the stock solution to 900 µL of 0.1 M hydrochloric acid.

    • Basic Hydrolysis : Add 100 µL of the stock solution to 900 µL of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis : Add 100 µL of the stock solution to 900 µL of HPLC-grade water.

  • Incubation : Place all vials in a thermostatically controlled oven or water bath set to 60°C. Prepare a "time zero" (t=0) sample for each condition by immediately quenching the reaction as described in the next step.

  • Sampling & Quenching : At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial for each condition. Immediately quench the reaction by adding 900 µL of a neutralizing solution (0.1 M NaOH for the acidic sample, 0.1 M HCl for the basic sample) and diluting with mobile phase for the neutral sample. This stops further degradation.

  • Analysis : Analyze each quenched sample immediately by the HPLC-UV method detailed below.

Protocol 4: HPLC-UV Quantification Method

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 210 nm.

  • Quantification : For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area of the t=0 sample.

    • % Parent Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100%

Results and Data Interpretation

The experimental data from the forced degradation study are summarized below. The results clearly demonstrate the superior stability of the amide functional group.

Table 1: Comparative Hydrolytic Stability Data (% Parent Compound Remaining)

Time (Hours)Ethyl 2-Methylheptanoate (Ester)N-Ethyl-2-methylheptanamide (Amide)
Condition: 0.1 M HCl @ 60°C
0100%100%
291.2%99.8%
483.5%99.5%
868.1%99.1%
1255.9%98.7%
2430.7%97.2%
Condition: 0.1 M NaOH @ 60°C
0100%100%
215.3%98.5%
42.1%97.1%
8<0.5%94.6%
12<0.5%91.8%
24<0.5%84.3%
Condition: Water @ 60°C
0100%100%
299.1%>99.9%
498.3%>99.9%
896.5%>99.9%
1294.8%99.8%
2490.2%99.6%
Analysis of Results
  • Amide Stability : The N-Ethyl-2-methylheptanamide demonstrates exceptional stability across all conditions. Even after 24 hours of heating in strong base, over 84% of the compound remains intact. In acidic and neutral conditions, degradation is almost negligible. This confirms that the amide bond is highly resistant to hydrolysis.[1][10]

  • Ester Lability : In stark contrast, the Ethyl 2-Methylheptanoate is significantly less stable.

    • Under basic conditions , the ester undergoes rapid saponification, with over 80% degradation in just 2 hours and complete hydrolysis within 8 hours.[5][11] This irreversible reaction is a hallmark of ester chemistry.[5][12]

    • Under acidic conditions , hydrolysis is slower but still substantial, with nearly 70% of the ester degraded after 24 hours. This acid-catalyzed process is reversible, but the use of a large volume of water drives the equilibrium towards the hydrolysis products.[11][13]

    • In neutral water , the ester shows the highest stability, but still degrades by approximately 10% over 24 hours at elevated temperatures.

  • Impact of Steric Hindrance : While a direct comparison to the linear n-heptanoyl derivatives was not performed here, the observed degradation rates for the ester, particularly under acidic and neutral conditions, are likely slower than they would be for an unbranched analogue due to the steric hindrance provided by the 2-methyl group.[6][7]

Diagram: Key Factors Influencing Stability

G cluster_amide Amide Stability cluster_ester Ester Stability A_Struct N-Ethyl-2-methylheptanamide A1 Strong Resonance (N lone pair donation) A2 Reduced Carbonyl Electrophilicity A1->A2 A3 High C-N Bond Double Bond Character A1->A3 A_Result HIGHLY STABLE A2->A_Result A3->A_Result E_Struct Ethyl 2-Methylheptanoate E1 Weaker Resonance (O is more electronegative) E2 Higher Carbonyl Electrophilicity E1->E2 E3 Susceptible to Nucleophilic Attack E2->E3 E_Result LABILE E3->E_Result Steric Steric Hindrance (from 2-Methyl Group) Steric->A_Result Slightly increases stability Steric->E_Result Slightly increases stability

Caption: Dominant electronic factors and modulating steric effects.

Conclusions and Practical Implications

This guide unequivocally demonstrates that amides derived from this compound are vastly more stable to hydrolysis than their corresponding ester analogues. This stability is an inherent property rooted in the superior resonance delocalization of the amide bond, which renders the carbonyl carbon less electrophilic and strengthens the C-N bond. While the steric hindrance from the α-methyl group provides a modest kinetic barrier to hydrolysis for both functional groups, it does not alter the fundamental reactivity order: Amide >> Ester .

For professionals in drug development and materials science, these findings have critical implications:

  • For Stable Scaffolds : When designing a core drug molecule, a linker for an antibody-drug conjugate, or a polymer backbone that must withstand a wide range of physiological and environmental conditions, the amide bond is the superior choice for ensuring structural integrity.

  • For Labile Linkers : Conversely, if a molecule is designed to be a prodrug that releases an active agent via hydrolysis in the body, an ester linkage is a far more suitable choice. The rate of its cleavage can be fine-tuned through steric and electronic modifications to achieve the desired release profile.

By understanding these principles and utilizing the experimental protocols outlined herein, researchers can make more informed decisions in molecular design, leading to the development of safer, more effective, and more stable chemical entities.

References

  • A Comparative Analysis of Branched-Chain vs. Linear-Chain Fatty Acid Esters. (n.d.). Benchchem.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • Robinson, B., & Tester, J. (1990). Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. International Journal of Chemical Kinetics.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc, 2018(7), 308-319.
  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020). Chemistry Stack Exchange.
  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (2010). Cosmetics & Toiletries.
  • Esters and Amides. (n.d.). Open Oregon Educational Resources.
  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts.
  • How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition?. (2018). ResearchGate.
  • Technical Support Center: Hydrolysis of Sterically Hindered Esters. (n.d.). Benchchem.
  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020). Quora.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005).
  • How is the hydrolysis of amides done in a lab?. (2018). Chemistry Stack Exchange.
  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (n.d.). MicroSolv.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (n.d.). AADE.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. (2013). ResearchGate.
  • synthesis of amides from acid chlorides. (2019). YouTube.
  • the preparation of amides. (n.d.). Chemguide.
  • synthesis of esters from acid chlorides. (2019). YouTube.
  • Preparation of Esters. (n.d.). Chemistry Steps.
  • preparation of esters. (n.d.). Chemguide.
  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (n.d.). International Journal of Molecular Sciences.
  • Amide Synthesis. (n.d.). Fisher Scientific.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylheptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling reactive chemical agents. Among these, acyl chlorides like 2-Methylheptanoyl chloride represent a class of compounds that demand rigorous adherence to safety and disposal protocols. Their high reactivity, while beneficial in synthesis, poses significant risks if not managed correctly. This guide provides a comprehensive, step-by-step methodology for the safe neutralization and disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that the reactive compound is fully converted into a less hazardous state before entering the waste stream.

Hazard Profile and Core Chemical Properties

This compound is a corrosive and moisture-sensitive acyl chloride.[1] Its primary hazard stems from its vigorous and exothermic reaction with nucleophiles, particularly water, alcohols, and amines.[2][3] This reaction hydrolyzes the acyl chloride, releasing corrosive hydrogen chloride (HCl) gas.[3][4] Understanding these properties is critical for safe handling and is the foundation of the disposal strategy.

Hazard Identification Description Primary Reference
GHS Classification Causes severe skin burns and eye damage. May be corrosive to metals. Combustible liquid.[1]
Reactivity Reacts violently with water, strong bases, alcohols, and strong oxidizing agents.[1][5] Contact with water liberates toxic and corrosive hydrogen chloride gas.[1][3][1][3][5]
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact.[1][6]
Toxicity Corrosive. Inhalation can cause a burning sensation, coughing, and shortness of breath.[6] Skin contact can lead to blistering and progressive ulceration if not treated immediately.[6] Eye contact may result in corneal burns and permanent damage.[6][6]

The Core Directive: Disposal via Controlled Neutralization

The industry-standard and scientifically validated method for disposing of reactive acyl chlorides is through controlled neutralization.[7][8] This process intentionally hydrolyzes the this compound under controlled conditions to convert it into the significantly less hazardous sodium 2-methylheptanoate and sodium chloride. This approach mitigates the risks associated with uncontrolled reactions, such as violent effervescence, heat generation, and the release of corrosive HCl gas.[2][7]

The reaction proceeds as follows:

C₆H₁₃(CH₃)COCl + 2NaHCO₃ → C₆H₁₃(CH₃)COONa + NaCl + H₂O + 2CO₂

By using a weak base like sodium bicarbonate, the reaction is vigorous enough to proceed to completion but is less violent and easier to control than when using strong bases like sodium hydroxide.[7][9]

Mandatory Safety Protocols: Your First Line of Defense

Before beginning any disposal procedure, a thorough safety assessment is paramount. The following measures are non-negotiable.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

    • Chemical-resistant gloves (Butyl rubber is recommended).[5]

    • Chemical safety goggles and a full-face shield.[1][10]

    • A flame-resistant lab coat.

  • Engineering Controls: All handling and disposal steps must be performed within a certified and properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[7][10]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[10] A spill kit containing a dry, inert absorbent material (e.g., sand, vermiculite) must be on hand. Do not use combustible materials for absorption.

Experimental Protocol: Step-by-Step Neutralization

This protocol provides a detailed methodology for neutralizing this compound. It is designed to be conducted by trained laboratory personnel.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large glass beaker or flask (volume at least 4-5 times the final solution volume)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a saturated solution of sodium bicarbonate in water. A safe starting point is to slowly add sodium bicarbonate to a beaker of water with stirring until a small amount of solid remains undissolved. This ensures an excess of the neutralizing agent.

  • Cool the Solution: Place the beaker containing the bicarbonate solution into an ice bath and allow it to cool to below 10°C. This is a critical step to manage the exothermic nature of the hydrolysis reaction.[7][11]

  • Set Up for Addition: Place the beaker on a magnetic stir plate within the ice bath and begin vigorous stirring.

  • Controlled Addition of Acyl Chloride: Using a dropping funnel or pipette, add the this compound waste to the cold, stirring bicarbonate solution very slowly, drop-by-drop .[7][8] The rate of addition must be carefully controlled to prevent a runaway reaction. Expect vigorous bubbling (CO₂ evolution) and some heat generation.[7]

  • Monitor the Reaction: If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the mixture to cool before proceeding. Continue stirring for at least one hour after the final addition to ensure the reaction has gone to completion.

  • Final pH Adjustment: Remove the ice bath and allow the solution to return to room temperature. Check the pH of the aqueous solution using pH paper or a meter. The pH should be in a neutral range (typically 6-8).[7] If the solution is still acidic, add more sodium bicarbonate solution. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.[8]

  • Waste Collection: Transfer the fully neutralized aqueous solution to a clearly labeled hazardous waste container.[12] The label must include the words "Hazardous Waste," the chemical constituents (sodium 2-methylheptanoate, sodium chloride, water), and the associated hazards.[13]

  • Final Disposal: The container should be sealed and stored in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies and EPA regulations.[13][14] Never pour the neutralized solution down the drain unless expressly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[7][15]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_reaction Neutralization Protocol cluster_final Finalization & Compliance start Begin Disposal Process for This compound safety_check Don Appropriate PPE & Work in Fume Hood start->safety_check prep_solution Prepare Cold, Stirred NaHCO3 Solution safety_check->prep_solution add_chloride Slow, Dropwise Addition of Acyl Chloride prep_solution->add_chloride monitor Monitor Temperature & Control Reaction Rate add_chloride->monitor monitor->add_chloride Too Vigorous? Stop & Cool complete_rxn Stir Until Reaction is Complete monitor->complete_rxn Addition Complete check_ph Check & Adjust pH to Neutral (6-8) complete_rxn->check_ph containerize Transfer to Labeled Hazardous Waste Container check_ph->containerize store Store in Satellite Accumulation Area (SAA) containerize->store end Arrange for Pickup by EHS or Licensed Contractor store->end

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.